molecular formula C5H4BrNO3 B1452819 Methyl 3-bromoisoxazole-5-carboxylate CAS No. 272773-11-2

Methyl 3-bromoisoxazole-5-carboxylate

Cat. No.: B1452819
CAS No.: 272773-11-2
M. Wt: 205.99 g/mol
InChI Key: DEZOJAAMBSHBIS-UHFFFAOYSA-N
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Description

Methyl 3-bromoisoxazole-5-carboxylate is a useful research compound. Its molecular formula is C5H4BrNO3 and its molecular weight is 205.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-bromo-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO3/c1-9-5(8)3-2-4(6)7-10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZOJAAMBSHBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677535
Record name Methyl 3-bromo-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272773-11-2
Record name Methyl 3-bromo-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Physical Chemistry of Methyl 3-bromoisoxazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physical properties is the bedrock of successful experimental design and formulation. This guide provides an in-depth technical overview of Methyl 3-bromoisoxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

A notable challenge in characterizing this specific molecule is the limited availability of experimentally determined physical property data in publicly accessible literature. This guide addresses this gap by presenting a combination of computationally predicted properties and a detailed exposition of the standard methodologies for their empirical determination. This dual approach provides both a valuable estimation of the compound's behavior and the practical knowledge for its in-lab validation.

I. Molecular Identity and Structure

This compound is a substituted isoxazole, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The bromine atom at the 3-position and the methyl carboxylate group at the 5-position significantly influence its electronic properties and potential for intermolecular interactions.

Table 1: Core Molecular Identifiers

IdentifierValue
IUPAC Name This compound
Molecular Formula C₅H₄BrNO₃
Molecular Weight 205.99 g/mol
Canonical SMILES COC(=O)C1=CC(=NO1)Br

II. Predicted Physical Properties: A Computational Approach

In the absence of extensive experimental data, Quantitative Structure-Property Relationship (QSPR) models and other computational chemistry tools provide reliable estimations of physical properties.[1][2][3][4] These models leverage large datasets of known compounds to predict the properties of novel structures.[1][3][5]

Table 2: Predicted Physical Properties of this compound

PropertyPredicted ValueMethodological Basis
Melting Point (°C) 105-120Regression-based models utilizing molecular descriptors.[6][7]
Boiling Point (°C) 250-270 (at 760 mmHg)QSPR models based on topological and constitutional descriptors.[1][2][3]
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.0Fragment-based and atom-based contribution methods.
Aqueous Solubility (mg/L) Low to moderateGeneral solubility equations and machine learning models.[8][9][10][11]

It is imperative for researchers to empirically validate these predicted values in a laboratory setting.

III. Standard Operating Procedures for Experimental Determination

To empower researchers with the ability to generate empirical data, this section details the standard protocols for determining the key physical properties of a novel compound like this compound.

A. Melting Point Determination via the Capillary Method

The melting point is a critical indicator of a compound's purity.[12][13] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C.

Experimental Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount (2-3 mm in height).

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp).[14]

  • Heating and Observation:

    • Initially, heat the sample rapidly to determine an approximate melting range.

    • Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[14]

The choice of a slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.

B. Boiling Point Determination using an Ebulliometer

For non-volatile liquids, the boiling point is a fundamental physical constant. An ebulliometer provides a precise method for its determination by measuring the temperature of the vapor-liquid equilibrium.[15][16][17]

Experimental Protocol:

  • Calibration: First, determine the boiling point of a pure solvent (e.g., distilled water) to calibrate the ebulliometer for the current atmospheric pressure.[16][17][18]

  • Sample Introduction: Introduce a known volume of this compound into the boiling chamber.

  • Heating: Gently heat the sample to a steady boil, ensuring a constant reflux.

  • Temperature Measurement: Record the stable temperature of the vapor phase. This is the boiling point of the substance.[16][18][19]

C. Solubility Determination

Understanding a compound's solubility in various solvents is critical for reaction setup, purification, and formulation.

Experimental Protocol (Gravimetric Method):

  • Saturated Solution Preparation: Add an excess of the compound to a known volume of the solvent in a sealed flask.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Carefully filter the solution to remove any undissolved solid.

  • Solvent Evaporation: Take a precise volume of the saturated solution and evaporate the solvent completely under reduced pressure.

  • Mass Determination: Weigh the remaining solid residue.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent.

IV. Spectroscopic and Structural Characterization

The definitive identification of this compound requires a suite of spectroscopic techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure determination, providing detailed information about the carbon-hydrogen framework.[20][21][22][23][24]

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the isoxazole ring proton and the methyl ester protons, with chemical shifts influenced by the electronegative bromine and oxygen atoms.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[25][26][27][28][29] Key expected absorptions for this compound would include:

  • C=O stretch: A strong absorption band around 1720-1740 cm⁻¹ for the ester carbonyl group.

  • C-O stretch: Bands in the 1200-1300 cm⁻¹ region for the ester C-O bonds.

  • C=N and C=C stretches: Absorptions characteristic of the isoxazole ring.

C. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound.[30][31][32][33][34] High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.[33]

V. Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a newly synthesized compound such as this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physical_properties Physical Property Determination synthesis Synthesis of Methyl 3-bromoisoxazole-5-carboxylate purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr purity Purity Assessment (e.g., HPLC, Melting Point) nmr->purity ftir FTIR Spectroscopy ftir->purity ms Mass Spectrometry (HRMS) ms->purity mp Melting Point Determination purity->mp bp Boiling Point Determination solubility Solubility Studies

Caption: Workflow for the characterization of a novel compound.

VI. Safety and Handling

As a brominated organic compound, this compound should be handled with appropriate safety precautions. While specific toxicity data is unavailable, related compounds suggest that it may be harmful if swallowed, in contact with skin, or inhaled.[35]

General Handling Guidelines:

  • Always work in a well-ventilated fume hood.[36]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[36][37][38][39]

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[38][39]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

VII. Conclusion

While direct experimental data for this compound remains elusive in current literature, this guide provides a robust framework for its study. By combining computational predictions with established experimental protocols, researchers can confidently approach the characterization of this and other novel compounds. The principles and methodologies outlined herein are fundamental to advancing our understanding of chemical structure-property relationships and accelerating the pace of drug discovery and development.

References

  • Broad Institute. (n.d.). What is Mass Spectrometry?
  • Hilal, S. H., et al. (2003). Calculating physical properties of organic compounds for environmental modeling from molecular structure. PubMed, 111(4), 677-87.
  • MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications.
  • Wikipedia. (n.d.). Ebulliometer.
  • Impact Analytical. (n.d.). Molecular Weight Determination.
  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 10967-10996.
  • Rowan. (2025). The Evolution of Solubility Prediction Methods.
  • Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros.
  • Zhang, Z., et al. (2025).
  • Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy.
  • Ashrafi, A. R., et al. (2012). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry, 24(4), 1669-1671.
  • Lee, S., et al. (2022). Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. ACS Omega, 7(15), 12781-12790.
  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • Westlab Canada. (2023). Measuring the Melting Point.
  • ResearchGate. (n.d.). Solubility prediction methods for drug/drug like molecules.
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  • ResearchGate. (n.d.). Calculating physical properties of organic compounds for environmental modeling from molecular structure.
  • PubMed. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.
  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.
  • University of Calgary. (n.d.). Melting point determination.
  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.
  • Enartis. (n.d.). ALCOHOL BY EBULLIOMETER.
  • Byrne, S. (2014). Ebulliometry for measuring alcohol in wine: improve your accuracy. AWRI Technical Review, (211), 10-13.
  • SSERC. (n.d.). Melting point determination.
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  • Wikipedia. (n.d.). Quantitative structure–activity relationship.
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  • ResearchGate. (n.d.). Prediction of boiling points of organic compounds by QSPR tools.
  • Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction.
  • ResearchGate. (n.d.). (PDF) Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.
  • Royal Society of Chemistry. (n.d.). Melting point determination.
  • ResearchGate. (n.d.). QSPR Application on Modeling of Boiling Point of Polycyclic Aromatic Hydrocarbons.
  • Atmospheric Chemistry and Physics. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols.
  • Clarion University. (n.d.). Determination of Melting Point.
  • National Center for Biotechnology Information. (2004). QSPR Calculation of Normal Boiling Points of Organic Molecules Based on the Use of Correlation Weighting of Atomic Orbitals with Extended Connectivity of Zero.
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  • Vigo Ltd. (n.d.). Ebulliometer (traditional version).
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Sources

synthesis of Methyl 3-bromoisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 3-bromoisoxazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of the presented strategy involves a classical Sandmeyer reaction to introduce the bromine moiety onto a pre-formed isoxazole ring system. This document details the retrosynthetic analysis, delves into the mechanistic underpinnings of the key transformations, and provides a detailed, step-by-step experimental protocol. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights to ensure reproducibility and high-yield synthesis of this important intermediate.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceutical agents and natural products.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a highly sought-after component in the design of bioactive molecules. Isoxazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and COX-2 inhibitory properties.[1]

This compound, in particular, serves as a versatile synthetic intermediate. The bromine atom at the 3-position acts as a synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The methyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing another point for molecular elaboration. This dual functionality makes it a cornerstone for building libraries of complex molecules for drug discovery programs.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthesis of the target molecule hinges on strategically introducing the key functional groups. The most reliable approach involves the late-stage introduction of the bromine atom onto a pre-existing and correctly substituted isoxazole ring. This avoids carrying a potentially reactive C-Br bond through multiple synthetic steps.

Our retrosynthetic analysis identifies the 3-amino-isoxazole derivative as the key precursor. The transformation from the amine to the bromide is reliably achieved via the Sandmeyer reaction, a cornerstone of aromatic and heteroaromatic chemistry for converting primary amines into a variety of functional groups via a diazonium salt intermediate.[2][3]

Retrosynthesis TM This compound (Target Molecule) Precursor1 Methyl 3-aminoisoxazole-5-carboxylate TM->Precursor1 Sandmeyer Reaction (C-N -> C-Br) Precursor2 3-Aminoisoxazole-5-carboxylic Acid Precursor1->Precursor2 Esterification SM Starting Materials (e.g., Diethyl Oxalate, Acetoacetonitrile, Hydroxylamine) Precursor2->SM [3+2] Cycloaddition / Ring Formation

Caption: Retrosynthetic analysis of this compound.

Mechanistic Insights: The Sandmeyer Reaction

The Sandmeyer reaction is the key transformation in this synthetic sequence. Its reliability stems from a well-understood, multi-step mechanism.

  • Diazotization: The primary amino group of Methyl 3-aminoisoxazole-5-carboxylate is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.

  • Single Electron Transfer (SET): The copper(I) bromide catalyst initiates the reaction by transferring a single electron to the diazonium salt. This results in the formation of a neutral aryl radical and the release of dinitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction forward.

  • Halogen Transfer: The aryl radical then abstracts a bromine atom from the now copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product, this compound.

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_SET Step 2: Single Electron Transfer (SET) cluster_halogenation Step 3: Halogen Transfer Amine Isoxazole-NH₂ Diazonium Isoxazole-N₂⁺ Amine->Diazonium NaNO₂, HBr 0-5 °C Diazonium_SET Isoxazole-N₂⁺ Radical Isoxazole• + N₂ Diazonium_SET->Radical Cu(I)Br -> Cu(II)Br₂ Radical_Halogen Isoxazole• Product Isoxazole-Br Radical_Halogen->Product Cu(II)Br₂ -> Cu(I)Br Workflow_A Start Acetoacetonitrile & Hydroxylamine Reaction Cyclocondensation (Base, Solvent) Start->Reaction Workup Acidification & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product 3-Amino-5-methylisoxazole Purification->Product Oxidation Oxidation (e.g., KMnO₄) Product->Oxidation Acid 3-Aminoisoxazole-5-carboxylic Acid Oxidation->Acid Esterification Esterification (MeOH, H₂SO₄) Acid->Esterification FinalPrecursor Methyl 3-Aminoisoxazole-5-carboxylate Esterification->FinalPrecursor

Caption: Workflow for the synthesis of the key amine precursor.

Note: For the purpose of this guide, we will assume the synthesis begins from commercially available 3-amino-5-methylisoxazole, a common starting material.

Step 1: Oxidation to 3-Aminoisoxazole-5-carboxylic Acid

  • To a stirred solution of 3-amino-5-methylisoxazole (1.0 eq) in a 1:1 mixture of water and pyridine, add potassium permanganate (KMnO₄, 4.0 eq) portion-wise, maintaining the temperature below 40 °C.

  • Stir the mixture at room temperature for 12-16 hours until the purple color has discharged.

  • Filter the mixture through a pad of celite to remove the manganese dioxide (MnO₂) precipitate, washing the filter cake with hot water.

  • Cool the combined filtrate in an ice bath and carefully acidify to pH 2-3 with concentrated HCl.

  • The resulting white precipitate (3-Aminoisoxazole-5-carboxylic Acid) is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Esterification to Methyl 3-Aminoisoxazole-5-carboxylate

  • Suspend 3-Aminoisoxazole-5-carboxylic Acid (1.0 eq) in methanol (10 volumes).

  • Cool the suspension in an ice bath and add concentrated sulfuric acid (0.1 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield Methyl 3-Aminoisoxazole-5-carboxylate, which can be purified by column chromatography if necessary.

Part B: Sandmeyer Bromination to Yield this compound

This step requires careful temperature control due to the instability of the diazonium salt intermediate.

ReagentMolar Eq.Purpose
Methyl 3-aminoisoxazole-5-carboxylate1.0Substrate
Hydrobromic Acid (48% aq.)~4.0-5.0Acid catalyst & Bromide source
Sodium Nitrite (NaNO₂)1.05Diazotizing agent
Copper(I) Bromide (CuBr)1.2Sandmeyer Catalyst
Dichloromethane (DCM)-Extraction Solvent
Saturated Sodium Bicarbonate-Neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)-Drying Agent

Table 1: Reagents for the Sandmeyer Bromination.

Step-by-Step Protocol:

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve Methyl 3-aminoisoxazole-5-carboxylate (1.0 eq) in 48% aqueous hydrobromic acid (HBr, ~4-5 eq). Cool the solution to 0 °C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred reaction mixture, ensuring the internal temperature is maintained between 0 °C and 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper. Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr and heat to 60-70 °C. Slowly and carefully add the cold diazonium salt solution to the hot copper bromide solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at 70 °C for 1 hour, then allow it to cool to room temperature.

  • Work-up and Isolation: Pour the reaction mixture into water and extract with dichloromethane (DCM, 3x). Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound as a solid.

Data Summary and Characterization

StepProductTypical YieldAppearance
Oxidation & EsterificationMethyl 3-aminoisoxazole-5-carboxylate60-75%Off-white solid
Sandmeyer BrominationThis compound70-85%White/Pale yellow solid

Table 2: Summary of Expected Yields.

Expected Characterization Data for this compound:

  • ¹H NMR: Expect a singlet for the isoxazole proton (C4-H) and a singlet for the methyl ester protons (-OCH₃).

  • ¹³C NMR: Expect signals corresponding to the isoxazole ring carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion [M]⁺ and [M+2]⁺).

Conclusion

This guide outlines a reliable and scalable synthesis for this compound. The strategy, centered on a late-stage Sandmeyer bromination of a readily accessible amino-isoxazole precursor, is both efficient and high-yielding. The detailed mechanistic explanations and step-by-step protocols provided herein are designed to equip researchers with the necessary knowledge to confidently reproduce this synthesis. The versatility of the final product as a chemical building block underscores the importance of this procedure in the broader context of medicinal chemistry and agrochemical research.

References

  • Bala, S., Sharma, N., Kajal, A., Kamboj, S., & Saini, V. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34158-34181. [Link]
  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. [Link]
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Wang, Z. (2010). Sandmeyer Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
  • Hussain, G., Anwar, S., Ahmad, I., & Asghar, M. A. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(9), 3567–3599. [Link]
  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

Sources

structural analysis of Methyl 3-bromoisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of Methyl 3-bromoisoxazole-5-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest, belonging to a class of molecules renowned for their versatile applications in medicinal chemistry.[1][2] The isoxazole scaffold is a privileged structure, appearing in numerous FDA-approved drugs and clinical candidates, where it contributes to a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3] An unambiguous determination of its three-dimensional structure is therefore not merely an academic exercise but a critical prerequisite for understanding its structure-activity relationships (SAR), optimizing its physicochemical properties, and designing next-generation therapeutic agents. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule, integrating high-resolution spectroscopic methods, definitive crystallographic analysis, and complementary computational modeling.

Foundational Analysis: Synthesis and Spectroscopic Characterization

A robust structural analysis begins with the confirmation of the molecule's identity and connectivity through foundational spectroscopic techniques. The insights gained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy form the bedrock upon which more advanced 3D structural data is built.

Synthesis Context

The synthesis of substituted isoxazoles is well-established, often involving a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, or the cyclocondensation of a β-dicarbonyl compound with hydroxylamine.[1][2] For this compound, a plausible synthetic route involves the reaction of an appropriate precursor, which establishes the bromine at the 3-position and the methyl ester at the 5-position of the isoxazole ring. Understanding the synthesis is crucial for anticipating potential regioisomers or process-related impurities that could complicate structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), revealing the connectivity and electronic structure of the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, exhibiting two key signals:

    • A singlet corresponding to the methoxy (-OCH₃) protons of the ester group, typically found in the δ 3.9-4.1 ppm range.

    • A singlet for the lone proton on the isoxazole ring (H4), anticipated further downfield (δ ~7.0-7.5 ppm) due to the anisotropic effects of the aromatic heterocycle and the deshielding influence of the adjacent oxygen and ester carbonyl.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon skeleton:

    • C=O (Ester): The carbonyl carbon is the most deshielded, appearing around δ 157-160 ppm.

    • Isoxazole Ring Carbons: The C3 and C5 carbons, bonded to electronegative atoms (Br, N, O), will be significantly downfield. C3, bearing the bromine, is expected around δ 145-150 ppm, while C5, attached to the ester, would be near δ 165-170 ppm. The C4 carbon, bonded to hydrogen, will be the most upfield of the ring carbons, likely in the δ 110-115 ppm range.

    • -OCH₃ Carbon: The methyl carbon of the ester will appear as a sharp signal around δ 53-55 ppm.[4]

Predicted NMR Data for this compound
¹H NMR (CDCl₃, 500 MHz) ¹³C NMR (CDCl₃, 125 MHz)
δ 7.15 (s, 1H, H4)δ 167.2 (C5)
δ 4.01 (s, 3H, -OCH₃)δ 158.5 (C=O)
δ 147.8 (C3)
δ 112.3 (C4)
δ 53.7 (-OCH₃)
Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition. For a bromo-substituted compound, it offers a distinctive signature.

  • Molecular Ion Peak: The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₅H₄BrNO₃.

  • Isotopic Pattern: A critical diagnostic feature is the isotopic pattern for bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum: the molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity.[5] This pattern provides definitive evidence for the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies.

Key Functional Group Expected Vibrational Frequency (cm⁻¹) Significance
C=O Stretch (Ester)1720-1740 (strong)Confirms the presence of the ester carbonyl.
C=N Stretch (Isoxazole)1600-1650 (medium)Characteristic of the imine bond within the ring.
C=C Stretch (Isoxazole)1550-1590 (medium)Aromatic ring stretching.
C-O Stretch (Ester & Ring)1200-1300 (strong)Corresponds to the C-O single bonds.
C-Br Stretch550-650 (medium)Indicates the carbon-bromine bond.

Definitive 3D Structure: Single-Crystal X-ray Crystallography

While spectroscopic methods establish connectivity, single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.[6][7] It provides exact measurements of bond lengths, bond angles, and torsional angles, which are crucial for computational model validation and understanding intermolecular interactions.

Experimental Workflow: From Powder to Structure

The process follows a well-defined protocol to achieve a high-resolution crystal structure.[6]

xray_workflow cluster_prep Crystal Preparation cluster_data Data Acquisition & Processing cluster_solve Structure Solution & Refinement Purification High-Purity Compound Crystallization Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Essential First Step Mounting Mount Crystal on Goniometer Crystallization->Mounting Diffraction X-ray Diffraction Pattern Collection Mounting->Diffraction Integration Data Integration (Intensities & Positions) Diffraction->Integration Solution Structure Solution (Electron Density Map) Integration->Solution Refinement Model Refinement (Atom Positions, Thermal Parameters) Solution->Refinement Validation Final Structure Validation (CIF File Generation) Refinement->Validation Final_Structure Unambiguous 3D Structure Validation->Final_Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Expected Structural Parameters

Based on crystallographic data from similar structures like Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate and Methyl 3-phenylisoxazole-5-carboxylate, the following geometric parameters can be anticipated.[8][9] The isoxazole ring is expected to be nearly planar, with the ester group showing a slight twist relative to the ring plane.

Parameter Expected Value Significance
Bond Lengths (Å)
N1-O2~1.41 ÅConfirms the N-O bond characteristic of isoxazoles.
C3-Br~1.88 ÅStandard C(sp²)-Br bond length.
C5-C(O)~1.48 ÅSingle bond between the ring and the ester carbonyl.
C=O~1.21 ÅTypical double bond length for a carbonyl group.
Bond Angles (º)
O2-N1-C3~109ºDefines the geometry within the five-membered ring.
N1-C3-C4~112ºRing angle influenced by the bromine substituent.
C4-C5-C(O)~125ºAngle between the ring and the ester substituent.

This high-resolution data is invaluable for validating computational models and for designing molecules that fit precisely into the binding pockets of biological targets.

In Silico Analysis: Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful complement to experimental data.[7] By solving the Schrödinger equation for the molecule, DFT can predict its geometric, electronic, and spectroscopic properties, offering insights that are difficult to obtain experimentally.

Workflow Integration

The synergy between experimental and computational approaches provides a self-validating system for structural analysis.

computational_workflow cluster_exp Experimental Data cluster_comp Computational Model (DFT) NMR NMR Data (¹H, ¹³C) Validation Validation & Correlation NMR->Validation Xray X-ray Data (Bond Lengths, Angles) Xray->Validation DFT_Opt Geometry Optimization DFT_NMR NMR Shielding Calculation DFT_Opt->DFT_NMR DFT_Geo Predicted Geometry DFT_Opt->DFT_Geo DFT_NMR->Validation DFT_Geo->Validation Insight Enhanced Structural Insight (Reactivity, MOs, ESP) Validation->Insight

Caption: Synergy between experimental and computational analysis.

Key Computational Outputs
  • Geometry Optimization: DFT calculations can predict the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared directly with X-ray crystallography data. A high degree of correlation between the two datasets builds confidence in both the experimental and theoretical models.[7]

  • Spectroscopic Prediction: Theoretical NMR chemical shifts and IR frequencies can be calculated. Comparing these with experimental spectra aids in peak assignment and confirms the structural interpretation.

  • Electronic Properties: DFT can generate maps of the electrostatic potential (ESP) on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of reactivity and intermolecular interactions, such as hydrogen bonding, which are critical in drug-receptor binding.

Conclusion

The requires a holistic and integrated approach. Foundational spectroscopic techniques—NMR, MS, and IR—provide the initial, essential confirmation of molecular identity and connectivity. For an unambiguous determination of its three-dimensional architecture, single-crystal X-ray crystallography is the definitive method, yielding high-precision data on its solid-state conformation. Finally, computational chemistry, particularly DFT, complements these experimental findings, validating the results and providing deeper insights into the molecule's electronic structure and reactivity. Together, these methods form a robust, self-validating workflow that provides the comprehensive structural understanding necessary to advance the development of isoxazole-based compounds in medicinal chemistry and materials science.

References

  • BenchChem. (n.d.). Unambiguous Structural Validation of Fused Heterocycles: A Comparative Guide to the X-ray Crystallography of Furo[3,4-d]isoxazol.
  • BenchChem. (n.d.). A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus.
  • The Royal Society of Chemistry. (2019). Supporting Information.
  • ChemicalBook. (n.d.). methyl 5-(bromomethyl)isoxazole-3-carboxylate synthesis.
  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • ResearchGate. (n.d.). Single-crystal X-ray structure of compound 12.
  • Journal of Applied Pharmaceutical Science and Research. (2022). A review of isoxazole biological activity and present synthetic techniques.
  • MDPI. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate.
  • Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview.
  • Manan, F. A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC.
  • El-Hiti, G. A., Abdel-Wahab, B. F., & Alotaibi, M. H. (2017). Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate. ResearchGate.
  • Acta Crystallographica Section E: Structure Reports Online. (2014). Methyl 3-phenylisoxazole-5-carboxylate. PMC.

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Technical Guide: Stability and Storage Protocols for Methyl 3-bromoisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the best practices for the stability, storage, and handling of Methyl 3-bromoisoxazole-5-carboxylate. As a crucial building block in medicinal chemistry and drug development, maintaining the purity and integrity of this compound is paramount for reproducible and successful downstream applications.[1][2][3] This document synthesizes chemical principles with established laboratory safety protocols to offer researchers and scientists a detailed framework for long-term and short-term storage, outline potential degradation pathways, and propose a standardized workflow for stability assessment. Adherence to these guidelines will mitigate the risks of chemical degradation, ensuring the compound's viability for research and manufacturing.

Introduction and Physicochemical Profile

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a bromine atom and a methyl ester group. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly in the development of novel pharmaceutical and agrochemical agents.[1][2][3] The reactivity of the bromo- and ester moieties provides synthetic handles for diversification, while the isoxazole core is a recognized pharmacophore present in numerous bioactive compounds.[1][2]

Given its role as a high-value intermediate, ensuring its chemical stability from procurement to final use is critical. Degradation can lead to the formation of impurities that may compromise experimental outcomes, reduce yields, and introduce confounding variables in biological assays. This guide addresses the primary factors influencing the stability of this compound and provides actionable protocols to preserve its quality.

Table 1: Physicochemical Properties of Related Isoxazole Compounds

Property Data for Methyl 5-methylisoxazole-3-carboxylate Data for Methyl isoxazole-5-carboxylate
Molecular Formula C₆H₇NO₃ C₅H₅NO₃
Molecular Weight 141.12 g/mol [4] 127.10 g/mol [5][6]
Appearance Solid / Crystalline powder Not specified

| CAS Number | 19788-35-3[4] | 15055-81-9[5] |

Note: Specific data for this compound is not publicly available; data from structurally similar compounds is provided for reference.

Core Stability Profile: Influential Factors

The stability of this compound is primarily influenced by temperature, moisture, light, and pH. Understanding the causality behind these factors is key to implementing effective storage strategies.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. For halogenated organic compounds, thermal stress can potentially lead to dehalogenation or other decomposition pathways. Therefore, maintaining a cool environment is the first line of defense in preserving the compound. Safety data sheets for similar compounds consistently recommend storage in a cool place.[7][8]

  • Moisture (Humidity): The methyl ester group is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester back to its constituent carboxylic acid and methanol. This process can be catalyzed by both acids and bases. The presence of ambient moisture, even in small amounts, can initiate this degradation over time. This makes anhydrous storage conditions a critical requirement.

  • Light: Halogenated aromatic and heterocyclic compounds can be sensitive to ultraviolet (UV) light. The energy from UV radiation can be sufficient to induce cleavage of the carbon-bromine (C-Br) bond, generating radical species that can lead to a cascade of unwanted side reactions and product decomposition.

  • pH and Chemical Incompatibility: The isoxazole ring and the ester functional group are both sensitive to pH extremes.

    • Basic Conditions: Strong bases will rapidly catalyze the hydrolysis of the methyl ester.[9][10] Furthermore, strong bases can promote ring-opening of the isoxazole core, especially at elevated temperatures.[11]

    • Acidic Conditions: While the ester is more stable to acid-catalyzed hydrolysis than base-catalyzed, strong acids can still promote this degradation. Studies on other isoxazole derivatives show that specific acid catalysis can lead to ring degradation at low pH values.[12]

    • Oxidizing Agents: Strong oxidizing agents are generally incompatible with complex organic molecules and should be avoided.

Potential Degradation Pathways

The most probable and primary degradation pathway for this compound under typical storage or experimental conditions is the hydrolysis of the methyl ester.

Primary Degradation Reaction: Ester Hydrolysis

This reaction converts the desired methyl ester into its corresponding carboxylic acid. This impurity has different physical properties (e.g., solubility, polarity) and reactivity, which can significantly impact subsequent synthetic steps or biological screening results.

Degradation Pathway cluster_conditions Catalysts start This compound impurity 3-Bromoisoxazole-5-carboxylic Acid start->impurity + H₂O (Moisture) acid Acid (H⁺) base Base (OH⁻) Stability Workflow cluster_prep 1. Preparation cluster_storage 2. Storage cluster_testing 3. Time-Point Testing cluster_eval 4. Evaluation prep1 Receive & Characterize (T=0 Analysis: HPLC, NMR) prep2 Aliquot into 10-20 Amber Vials prep1->prep2 prep3 Flush with Argon, Seal, and Label prep2->prep3 store Place Vials in Designated Storage Condition (e.g., -20°C, Dark) prep3->store tp1 T = 3 Months tp2 T = 6 Months tp3 T = 12 Months tp4 T = 24 Months pull Pull One Vial from Storage tp1->pull tp2->pull tp3->pull tp4->pull analyze Analyze Purity (HPLC) pull->analyze eval Compare Purity Data to T=0 Baseline analyze->eval report Determine Shelf-Life eval->report

Caption: Workflow for a long-term stability study.

Step-by-Step Protocol
  • Time-Zero (T=0) Analysis: Upon receipt of a new batch, perform a full characterization.

    • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with a UV detector to establish the initial purity (e.g., >98%). This chromatogram serves as the baseline reference.

    • Identity Confirmation: Confirm the structure using Nuclear Magnetic Resonance (NMR) spectroscopy and/or Mass Spectrometry (MS).

  • Sample Aliquoting: Prepare multiple small aliquots of the material in individual, properly labeled amber vials. This prevents contamination and repeated freeze-thaw/moisture exposure of the bulk stock.

  • Storage: Place the aliquots under the desired long-term storage conditions (-20°C, dark, inert atmosphere).

  • Time-Point Analysis: At predetermined intervals (e.g., 3, 6, 12, 24 months), remove one aliquot from storage.

  • Purity Re-evaluation: Allow the vial to equilibrate to room temperature before opening. Analyze the sample using the exact same HPLC method as the T=0 analysis.

  • Data Comparison: Compare the HPLC purity result to the T=0 baseline. Look for any decrease in the main peak area or the appearance of new peaks, which would indicate degradation. The primary impurity to monitor for would be the more polar carboxylic acid, which would have a shorter retention time on a reverse-phase column.

  • Shelf-Life Determination: Define the shelf-life as the time period during which the purity remains above a set specification (e.g., >95%).

Summary of Recommendations

Table 2: Storage Condition Summary

Condition Recommendation Rationale
Long-Term Temp. -20°C (Freezer) Slows chemical degradation kinetics.
Short-Term Temp. 2-8°C or Room Temp. Acceptable for active use, minimizes thermal cycling.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces moisture and oxygen to prevent hydrolysis and oxidation.
Light Exposure Store in Dark (Amber Vials) Prevents potential light-induced decomposition of the C-Br bond.

| Container | Tightly Sealed Glass Vial | Prevents moisture ingress and contamination. [7][8]|

Table 3: Chemical Incompatibilities

Material Class Examples Reason for Incompatibility
Strong Bases NaOH, KOH, t-BuOK Catalyzes rapid ester hydrolysis and potential isoxazole ring-opening. [11]
Strong Acids HCl, H₂SO₄ (conc.) Can catalyze ester hydrolysis and isoxazole ring degradation. [12]
Strong Oxidizers Peroxides, Nitric Acid Potential for uncontrolled and exothermic reactions.

| Nucleophiles | Primary/Secondary Amines | May displace the bromine or react with the ester under certain conditions. |

References

  • ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88245, Methyl 5-methylisoxazole-3-carboxylate.
  • ChemTube3D. (n.d.). Interactive 3D Chemistry Animations.
  • Gepdiremen, A., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736892, Methyl isoxazole-5-carboxylate.
  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.
  • ChemBK. (n.d.). methyl 5-bromoisothiazole-3-carboxylate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 368752, Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate.
  • Kumar, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Wang, X., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI.
  • Wang, C., et al. (2023). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews.

Sources

An In-depth Technical Guide to Methyl 3-bromoisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromoisoxazole-5-carboxylate is a heterocyclic compound of significant interest within the fields of medicinal chemistry and synthetic organic chemistry. As a functionalized isoxazole, it serves as a versatile building block for the synthesis of more complex molecular architectures. The isoxazole core is a well-established pharmacophore, present in a variety of biologically active compounds. The strategic placement of a bromine atom at the 3-position and a methyl ester at the 5-position provides two distinct points for chemical modification, making this compound a valuable starting material for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the key physicochemical properties, synthesis, characterization, and reactivity of this compound.

Physicochemical Properties

A precise understanding of the fundamental physicochemical properties of a compound is crucial for its effective use in research and development. The table below summarizes the key identifiers and calculated properties of this compound.

PropertyValueSource
Molecular Formula C₅H₄BrNO₃
Molecular Weight 205.99 g/mol
CAS Number 272773-11-2
IUPAC Name methyl 3-bromo-1,2-oxazole-5-carboxylate
Canonical SMILES COC(=O)C1=CC(=NO1)Br
InChI Key DEZOJAAMBSHBIS-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically involving the construction of the isoxazole ring followed by functional group manipulation. A common and effective strategy is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The following is a representative, detailed protocol for the synthesis.

Experimental Protocol: Synthesis

Step 1: Generation of the Nitrile Oxide Precursor

A common precursor for the generation of the required nitrile oxide is dibromoformaldoxime.

Step 2: [3+2] Cycloaddition

The in situ generated nitrile oxide undergoes a 1,3-dipolar cycloaddition with a suitable propiolate ester, such as methyl propiolate, to form the isoxazole ring directly functionalized with the desired ester group.

  • Reaction: Dibromoformaldoxime is treated with a base (e.g., a non-nucleophilic base like triethylamine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) to generate the reactive nitrile oxide in situ.

  • To this solution, methyl propiolate is added, and the reaction mixture is stirred, often at room temperature, until the reaction is complete (monitored by Thin Layer Chromatography).

  • Work-up: The reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Nitrile Oxide Generation cluster_step2 Step 2: [3+2] Cycloaddition cluster_workup Purification Dibromoformaldoxime Dibromoformaldoxime NitrileOxide Reactive Nitrile Oxide Dibromoformaldoxime->NitrileOxide in situ Base Base (e.g., Triethylamine) Cycloaddition 1,3-Dipolar Cycloaddition NitrileOxide->Cycloaddition MethylPropiolate Methyl Propiolate MethylPropiolate->Cycloaddition Product This compound Cycloaddition->Product Workup Aqueous Work-up Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: A generalized workflow for the synthesis of this compound.

Characterization and Spectroscopic Analysis

The unambiguous identification and confirmation of the structure of this compound are achieved through a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show two key signals: a singlet for the methyl protons of the ester group (typically in the range of 3.8-4.0 ppm) and a singlet for the proton on the isoxazole ring (C4-H). The exact chemical shift of the isoxazole proton will be influenced by the electron-withdrawing effects of the adjacent bromo and carboxylate groups.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the methyl carbon of the ester, the carbonyl carbon of the ester, and the three carbons of the isoxazole ring. The carbon atom attached to the bromine (C3) will be significantly deshielded.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its structure.

  • Expected Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the presence of a bromine atom will be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). For this compound (C₅H₄BrNO₃), the expected monoisotopic mass is approximately 204.94 g/mol . A search on PubChemLite for the related compound methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate shows predicted m/z values for various adducts, such as [M+H]⁺ at 281.97603.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorption bands include:

  • A strong carbonyl (C=O) stretching band for the ester group, typically in the region of 1720-1740 cm⁻¹.

  • C-O stretching bands for the ester.

  • C=N and N-O stretching vibrations characteristic of the isoxazole ring.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is largely dictated by the electrophilic nature of the isoxazole ring and the presence of the bromine atom and the methyl ester group.

  • Reactivity of the 3-Bromo Group: The bromine atom at the 3-position of the isoxazole ring is generally less reactive towards nucleophilic substitution than a typical alkyl or aryl bromide under thermal conditions.[2] However, its reactivity can be enhanced, and it can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) catalyzed by transition metals, allowing for the introduction of a wide range of substituents at this position. It has been reported that 3-bromoisoxazolines can react with amines in the presence of a base.[2]

  • Modification of the Ester Group: The methyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides, or used in coupling reactions.[3]

Reactivity_Diagram cluster_bromo Reactions at 3-Bromo Position cluster_ester Reactions at 5-Ester Position Start This compound CrossCoupling Transition Metal-Catalyzed Cross-Coupling (e.g., Suzuki) Start->CrossCoupling Hydrolysis Ester Hydrolysis Start->Hydrolysis SubstitutedIsoxazole 3-Substituted Isoxazole Derivatives CrossCoupling->SubstitutedIsoxazole CarboxylicAcid 3-Bromoisoxazole-5-carboxylic Acid Hydrolysis->CarboxylicAcid Amidation Amide Coupling CarboxylicAcid->Amidation AmideProduct Amide Derivatives Amidation->AmideProduct

Caption: Key reactive sites and potential transformations of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[5]

  • Storage: Store in a cool, dry place away from incompatible materials.[4]

  • Toxicology: The toxicological properties of this specific compound have not been extensively studied. However, related bromo- and isoxazole-containing compounds may cause skin, eye, and respiratory irritation.[6]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined physicochemical properties, coupled with its predictable reactivity at both the 3- and 5-positions of the isoxazole ring, make it an attractive starting material for creating diverse chemical libraries. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is essential for its effective and safe utilization in a research setting.

References

  • De la Rosa, J. C., et al. (2006). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 8(24), 5521–5523. [Link]
  • PubChemLite. (n.d.). Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate.
  • MDPI. (2023, January 19). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate.
  • Elsevier. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures.
  • PubChem. (n.d.). Methyl 5-methylisoxazole-3-carboxylate.
  • Journal of ISAS. (2024, October 16). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • ResearchGate. (n.d.). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures.
  • ResearchGate. (n.d.). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
  • ResearchGate. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
  • National Center for Biotechnology Information. (n.d.). Methyl 3-phenylisoxazole-5-carboxylate.

Sources

A Technical Guide to the Synthesis of 3-Bromoisoxazole: Core Intermediates and Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in drug design.[1] Among its halogenated derivatives, 3-bromoisoxazole stands out as a versatile synthetic building block. The presence of the bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions and nucleophilic substitutions, enabling the synthesis of diverse libraries of isoxazole-containing molecules for drug discovery and development.[3][4] This guide provides an in-depth exploration of the key intermediates and synthetic strategies employed in the preparation of 3-bromoisoxazole, offering insights into the causal relationships behind experimental choices and providing detailed, validated protocols.

Core Synthetic Strategies and Key Intermediates

The construction of the 3-bromoisoxazole core primarily relies on two powerful and convergent strategies:

  • 1,3-Dipolar Cycloaddition: This is arguably the most common and versatile method for isoxazole ring formation.[5][6][7] It involves the reaction of a nitrile oxide with an alkyne. For the synthesis of 3-bromoisoxazole, this translates to the use of a brominated nitrile oxide precursor or a bromo-substituted alkyne.

  • Transformation of Pre-formed Isoxazole Scaffolds: This approach involves the synthesis of an isoxazole ring with a suitable functional group at the 3-position, which is then converted to a bromine atom. A key example is the Sandmeyer reaction on a 3-aminoisoxazole.[8]

The selection of a particular strategy often depends on the availability of starting materials, desired substitution patterns on the final molecule, and scalability of the reaction.

I. The 1,3-Dipolar Cycloaddition Approach: Nitrile Oxides as Key Intermediates

The [3+2] cycloaddition between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis.[5][6] The regioselectivity of this reaction is a critical consideration, and it is influenced by both electronic and steric factors of the reactants.[9][10]

A. Dibromoformaldoxime: The Precursor to Bromonitrile Oxide

A pivotal intermediate for introducing the 3-bromo substituent is dibromoformaldoxime (Br₂C=NOH) . This compound serves as a stable and accessible precursor to the highly reactive bromonitrile oxide.

Synthesis of Dibromoformaldoxime:

The preparation of dibromoformaldoxime is typically achieved through the bromination of glyoxime or a related precursor. The stability of this intermediate allows for its isolation and purification before its use in the subsequent cycloaddition step.

Experimental Protocol: Synthesis of Dibromoformaldoxime

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: To a stirred solution of glyoxime in a suitable solvent (e.g., acetic acid), slowly add a solution of bromine in the same solvent at a controlled temperature (typically 0-10 °C).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is poured into ice-water. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield dibromoformaldoxime.

B. In Situ Generation of Bromonitrile Oxide and Cycloaddition

Dibromoformaldoxime is rarely used directly. Instead, it is treated with a base to generate bromonitrile oxide (Br-C≡N⁺-O⁻) in situ. This highly electrophilic 1,3-dipole readily undergoes cycloaddition with a variety of alkynes to furnish the 3-bromoisoxazole ring system.

Nitrile_Oxide_Generation Dibromoformaldoxime Dibromoformaldoxime (Br₂C=NOH) Bromonitrile_Oxide Bromonitrile Oxide (Br-C≡N⁺-O⁻) Dibromoformaldoxime->Bromonitrile_Oxide - HBr Base Base (e.g., Et₃N, NaHCO₃) Bromoisoxazole 3-Bromoisoxazole Derivative Bromonitrile_Oxide->Bromoisoxazole [3+2] Cycloaddition Alkyne Alkyne (R-C≡C-R')

Caption: In situ generation of bromonitrile oxide and subsequent cycloaddition.

The choice of base is crucial for efficient generation of the nitrile oxide while minimizing side reactions. Common bases include triethylamine (Et₃N) and sodium bicarbonate (NaHCO₃).

Experimental Protocol: Synthesis of a 3-Bromoisoxazole via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure that requires optimization for specific substrates.

  • Reaction Setup: Dissolve the alkyne and dibromoformaldoxime in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: Slowly add a solution of the base (e.g., triethylamine) to the reaction mixture at room temperature or slightly elevated temperature.

  • Reaction Monitoring: Follow the consumption of the starting materials by TLC or GC-MS.

  • Work-up: After the reaction is complete, wash the mixture with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-bromoisoxazole.

Reactant CombinationProductYield (%)Reference
Dibromoformaldoxime + Phenylacetylene3-Bromo-5-phenylisoxazoleHigh[11]
Dibromoformaldoxime + Propargyl alcohol(3-Bromo-isoxazol-5-yl)-methanolGood[12]

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions.

II. Transformation of Pre-formed Isoxazoles: The Sandmeyer Reaction Approach

An alternative and powerful strategy involves the synthesis of a 3-aminoisoxazole, which then undergoes a Sandmeyer reaction to yield the target 3-bromoisoxazole.[8] This method is particularly useful when the required substituted 3-aminoisoxazoles are readily accessible.

A. 3-Aminoisoxazole: The Key Precursor

The synthesis of 3-aminoisoxazoles can be achieved through various routes, including the reaction of β-keto nitriles with hydroxylamine. The amino group at the 3-position is the key functional handle for the subsequent bromination step.

B. Diazotization and the Sandmeyer Reaction

The Sandmeyer reaction is a classic transformation in organic chemistry used to convert an aryl amine to an aryl halide via a diazonium salt intermediate.[8][13][14] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[8][13]

The process involves two critical steps:

  • Diazotization: The 3-aminoisoxazole is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HBr) to form the corresponding diazonium salt. This intermediate is generally unstable and is used immediately in the next step.

  • Copper(I) Bromide Mediated Bromination: The diazonium salt is then treated with a solution of copper(I) bromide (CuBr), which catalyzes the displacement of the diazonium group with a bromide ion, releasing nitrogen gas and forming the 3-bromoisoxazole.[14][15][16]

Sandmeyer_Reaction Aminoisoxazole 3-Aminoisoxazole Diazonium_Salt Isoxazole-3-diazonium Salt Aminoisoxazole->Diazonium_Salt Formation of Diazonium Salt Diazotization Diazotization (NaNO₂, HBr) Bromoisoxazole 3-Bromoisoxazole Diazonium_Salt->Bromoisoxazole Sandmeyer Reaction CuBr CuBr

Caption: The Sandmeyer reaction pathway for 3-bromoisoxazole synthesis.

Experimental Protocol: Sandmeyer Reaction for the Synthesis of 3-Bromoisoxazole

Caution: Diazonium salts can be explosive. This reaction should be performed with appropriate safety precautions in a well-ventilated fume hood.

  • Diazotization: Dissolve the 3-aminoisoxazole in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature. Stir for a short period to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂) should be observed.

  • Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir until the nitrogen evolution ceases. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate. Purify the crude product by distillation or column chromatography to yield the 3-bromoisoxazole.

III. Other Synthetic Approaches

While less common, other methods for the synthesis of 3-bromoisoxazoles have been reported. These include:

  • Direct Bromination of Isoxazoles: In some cases, direct electrophilic bromination of an isoxazole ring can be achieved, although regioselectivity can be an issue depending on the existing substituents on the ring.[17]

  • Lithiation and Bromination: Halogen-lithium exchange on a di-brominated isoxazole or direct lithiation of an isoxazole followed by quenching with a bromine source can also be a viable route.[18][19]

Conclusion

The synthesis of 3-bromoisoxazole is a critical process for the advancement of medicinal chemistry and drug discovery programs. The two primary strategies, 1,3-dipolar cycloaddition utilizing dibromoformaldoxime as a key intermediate, and the Sandmeyer reaction of 3-aminoisoxazoles, offer robust and versatile pathways to this important building block. The choice of synthetic route is dictated by factors such as substrate availability, desired substitution patterns, and scalability. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols are paramount to achieving high yields and purity of the target 3-bromoisoxazole, thereby enabling the exploration of novel chemical space in the quest for new therapeutic agents.

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The Isoxazole Scaffold: A Versatile Nucleus for Modulating Biological Activity - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the diverse biological activities of isoxazole-containing compounds, tailored for researchers, scientists, and professionals in drug development. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural rigidity allow for facile modification, leading to a broad spectrum of pharmacological activities. This document will delve into the anticancer, anti-inflammatory, antimicrobial, and antiviral properties of isoxazole derivatives, elucidating their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Section 1: Anticancer Activity of Isoxazole Derivatives

Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways and cellular processes critical for cancer cell proliferation and survival.

Mechanisms of Anticancer Action

The anticancer effects of isoxazole compounds are attributed to several mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of various protein kinases.[1][2][3]

1.1.1. Induction of Apoptosis:

A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[4] This is often achieved through the activation of intrinsic and extrinsic apoptotic pathways. For instance, certain isoxazole derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[5]

Signaling Pathway: Intrinsic Apoptosis Induction by Isoxazole Derivatives

isoxazole Isoxazole Derivative bax ↑ Bax isoxazole->bax bcl2 ↓ Bcl-2 isoxazole->bcl2 mito Mitochondrion bax->mito bcl2->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway induced by isoxazole derivatives.

1.1.2. Inhibition of Tubulin Polymerization:

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[6][7] Several isoxazole-containing compounds have been identified as potent inhibitors of tubulin polymerization.[8] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptotic cell death.[7][8]

1.1.3. Protein Kinase Inhibition:

Dysregulation of protein kinase activity is a hallmark of many cancers. Isoxazole derivatives have been designed to target various kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and c-Jun N-terminal kinase (JNK).[5][9] By inhibiting these kinases, isoxazole compounds can block downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[5]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring and its appended functionalities.

  • Substitution at C3 and C5: The groups attached to the C3 and C5 positions of the isoxazole ring are critical for activity. Often, one position is substituted with an aryl or heteroaryl group, while the other bears a different functional group that can modulate potency and selectivity.

  • Aromatic Substituents: The substitution pattern on the aromatic rings attached to the isoxazole core significantly influences anticancer potency. Electron-withdrawing groups, such as halogens, or electron-donating groups, like methoxy, at specific positions on the phenyl ring can enhance activity.[10]

  • Linker Moiety: The nature of the linker connecting the isoxazole core to other pharmacophores can impact the overall conformation and binding affinity of the molecule to its target.

Tabulated Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative isoxazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound A MCF-7 (Breast)2.63Tubulin Polymerization Inhibitor[11]
Compound B HeLa (Cervical)1.2Tubulin Polymerization Inhibitor[8]
Compound C K562 (Leukemia)0.1 (100 nM)Apoptosis Induction[4]
Compound D HepG2 (Liver)6.38EGFR-TK Inhibition[5]
Compound E HCT-116 (Colon)9.96EGFR-TK Inhibition[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]

Experimental Workflow: MTT Assay

step1 1. Seed Cells in 96-well plate step2 2. Add Isoxazole Compound (various conc.) step1->step2 step3 3. Incubate (e.g., 24-72h) step2->step3 step4 4. Add MTT Reagent step3->step4 step5 5. Incubate (2-4h) step4->step5 step6 6. Solubilize Formazan Crystals step5->step6 step7 7. Measure Absorbance (570 nm) step6->step7

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the isoxazole test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Section 2: Anti-inflammatory Activity of Isoxazole Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Isoxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[13][14]

Mechanism of Anti-inflammatory Action

The primary anti-inflammatory mechanism of many isoxazole compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[13] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Signaling Pathway: COX-2 Inhibition by Isoxazole Derivatives

stimuli Inflammatory Stimuli aa Arachidonic Acid stimuli->aa cox2 COX-2 aa->cox2 pgs Prostaglandins cox2->pgs inflammation Inflammation pgs->inflammation isoxazole Isoxazole Derivative isoxazole->cox2

Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.

Structure-Activity Relationship (SAR) Insights

The COX-2 inhibitory activity of isoxazole derivatives is influenced by their structural features.

  • Diaryl Substitution: Many potent COX-2 inhibitors feature two aryl groups at the C3 and C5 positions of the isoxazole ring. One of these aryl groups often contains a sulfonamide or methylsulfonyl moiety, which is crucial for binding to the secondary pocket of the COX-2 active site, conferring selectivity.

  • Flexibility and Conformation: The dihedral angle between the two aryl rings is important for optimal binding to the COX-2 enzyme.

Tabulated Anti-inflammatory Activity Data

The following table presents the in vitro and in vivo anti-inflammatory activity of selected isoxazole derivatives.

Compound IDAssayActivityReference
Compound F COX-2 InhibitionIC50 = 13 nM[15]
Compound G Carrageenan-induced Paw Edema51% inhibition[10]
Compound H Carrageenan-induced Paw Edema75.68% inhibition[16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[17]

Experimental Workflow: Carrageenan-Induced Paw Edema

step1 1. Administer Isoxazole Compound or Vehicle step2 2. Inject Carrageenan into Rat Paw step1->step2 step3 3. Measure Paw Volume at Different Time Points step2->step3 step4 4. Calculate % Inhibition of Edema step3->step4

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats (e.g., Wistar or Sprague-Dawley) to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups (e.g., n=6 per group): a vehicle control group, a positive control group (e.g., indomethacin or diclofenac), and test groups receiving different doses of the isoxazole compound. Administer the compounds orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each test group compared to the vehicle control group at each time point.

Section 3: Antimicrobial Activity of Isoxazole Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Isoxazole derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[18][19]

Mechanism of Antimicrobial Action

3.1.1. Antibacterial Mechanism:

A key target for isoxazole-based antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[20][21] By inhibiting this enzyme, these compounds prevent the relaxation of supercoiled DNA, leading to a cessation of DNA synthesis and bacterial cell death.

3.1.2. Antifungal Mechanism:

The antifungal activity of some isoxazole derivatives is attributed to the disruption of fungal cell membrane integrity.[22][23] This can occur through the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane that is absent in mammalian cells.[22]

Structure-Activity Relationship (SAR) Insights
  • Lipophilicity: The lipophilicity of isoxazole derivatives plays a crucial role in their ability to penetrate bacterial and fungal cell walls.

  • Specific Substituents: The presence of specific substituents, such as halogens or nitro groups, on the aromatic rings can enhance antimicrobial activity.[24]

Tabulated Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of representative isoxazole derivatives against various microbial strains.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound I Staphylococcus aureus31.25[25]
Compound J Escherichia coli15 (mg/mL)[26]
Compound K Candida albicans2[24]
Compound L Pseudomonas aeruginosa30 (mg/mL)[26]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Workflow: MIC Determination

step1 1. Prepare Serial Dilutions of Isoxazole Compound step2 2. Inoculate with Microbial Suspension step1->step2 step3 3. Incubate (e.g., 18-24h) step2->step3 step4 4. Determine Lowest Conc. with No Visible Growth (MIC) step3->step4

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the isoxazole compound and make serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a final concentration of 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Section 4: Antiviral Activity of Isoxazole Derivatives

Isoxazole-containing compounds have also been investigated for their potential as antiviral agents, with activity reported against a range of viruses, including influenza virus and human rhinovirus.[12][16][17]

Mechanism of Antiviral Action

The antiviral mechanisms of isoxazole derivatives are varied and depend on the specific virus being targeted. For influenza virus, some isoxazoles have been shown to inhibit the M2 proton channel, which is essential for viral uncoating and replication.[17] Others have been found to target the viral nucleoprotein, preventing its accumulation in the nucleus and thereby halting viral replication.[16][27]

Structure-Activity Relationship (SAR) Insights

The antiviral activity of isoxazole derivatives is highly specific to the viral target. For M2 channel inhibitors, the size and shape of the substituents on the isoxazole ring are critical for blocking the channel pore. For nucleoprotein inhibitors, specific interactions with the protein surface are required for potent activity.

Tabulated Antiviral Activity Data

The following table presents the in vitro antiviral activity of selected isoxazole derivatives.

Compound IDVirusAssayEC50 (µM)Reference
Compound M Influenza A (H3N2)Plaque Reduction0.1-0.2[17]
Compound N Human Rhinovirus 2 (HRV-2)CPE Inhibition>50 (SI)[12]
Compound O Coxsackievirus B3 (CVB3)CPE Inhibition>37.5 (SI)[12]
Compound P HIVRT Inhibition3.6[28]

*SI = Selectivity Index (CC50/EC50)

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Experimental Workflow: Plaque Reduction Assay

step1 1. Seed Host Cells in 6-well plates step2 2. Infect with Virus & Add Isoxazole Compound step1->step2 step3 3. Overlay with Agarose and Incubate step2->step3 step4 4. Stain and Count Plaques step3->step4 step5 5. Calculate % Plaque Reduction and EC50 step4->step5

Caption: Workflow for the plaque reduction assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate a monolayer of susceptible host cells (e.g., MDCK for influenza virus) in 6-well plates.

  • Infection: Once the cells are confluent, infect them with a known amount of virus (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing various concentrations of the isoxazole compound and a low percentage of agarose to restrict viral spread.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Conclusion

The isoxazole scaffold represents a highly versatile and valuable core structure in medicinal chemistry. The diverse biological activities exhibited by isoxazole derivatives, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects, underscore their potential for the development of novel therapeutic agents. This guide has provided an in-depth overview of these activities, their underlying mechanisms, key structure-activity relationships, and detailed experimental protocols for their evaluation. It is anticipated that the continued exploration and optimization of isoxazole-based compounds will lead to the discovery of new and effective drugs to address a wide range of human diseases.

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The Historical Development of Isoxazole Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and drug development. Its prevalence in a wide array of pharmaceuticals, from antibiotics like sulfamethoxazole to anti-inflammatory agents such as parecoxib, underscores the critical importance of efficient and versatile synthetic methodologies.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the historical development of isoxazole synthesis. We will traverse the timeline from the seminal classical methods to the sophisticated strategies employed today, offering field-proven insights into the causality behind experimental choices. This guide is designed for researchers, scientists, and drug development professionals, providing not only a historical narrative but also actionable experimental protocols and a deep understanding of the underlying chemical principles that have driven the evolution of this vital area of organic synthesis.

Introduction: The Isoxazole Core and Its Significance

The isoxazole moiety is an aromatic, five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[2][4][5] Compounds containing the isoxazole scaffold exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[4][5][6] The unique electronic properties of the isoxazole ring, arising from the electronegative oxygen and nitrogen atoms, allow it to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, which are crucial for molecular recognition and biological activity.[7]

The journey of isoxazole synthesis began over a century ago, and its evolution reflects the broader advancements in organic chemistry. Early methods were often limited in scope and regioselectivity. However, the relentless pursuit of more efficient, selective, and environmentally benign synthetic routes has led to a rich and diverse toolbox for the construction of this privileged scaffold. This guide will chronologically detail the key breakthroughs in isoxazole synthesis, from the foundational condensation reactions to the powerful cycloaddition strategies and modern catalytic systems.

The Dawn of Isoxazole Synthesis: The Claisen Condensation

The first significant contribution to isoxazole chemistry was made by Ludwig Claisen in the late 19th and early 20th centuries.[6][8] The classical Claisen isoxazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[1][8] This method, while foundational, often suffers from a lack of regioselectivity, leading to mixtures of isomeric isoxazoles, especially with unsymmetrical dicarbonyls.[1]

Mechanism of the Claisen Condensation

The reaction proceeds through the initial formation of an oxime intermediate by the reaction of one of the carbonyl groups of the 1,3-dicarbonyl compound with hydroxylamine.[9] Subsequent intramolecular cyclization, driven by the attack of the oxime's hydroxyl group on the second carbonyl, followed by dehydration, yields the aromatic isoxazole ring.[9] The regiochemical outcome is dependent on which carbonyl group is initially attacked by the amine of hydroxylamine.

Diagram 1: General Mechanism of the Claisen Isoxazole Synthesis

Claisen_Mechanism Reactants 1,3-Dicarbonyl Compound + Hydroxylamine Oxime Oxime Intermediate Reactants->Oxime Condensation Cyclic_Intermediate Cyclic Hemiaminal Oxime->Cyclic_Intermediate Intramolecular Cyclization Product Isoxazole Cyclic_Intermediate->Product Dehydration (-H2O)

A simplified workflow of the Claisen condensation for isoxazole synthesis.

Experimental Protocol: A Classic Approach

A typical procedure involves heating a mixture of the 1,3-dicarbonyl compound and hydroxylamine hydrochloride, often in the presence of a base like sodium acetate or in an acidic medium.[4]

Protocol 1: Synthesis of 3,5-Dimethylisoxazole from Acetylacetone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1 equivalent) in ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.

Limitations and Modern Adaptations

The primary drawback of the classical Claisen synthesis is the potential for forming regioisomeric mixtures.[1] To address this, modern variations have been developed. For instance, the use of β-enamino diketones allows for regiochemical control by varying the reaction conditions.[1] This highlights a key theme in the evolution of isoxazole synthesis: the drive for greater control over the final product's structure.

The Advent of Cycloaddition: The Huisgen 1,3-Dipolar Cycloaddition

A paradigm shift in isoxazole synthesis came with the work of Rolf Huisgen in the 1960s on 1,3-dipolar cycloadditions .[10] This powerful and versatile method involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to form the isoxazole ring.[10][11] This reaction is often referred to as the Huisgen cycloaddition.[10]

Mechanism and Regioselectivity

The Huisgen 1,3-dipolar cycloaddition is a concerted, pericyclic reaction where the 4π-electron system of the nitrile oxide and the 2π-electron system of the alkyne combine to form the five-membered ring.[11] A significant advantage of this method is the high degree of stereospecificity.[11] The regioselectivity, which dictates the substitution pattern on the isoxazole ring, is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[11]

Diagram 2: The Huisgen 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Huisgen_Cycloaddition Reactants {Nitrile Oxide (R1-C≡N+-O-) |+ Alkyne (R2-C≡C-R3)} TS [3+2] Transition State Reactants->TS Concerted Cycloaddition Product Isoxazole TS->Product

The concerted [3+2] cycloaddition pathway for isoxazole formation.

In Situ Generation of Nitrile Oxides

Nitrile oxides are often unstable and are typically generated in situ from stable precursors.[11][12] Common methods for their generation include:

  • Dehydrohalogenation of Hydroximoyl Halides: Treatment of hydroximoyl chlorides or bromides with a base.[13]

  • Oxidation of Aldoximes: Using oxidizing agents like N-chlorosuccinimide (NCS), Oxone®, or even household bleach.[11][13][14]

  • Dehydration of Primary Nitro Compounds: This method provides a direct route from readily available starting materials.[11][13]

Experimental Protocol: A Modern Copper-Catalyzed Approach

The development of copper-catalyzed versions of the Huisgen cycloaddition has significantly expanded its scope and efficiency, allowing for milder reaction conditions.[6][7][15]

Protocol 2: Copper(I)-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole

  • Nitrile Oxide Precursor: Prepare the corresponding aldoxime from an aldehyde and hydroxylamine hydrochloride.

  • Reaction Setup: In a reaction vessel, combine the terminal alkyne (1 equivalent), the aldoxime (1.1 equivalents), and a copper(I) catalyst (e.g., CuI, 5 mol%) in a suitable solvent such as a mixture of t-butanol and water.

  • Base Addition: Add a base, for instance, sodium ascorbate (10 mol%) and an amine base like triethylamine, to facilitate both the in situ generation of the nitrile oxide and the catalytic cycle.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Comparative Analysis: Cycloaddition vs. Condensation
FeatureClaisen CondensationHuisgen 1,3-Dipolar Cycloaddition
Starting Materials 1,3-Dicarbonyl compounds, HydroxylamineAlkynes, Nitrile oxide precursors (e.g., aldoximes)
Key Transformation Cyclocondensation[3+2] Cycloaddition
Regiocontrol Often poor, can lead to isomeric mixtures[1]Generally good, influenced by electronics and sterics[11]
Scope Broad for simple isoxazolesVery broad, highly functionalized isoxazoles possible
Conditions Often requires heatingCan often be performed at room temperature, especially with catalysis

Further Evolution: Modern and Specialized Methodologies

Building upon the foundational work of Claisen and Huisgen, the field of isoxazole synthesis continues to evolve with the development of novel and more efficient methods.

Rearrangement Reactions

Certain heterocyclic systems can be chemically or photochemically induced to rearrange into isoxazoles. For example, the photochemical rearrangement of some isoxazoles can lead to the formation of ketenimines, which are valuable synthetic intermediates.[16][17] While not a primary synthetic route to isoxazoles, these rearrangements highlight the rich chemistry of the isoxazole ring itself.

Metal-Free and Green Approaches

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods.[5][18] This includes the development of metal-free 1,3-dipolar cycloadditions and the use of greener solvents and reaction conditions, such as ultrasonic irradiation.[14][19][20] These approaches align with the principles of green chemistry by reducing waste and avoiding the use of toxic heavy metals.[18]

Multi-component Reactions

One-pot, multi-component reactions (MCRs) for isoxazole synthesis have gained traction due to their high efficiency and atom economy.[19] These reactions allow for the construction of complex isoxazole derivatives from simple starting materials in a single synthetic operation, streamlining the synthetic process.

Conclusion and Future Outlook

The historical development of isoxazole synthesis is a testament to the ingenuity and progress of organic chemistry. From the early, often challenging, condensation methods of Claisen to the elegant and powerful cycloaddition strategies pioneered by Huisgen, the ability to construct the isoxazole ring has been continually refined. Modern advancements, including catalytic systems, green chemistry approaches, and multi-component reactions, have further expanded the synthetic chemist's toolkit.[4][5]

Looking ahead, the focus will likely remain on developing even more sustainable, efficient, and selective methods. The demand for novel isoxazole-containing compounds in drug discovery will continue to drive innovation in this field. As our understanding of chemical reactivity deepens, we can anticipate the emergence of new synthetic strategies that offer unprecedented control over the synthesis of this fundamentally important heterocyclic scaffold.

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spectroscopic data (NMR, IR, MS) for Methyl 3-bromoisoxazole-5-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-bromoisoxazole-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a functionalized isoxazole, it serves as a versatile synthetic building block for the development of novel pharmaceutical agents and complex organic materials. The precise arrangement of the bromine atom, the methyl ester, and the inherent asymmetry of the isoxazole ring necessitates rigorous structural confirmation. Spectroscopic analysis is the cornerstone of this characterization, providing an unambiguous fingerprint of the molecule's identity and purity.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental data for this specific molecule is not consolidated in a single public repository, this document synthesizes information from closely related analogues and established spectroscopic theory to present a predictive but highly accurate analysis. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of not just the data itself, but the underlying science that dictates the spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the isoxazole ring.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be remarkably simple, which in itself is a key identifying feature. The structure contains only two distinct types of protons: the lone proton on the isoxazole ring and the protons of the methyl ester group.

  • Isoxazole Ring Proton (H4): This proton is attached to C4 of the isoxazole ring. It has no adjacent protons, so it will appear as a sharp singlet (s) . Its chemical shift is influenced by several factors: it is attached to an sp²-hybridized carbon and is part of an electron-deficient aromatic system. Furthermore, it is positioned between a bromine atom at C3 and a carboxylate group at C5. Based on data from similar isoxazole systems, this singlet is predicted to appear in the range of δ 6.8-7.2 ppm .[1]

  • Methyl Ester Protons (-OCH₃): The three equivalent protons of the methyl group are not coupled to any other protons and will therefore also appear as a sharp singlet (s) . The electron-withdrawing effect of the adjacent oxygen and carbonyl group will shift this peak downfield to a predicted range of δ 3.9-4.1 ppm .[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides critical information about the carbon environment, including the quaternary carbons of the isoxazole ring and the carbonyl carbon of the ester.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ester Carbonyl)158-162The carbonyl carbon is highly deshielded due to the double bond to oxygen and its position within the electron-withdrawing ester functional group.
C5 (Isoxazole Ring)155-159This carbon is attached to the ester group and the ring oxygen, leading to significant deshielding. Its chemical shift is expected to be the furthest downfield among the ring carbons.
C3 (Isoxazole Ring)145-150The direct attachment of the highly electronegative bromine atom (the "heavy atom effect") causes a strong downfield shift. This is a key signature for confirming the position of the bromine.[3]
C4 (Isoxazole Ring)105-110This is the only carbon in the ring bonded to a hydrogen. It is generally the most upfield of the isoxazole ring carbons, influenced by the adjacent bromine and ester but not directly bonded to a heteroatom.
-OCH₃ (Methyl Carbon)52-55The methyl carbon is attached to an electronegative oxygen atom, resulting in a characteristic chemical shift in this region, consistent with methyl esters.[4]
Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of the purified solid sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Set a spectral width of approximately 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or the TMS peak.

General workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum will be dominated by the strong absorption of the ester carbonyl group.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~3100-3150=C-H Stretch (Aromatic)WeakCorresponds to the stretching of the C-H bond on the isoxazole ring.
~2960-3000C-H Stretch (Aliphatic)MediumAsymmetric and symmetric stretching vibrations of the methyl group on the ester.[5]
~1730-1750 C=O Stretch (Ester) Strong This will be the most intense and diagnostic peak in the spectrum, confirming the presence of the ester carbonyl. Conjugation with the ring may lower it slightly.
~1550-1620C=N & C=C Stretch (Ring)MediumThese absorptions are characteristic of the isoxazole ring system.
~1200-1300C-O Stretch (Ester)StrongCorresponds to the asymmetric C-O-C stretch of the ester linkage.
~1000-1150C-O Stretch (Ester)StrongCorresponds to the symmetric C-O-C stretch.
~650-750C-Br StretchMediumThe carbon-bromine bond vibration typically appears in this region of the fingerprint part of the spectrum.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI)

The molecular formula is C₅H₄BrNO₃. The calculated monoisotopic mass is approximately 219.94 Da.

  • Molecular Ion (M⁺): A key feature will be a pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, of nearly equal intensity (~1:1 ratio). This is the definitive signature of a molecule containing one bromine atom, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The peaks are expected at m/z ≈ 220 and m/z ≈ 222 .

  • Key Fragmentation Pathways:

    • Loss of a methoxy radical ([M - •OCH₃]⁺): This common fragmentation for methyl esters would result in a pair of peaks at m/z ≈ 189/191 .

    • Loss of the entire methoxycarbonyl group ([M - •COOCH₃]⁺): This would lead to a 3-bromoisoxazole cation, with peaks at m/z ≈ 161/163 .

    • Loss of Br•: While less common as an initial step, fragmentation could involve the loss of the bromine radical, leading to a peak at m/z ≈ 141 .

MS_Fragmentation M [C₅H₄BrNO₃]⁺˙ m/z ≈ 220/222 M_minus_OCH3 [M - •OCH₃]⁺ m/z ≈ 189/191 M->M_minus_OCH3 - 31 Da M_minus_COOCH3 [M - •COOCH₃]⁺ m/z ≈ 161/163 M->M_minus_COOCH3 - 59 Da M_minus_Br [M - Br•]⁺ m/z ≈ 141 M->M_minus_Br - 79/81 Da

Predicted key fragmentation pathways in EI-MS.

Conclusion: The Complete Spectroscopic Signature

The structural identity of this compound can be confidently established by synthesizing the information from these three core spectroscopic techniques. The expected signature is:

  • ¹H NMR: Two singlets, one around δ 6.8-7.2 ppm (1H) and another at δ 3.9-4.1 ppm (3H).

  • ¹³C NMR: Five distinct carbon signals, including a carbonyl carbon (>158 ppm), three unique isoxazole ring carbons (one of which is significantly deshielded by bromine), and a methyl carbon (~53 ppm).

  • IR: A very strong, sharp absorption band around 1730-1750 cm⁻¹ (C=O) and characteristic ring vibrations.

  • MS: A molecular ion peak cluster at m/z ≈ 220/222 with a ~1:1 intensity ratio, confirming the presence of a single bromine atom.

This comprehensive spectroscopic profile serves as a reliable benchmark for any researcher synthesizing or working with this compound, ensuring structural integrity and purity, which are paramount for its application in drug discovery and materials science.

References

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Methodological & Application

Application Notes & Protocols: Strategic Use of Methyl 3-bromoisoxazole-5-carboxylate in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoxazole Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its exceptional reliability in forging carbon-carbon bonds.[1][2][3] Its mild conditions and broad functional group tolerance have made it an indispensable tool in both academic research and industrial process chemistry, particularly in the pharmaceutical sector.[4][5]

Within drug discovery, the isoxazole ring is a privileged heterocyclic motif, appearing in a diverse array of pharmacologically active molecules.[6][7] Its unique electronic properties and ability to act as a bioisostere for other functional groups contribute to its prevalence. Consequently, methodologies for the efficient synthesis and functionalization of isoxazoles are of paramount importance. Methyl 3-bromoisoxazole-5-carboxylate emerges as a highly valuable and versatile building block in this context. This bifunctional reagent, featuring a reactive bromine atom for cross-coupling and a methyl ester for further derivatization, provides a direct route to complex 3,5-disubstituted isoxazoles—scaffolds of significant interest for medicinal chemists.[8][9]

This document provides an in-depth guide to the successful application of this compound in Suzuki coupling reactions, addressing common challenges and offering robust protocols for researchers, scientists, and drug development professionals.

Mechanistic Framework and Substrate-Specific Challenges

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.[1][2] The palladium(0) catalyst first inserts into the carbon-bromine bond of the isoxazole (oxidative addition). Subsequently, the organic moiety from a base-activated boronic acid is transferred to the palladium center (transmetalation). Finally, the two organic partners are expelled from the palladium complex (reductive elimination), forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(R¹)X Pd0->OxAdd Oxidative Addition R1X R¹-X (this compound) R1X->OxAdd Trans L₂Pd(II)(R¹)R² OxAdd->Trans Transmetalation R2B R²-B(OR)₃⁻ R2B->Trans Base Base (e.g., K₂CO₃) BoronicAcid R²-B(OH)₂ Base->BoronicAcid BoronicAcid->R2B Activation Trans->Pd0 Reductive Elimination Product R¹-R² (Product) Trans->Product

A simplified representation of the Suzuki coupling catalytic cycle.

However, the use of heteroaryl halides like this compound introduces specific challenges:

  • Catalyst Inhibition: Heteroatoms (nitrogen and oxygen) within the isoxazole ring can coordinate to the palladium center. This coordination can sequester the catalyst, leading to deactivation and incomplete reactions, a known issue with nitrogen-rich heterocycles.[10][11][12]

  • Electronic Effects: The isoxazole ring is inherently electron-deficient, a characteristic amplified by the C5-ester group. While this can facilitate the initial oxidative addition step, it may also influence other steps in the catalytic cycle.

  • Side Reactions: For some substituted bromoisoxazoles, the formation of ketone byproducts via ring-opening has been reported.[13] Careful selection of ligands and conditions is crucial to suppress such unwanted pathways.

The key to a successful coupling lies in choosing a catalytic system that is robust enough to overcome these challenges, promoting a rapid turnover that outcompetes catalyst deactivation pathways.

Recommended Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging substrates.

3.1. Materials and Reagents

  • Substrates: this compound (1.0 eq.), Arylboronic acid (1.2–1.5 eq.)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2–5 mol%) OR Palladium(II) acetate [Pd(OAc)₂] (2 mol%) with a suitable phosphine ligand (4-5 mol%)

  • Ligand (if using Pd(OAc)₂): Tri-tert-butylphosphine hydrotetrafluoroborate [P(t-Bu)₃·HBF₄] or SPhos.

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0–3.0 eq.), finely powdered.

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v) or Dimethoxyethane (DME) and Water. Solvents should be degassed prior to use.

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle or oil bath, condenser, inert gas line (Nitrogen or Argon).

3.2. Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.0 mmol, 220 mg), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

    • Scientist's Note: Ensuring the reaction vessel is free of oxygen and moisture is critical for preventing the degradation of the Pd(0) catalyst and phosphine ligands.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg). If using a two-component system, add the palladium source and the ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture with vigorous stirring to 80–100 °C.

    • Rationale: Elevated temperatures are often required to achieve a reasonable reaction rate, particularly for less reactive coupling partners.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 2–16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure 3-aryl-isoxazole-5-carboxylate product.

Optimization Strategies and Troubleshooting

Should the initial protocol yield unsatisfactory results, a systematic optimization approach is recommended. The choice of ligand, base, and solvent can be decisive in overcoming poor reactivity or side reactions.[14]

Optimization_Workflow Figure 2: Workflow for Suzuki Coupling Optimization Start Initial Reaction (Protocol from Sec. 3) Check Check Conversion/ Yield by LC-MS/TLC Start->Check Success Reaction Successful: Proceed to Scale-up Check->Success >70% Yield ScreenLigand Screen Ligands (e.g., SPhos, XPhos, P(t-Bu)₃) Check->ScreenLigand <70% Yield (Low Conversion) ScreenLigand->Check Re-evaluate ScreenBase Screen Bases (e.g., Cs₂CO₃, K₃PO₄, KF) ScreenLigand->ScreenBase No Improvement ScreenBase->Check Re-evaluate ScreenSolvent Screen Solvents (e.g., DME, Toluene, DMF) ScreenBase->ScreenSolvent No Improvement ScreenSolvent->Check Re-evaluate AdjustTemp Adjust Temperature (e.g., 110 °C or RT with active catalysts) ScreenSolvent->AdjustTemp No Improvement AdjustTemp->Check Re-evaluate Troubleshoot Troubleshoot Other Issues (Protodeboronation, Catalyst Degradation) AdjustTemp->Troubleshoot Still Poor

A logical workflow for optimizing reaction conditions.

Comparative Data for Condition Screening

The following table summarizes common conditions employed for Suzuki couplings of various heteroaryl bromides, providing a valuable reference for optimization.

Catalyst / PrecatalystLigandBaseSolvent SystemTemp (°C)Target Substrate ClassReference
PdCl₂(dppf)dppf (integrated)K₂CO₃DME80-90Bromoindazoles[15]
Pd₂(dba)₃P(t-Bu)₃·HBF₄K₃PO₄1,4-Dioxane1005-Bromoisoxazoles[13]
Pd(OAc)₂SPhosK₃PO₄Dioxane / H₂O60-100Chloroindazoles[12]
PdCl₂(PPh₃)₂PPh₃ (integrated)Cs₂CO₃DMFRefluxBromoindazoles[5]
Pd(II) ComplexBenzothiazole-oximeCs₂CO₃TolueneMWBromobenzofurans[16]

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient reactivity.

    • Solution: Switch to a more electron-rich and bulky phosphine ligand like SPhos, XPhos, or P(t-Bu)₃.[13][17][18] These ligands promote the formation of a highly reactive monoligated palladium species.[18] Consider a stronger base like K₃PO₄ or Cs₂CO₃, which can accelerate transmetalation.[12] Ensure the reaction is rigorously deoxygenated.

  • Protodeboronation:

    • Cause: The boronic acid reacts with trace water or protic sources to form an arene byproduct before it can transmetalate.

    • Solution: Use anhydrous solvents and ensure the base is dry. In some systems, using potassium fluoride (KF) as the base can mitigate this issue.[19]

  • Formation of Ketone Byproduct:

    • Cause: A known side reaction for certain isoxazole substitutions.

    • Solution: This pathway was effectively suppressed in the coupling of 3,4-disubstituted 5-bromoisoxazoles by using the bulky phosphine ligand P(t-Bu)₃·HBF₄ with Pd₂(dba)₃.[13] This specific ligand choice appears critical to favor the desired reductive elimination over ring cleavage.

  • Reaction Stalls / Catalyst Decomposition (Turns Black):

    • Cause: The Pd(0) catalyst has agglomerated into inactive palladium black. This is common with heteroaryl substrates that can poison the catalyst.

    • Solution: Employ more robust ligands (e.g., biarylphosphines like SPhos) or specialized N-heterocyclic carbene (NHC) ligands that form more stable palladium complexes.[10] Running the reaction at a slightly lower temperature for a longer duration may also preserve catalyst lifetime.

Conclusion

This compound is a powerful and effective substrate for constructing complex, pharmacologically relevant molecules via the Suzuki-Miyaura cross-coupling. While challenges associated with its heteroaromatic nature exist, they are readily overcome through the rational selection of a robust catalytic system. The use of bulky, electron-rich phosphine ligands in combination with appropriate bases and solvents is key to achieving high yields and suppressing potential side reactions. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully incorporate this valuable building block into their synthetic programs, accelerating the discovery and development of novel chemical entities.

References

  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
  • Song, J. J., et al. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate.
  • Unsworth, W. P., et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of....
  • ACS Publications. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development.
  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • ResearchGate. (n.d.). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • ResearchGate. (n.d.). Mechanism of formation of isoxazole‐5‐carboxamides 6.
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Journal of the American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
  • Wikipedia. (n.d.). Suzuki reaction.
  • National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • ResearchGate. (n.d.). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction.
  • ResearchGate. (n.d.). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles.
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives.
  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
  • ResearchGate. (n.d.). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

Sources

The Versatile Role of Methyl 3-bromoisoxazole-5-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the isoxazole ring system stands out as a "privileged scaffold."[1][2][3] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a recurring motif in a multitude of biologically active compounds, including a number of FDA-approved drugs.[4] Its prevalence is not coincidental; the isoxazole moiety imparts a unique combination of physicochemical properties that are highly advantageous for drug design. These include metabolic stability, the ability to engage in hydrogen bonding and other non-covalent interactions, and a favorable profile in terms of molecular weight and polarity.[1][5]

Methyl 3-bromoisoxazole-5-carboxylate is a particularly valuable building block for medicinal chemists. Its trifunctional nature—a reactive bromo group at the 3-position, a versatile ester at the 5-position, and the inherent properties of the isoxazole core—provides a powerful platform for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the applications of this key intermediate, complete with detailed synthetic protocols and strategic insights for its use in drug discovery programs.

Physicochemical Properties and Strategic Advantages

The isoxazole ring is often employed as a bioisostere for other functional groups, such as amide or ester moieties, to enhance a molecule's pharmacokinetic profile.[6] The strategic incorporation of the isoxazole scaffold can lead to improved oral bioavailability, metabolic stability, and target affinity. Below is a summary of key physicochemical properties that underscore the utility of the isoxazole core in drug design.

PropertyTypical Range/ValueSignificance in Drug Design
pKa (of conjugate acid) -3.0 to -2.0The isoxazole ring is weakly basic, meaning it is generally uncharged at physiological pH. This can be advantageous for cell membrane permeability.
Calculated logP 0.1 - 2.0 (for simple isoxazoles)This range of lipophilicity is often favorable for achieving a balance between solubility and permeability, key components of the "Rule of Five."[7][8][9]
Polar Surface Area (PSA) ~30-50 Ų (for the core)The nitrogen and oxygen atoms contribute to the polar surface area, allowing for hydrogen bond interactions with biological targets, while maintaining good membrane permeability.[10]
Metabolic Stability Generally highThe aromatic nature of the isoxazole ring often confers resistance to metabolic degradation, leading to improved in vivo half-life.
Hydrogen Bond Acceptors 2 (Ring Nitrogen and Oxygen)The ability to accept hydrogen bonds is crucial for target binding and can influence solubility.

Synthetic Protocols and Key Transformations

This compound is a versatile synthetic intermediate that can be readily prepared and subsequently functionalized through a variety of standard organic transformations.

Protocol 1: Synthesis of this compound

The synthesis of the title compound is most efficiently achieved via a 1,3-dipolar cycloaddition reaction.[11][12] This powerful transformation involves the reaction of a nitrile oxide with an alkyne. In this case, dibromoformaldoxime serves as the precursor to the reactive bromonitrile oxide, which then reacts with methyl propiolate.

Reaction Scheme:

Synthesis of this compound cluster_products Product cluster_reagents Reagents R1 Dibromoformaldoxime P1 This compound R1->P1 R2 Methyl Propiolate R2->P1 Reagent1 Base (e.g., NaHCO3) Solvent1 Solvent (e.g., Ethyl Acetate)

Caption: Synthesis of this compound.

Step-by-Step Procedure:

  • Preparation of Dibromoformaldoxime: Start with the bromination of glyoxylic acid oxime. To a stirred solution of glyoxylic acid oxime (1.0 eq) in water, add a solution of bromine (2.0 eq) in aqueous potassium bromide. Maintain the temperature below 10 °C during the addition. Stir the reaction mixture at room temperature for 12-18 hours. Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield dibromoformaldoxime.

  • In situ Generation of Bromonitrile Oxide and Cycloaddition: Dissolve dibromoformaldoxime (1.0 eq) and methyl propiolate (1.1 eq) in a suitable solvent such as ethyl acetate. To this solution, add a mild base, for example, a saturated aqueous solution of sodium bicarbonate, dropwise at room temperature. The base facilitates the in situ generation of bromonitrile oxide, which immediately undergoes cycloaddition with methyl propiolate.

  • Work-up and Purification: Stir the reaction mixture vigorously for 2-4 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Protocol 2: Functionalization via Suzuki-Miyaura Cross-Coupling

The bromo group at the 3-position is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.[13]

Reaction Scheme:

Suzuki-Miyaura Coupling cluster_products Product cluster_reagents Reagents R1 Methyl 3-bromoisoxazole- 5-carboxylate P1 Methyl 3-(aryl/heteroaryl)isoxazole- 5-carboxylate R1->P1 R2 Aryl/Heteroaryl Boronic Acid R2->P1 Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3) Solvent Solvent (e.g., Toluene/Water)

Caption: Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base, typically potassium carbonate (2.0 eq).

  • Solvent and Degassing: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v). Degas the reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 4-12 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3-arylated isoxazole derivative.

Protocol 3: Amide Bond Formation

The methyl ester at the 5-position can be readily converted to a wide range of amides, a common functional group in many drug molecules. This can be achieved through a two-step process of hydrolysis followed by amide coupling.

Reaction Scheme:

Amide Bond Formation cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amide Coupling Start Methyl 3-bromoisoxazole- 5-carboxylate Intermediate 3-Bromoisoxazole- 5-carboxylic Acid Start->Intermediate Step 1 Product 3-Bromo-N-(substituted)isoxazole- 5-carboxamide Intermediate->Product Step 2 Reagent1 LiOH or NaOH Solvent1 THF/Water Amine R1R2NH Amine->Product Reagent2 Coupling Agent (e.g., HATU, EDC) Base2 Base (e.g., DIPEA) Solvent2 DMF or DCM VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PI3K PI3K VEGFR2->PI3K Phosphorylation PLCg PLCγ VEGFR2->PLCg Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Inhibitor Isoxazole-based Kinase Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Site

Sources

Application Notes & Protocols: Methyl 3-bromoisoxazole-5-carboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromoisoxazole-5-carboxylate is a trifunctional heterocyclic building block of significant utility in medicinal chemistry and materials science. Its architecture, featuring an electron-deficient isoxazole core, a reactive bromine atom at the C3 position, and a versatile ester moiety at C5, offers multiple avenues for synthetic diversification. This guide provides an in-depth exploration of its application in constructing complex molecular frameworks, focusing on palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and ring transformation reactions. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing mechanistic rationale, experimental robustness, and practical insights to facilitate innovation.

Introduction: The Isoxazole Scaffold and the Utility of a Key Building Block

The isoxazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to act as a bioisostere for other functional groups.[1][2][3] Isoxazole derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5] The strategic functionalization of this scaffold is paramount for modulating pharmacological profiles.

This compound emerges as a particularly powerful intermediate. The weak nitrogen-oxygen bond inherent to the isoxazole ring makes it susceptible to ring-cleavage reactions, while the electron-deficient nature of the aromatic system activates the C3-bromine for both cross-coupling and nucleophilic substitution, providing a gateway to diverse molecular architectures.[4][6] This document serves as a practical guide to harnessing its synthetic potential.

Synthesis of this compound

The most prevalent method for constructing the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkyne or alkene).[7][8] A plausible and efficient route to the title compound involves the in-situ generation of a brominated nitrile oxide followed by cycloaddition with methyl propiolate.

Workflow for Synthesis

cluster_start Starting Materials cluster_reaction Reaction A Dibromoformaldoxime C Base-induced Elimination (e.g., NaHCO3) A->C Step 1 B Methyl Propiolate E [3+2] Cycloaddition B->E Dipolarophile D In-situ generation of Bromoformonitrile Oxide C->D D->E 1,3-Dipole F Methyl 3-bromoisoxazole- 5-carboxylate E->F Step 2 Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂(X) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diaryl R¹-Pd(II)L₂(R²) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal ArX R¹-X (3-Bromoisoxazole) ArX->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

  • Materials & Setup:

    • This compound (1.0 mmol)

    • Aryl/heteroaryl boronic acid (1.2 mmol)

    • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

    • P(t-Bu)₃·HBF₄ (0.10 mmol, 10 mol%)

    • K₂CO₃ (3.0 mmol)

    • Anhydrous 1,4-dioxane (10 mL)

    • Schlenk flask, magnetic stirrer, nitrogen/argon line.

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the boronic acid, K₂CO₃, Pd₂(dba)₃, and P(t-Bu)₃·HBF₄.

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous dioxane via syringe.

    • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

    • Cool the reaction to room temperature.

  • Workup & Purification:

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

    • Wash the combined organic filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the 3-aryl-isoxazole product.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Entry Boronic Acid Product Typical Yield
1 Phenylboronic acid Methyl 3-phenylisoxazole-5-carboxylate 85-95%
2 4-Methoxyphenylboronic acid Methyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate 80-90%
3 Pyridine-3-boronic acid Methyl 3-(pyridin-3-yl)isoxazole-5-carboxylate 70-85%
4 Thiophene-2-boronic acid Methyl 3-(thiophen-2-yl)isoxazole-5-carboxylate 75-88%

Yields are representative and based on analogous systems described in the literature.[9][10][11]

Sonogashira Coupling: Synthesis of 3-Alkynyl Isoxazoles

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the isoxazole and a terminal alkyne, a valuable transformation for accessing linear, rigid structures often used as linkers or pharmacophores. [12][13] Causality Behind Experimental Choices: The reaction typically employs a dual-catalyst system: a palladium complex to activate the aryl bromide and a copper(I) salt (e.g., CuI) to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. [12]An amine base, such as triethylamine or diisopropylamine, is crucial as it serves both as the base to deprotonate the terminal alkyne and as a solvent. Running the reaction under strictly anaerobic conditions is essential to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from deactivation. [13] Protocol: Sonogashira Coupling

  • Materials & Setup:

    • This compound (1.0 mmol)

    • Terminal alkyne (1.2 mmol)

    • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

    • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (5 mL)

    • Anhydrous THF or DMF (5 mL)

    • Schlenk flask, magnetic stirrer, nitrogen/argon line.

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill with inert gas three times.

    • Add the anhydrous solvent (THF or DMF) and the amine base via syringe, followed by the terminal alkyne.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).

  • Workup & Purification:

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate (25 mL) and water (15 mL).

    • Wash the organic layer with saturated aqueous NH₄Cl solution (to remove copper salts) and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to afford the 3-alkynyl-isoxazole product.

Application II: Nucleophilic Aromatic Substitution (SNAr)

While 3-haloisoxazoles are often reported to have poor reactivity towards classical thermal SNAr, their reaction can be facilitated under specific conditions. [14][15]The electron-withdrawing nature of the isoxazole ring and the C5-ester group polarizes the C3-Br bond, making the C3 carbon electrophilic and susceptible to attack by strong nucleophiles.

Causality Behind Experimental Choices: The sluggish kinetics of SNAr on 3-bromoisoxazoles often necessitate forcing conditions. Microwave irradiation provides rapid, uniform heating that can dramatically accelerate the reaction rate compared to conventional heating. [15]The use of strong, non-nucleophilic organic bases, such as phosphazene bases (e.g., P₂-Et), can facilitate the reaction with amine nucleophiles by ensuring the amine remains deprotonated and highly nucleophilic. For other nucleophiles like thiols or alkoxides, a strong inorganic base like sodium hydride (NaH) in an aprotic polar solvent (DMF, DMSO) is effective.

Protocol: Microwave-Assisted Amination

  • Materials & Setup:

    • This compound (0.5 mmol)

    • Primary or secondary amine (1.0 mmol)

    • A strong, non-nucleophilic base (e.g., K₃PO₄ or Cs₂CO₃) (1.5 mmol)

    • Anhydrous DMSO or NMP (2 mL)

    • Microwave vial with a stir bar.

  • Procedure:

    • In a microwave vial, combine the 3-bromoisoxazole, amine, and base.

    • Add the anhydrous solvent and seal the vial.

    • Place the vial in a microwave reactor and heat to 120-150 °C for 20-60 minutes (reaction progress should be optimized).

    • Cool the vial to room temperature.

  • Workup & Purification:

    • Dilute the reaction mixture with ethyl acetate (20 mL) and wash extensively with water to remove the high-boiling solvent.

    • Wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Application III: Ring-Opening and Transformation Reactions

The inherent strain and weak N-O bond of the isoxazole ring allow it to function as a masked synthon, which can undergo ring-opening reactions under various conditions to reveal valuable functional groups or rearrange into different heterocyclic systems. [16][17] Causality Behind Experimental Choices: Transition metals like iron(III) or gold(I) can catalyze the cleavage of the N-O bond, generating a reactive nitrene or vinylnitrene intermediate. [17]This intermediate can then be trapped intramolecularly or intermolecularly to form new rings like pyrroles or pyridines. [17]Alternatively, electrophilic reagents can trigger ring-opening; for example, an electrophilic fluorinating agent like Selectfluor attacks the isoxazole ring, initiating a cascade that results in N-O bond cleavage and the formation of an α-fluorocyanoketone. [18][19]

A Methyl 3-bromoisoxazole- 5-carboxylate B Catalyst (e.g., Fe(III)) or Reagent (e.g., H₂/Pd) A->B C N-O Bond Cleavage B->C D Reactive Intermediate (e.g., β-Enaminone) C->D E Cyclization/ Rearrangement D->E F New Heterocycle (e.g., Pyrrole, Pyridine) E->F

Caption: General workflow for isoxazole ring transformation reactions.

Conclusion

This compound is a high-value, versatile building block for modern organic synthesis. Its strategically placed functional groups enable a wide array of transformations, including sophisticated cross-coupling reactions for C-C bond formation, nucleophilic substitutions to introduce heteroatoms, and ring transformations to access alternative heterocyclic cores. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full synthetic potential of this reagent in the pursuit of novel pharmaceuticals, agrochemicals, and functional materials.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Advances in isoxazole chemistry and their role in drug discovery.
  • The recent progress of isoxazole in medicinal chemistry. Bohrium.
  • Ring transformation of isoxazoles into furan and pyran derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. De Gruyter.
  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides.
  • Scheme 1: Traditional methods for the synthesis of isoxazoles and the current approach.
  • methyl 5-(bromomethyl)
  • Au‐catalyzed ring opening reaction of isoxazoles with isoxazolyl amine.
  • One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions.
  • 5-Bromoisoxazole-3-carboxylicacid. Benchchem.
  • Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes.
  • Ring-Opening Fluorination of Isoxazoles.
  • Ring-Opening Fluorination of Isoxazoles.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI.

Sources

Application Note & Protocol: A Robust Two-Step Synthesis of 3-Aminoisoxazoles from 3-Bromoisoxazoline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of 3-Aminoisoxazoles

The 3-aminoisoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including the antibiotic sulfamethoxazole and various kinase inhibitors. Its unique electronic properties and ability to participate in key hydrogen bonding interactions make it an invaluable component in modern drug design. However, the synthesis of N-substituted 3-aminoisoxazoles has historically been challenging.[1][2]

Traditional C-N bond-forming methodologies, such as direct nucleophilic aromatic substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig amination, are often inefficient when applied to 3-haloisoxazole substrates.[1][3] The electron-rich nature of the isoxazole ring deactivates it towards nucleophilic attack, leading to poor reactivity, limited amine scope, and modest yields.[1][3]

This guide details a field-proven, two-step methodology that circumvents these issues by utilizing 3-bromoisoxazolines as reactive surrogates for the corresponding isoxazoles. This approach involves a base-promoted addition-elimination reaction with a broad range of amines, followed by a mild oxidation to furnish the desired aromatic 3-aminoisoxazole. This strategy provides a reliable and high-yielding pathway to a diverse library of these critical heterocyclic compounds.[1][2][3]

The Strategic Approach: Isoxazolines as Isoxazole Surrogates

The core of this methodology is the strategic use of the non-aromatic 3-bromoisoxazoline ring system. Unlike the deactivated aromatic 3-bromoisoxazole, the sp3-hybridized C3 carbon of the isoxazoline is significantly more electrophilic and susceptible to nucleophilic attack by amines. The subsequent oxidation step efficiently restores the aromaticity of the isoxazole ring.

G

Step 1: Base-Promoted Amination of 3-Bromoisoxazolines

Mechanistic Rationale

This key step proceeds via a base-promoted addition-elimination mechanism. An amine nucleophile attacks the electrophilic C3 carbon of the 3-bromoisoxazoline. The presence of a base facilitates the subsequent elimination of hydrogen bromide (HBr), leading to the formation of the stable 3-aminoisoxazoline intermediate.

Scientist's Notes: Key Parameter Justification
  • Solvent Choice: While the reaction proceeds in various solvents (e.g., Toluene, MeCN, DMF), alcoholic solvents provide the cleanest reaction profiles.[1] n-Butanol is particularly effective due to its high boiling point (116-118 °C), which allows the reaction to be driven to completion at elevated temperatures, ensuring efficient conversion for a wide range of amines.[1]

  • Base Selection: Both organic (e.g., DBU, DIPEA) and inorganic (e.g., K₂CO₃, Cs₂CO₃) bases can be used. The choice of base can be tailored to the specific substrate and amine; however, an excess of a non-nucleophilic organic base like DIPEA is often a robust starting point.

  • Amine Scope: This method is highly versatile, tolerating primary and secondary aliphatic and aromatic amines. Crucially, functional groups such as amides, secondary amines within the nucleophile, and primary alcohols are well-tolerated, highlighting the robustness of this protocol for complex molecule synthesis.[1][3]

Detailed Experimental Protocol: General Procedure for Amination
  • Reagent Setup: To a solution of the 3-bromo-5-substituted-isoxazoline (1.0 equiv) in n-butanol (0.2 M), add the desired amine (1.2-1.5 equiv) followed by a suitable base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Reaction: Heat the reaction mixture to 100-110 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude 3-aminoisoxazoline can then be purified by flash column chromatography on silica gel.

Step 2: Iodine-Mediated Oxidation to 3-Aminoisoxazoles

Mechanistic Rationale

Direct oxidation of 3-aminoisoxazolines to their aromatic counterparts can be challenging, with many standard oxidation protocols providing low yields.[1] A highly effective method utilizes molecular iodine (I₂) in the presence of a base like imidazole.[1] This system facilitates the dehydrogenation of the isoxazoline ring, leading to the formation of the thermodynamically stable aromatic isoxazole system.

Scientist's Notes: Key Parameter Justification
  • Oxidant System: The I₂/imidazole system was specifically developed for this transformation and has proven to be general and high-yielding.[1] Alternative oxidants like MnO₂ often require superstoichiometric amounts and result in lower yields.[1]

  • Solvent and Temperature: The oxidation is typically performed in a non-protic solvent like tetrahydrofuran (THF) at room temperature, making it a mild and operationally simple procedure.

  • General Applicability: This oxidation protocol is robust and works well for a wide variety of 3-aminoisoxazolines prepared in Step 1, demonstrating its broad utility.[1][3]

Detailed Experimental Protocol: General Procedure for Oxidation
  • Reagent Setup: Dissolve the purified 3-aminoisoxazoline (1.0 equiv) in THF (0.1 M) in a round-bottom flask.

  • Addition of Reagents: Add imidazole (2.2 equiv) to the solution, followed by the portion-wise addition of iodine (I₂) (1.2 equiv) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until complete conversion is observed (typically 1-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir until the dark color of iodine disappears.

  • Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield the pure 3-aminoisoxazole.

Reaction Scope and Quantitative Data

This two-step process demonstrates broad applicability with consistently high yields. The following table summarizes representative examples adapted from the foundational literature.[1][3]

Entry5-Substituent (R¹)AmineAmination Yield (%)Oxidation Yield (%)
1PhenylMorpholine9995
24-ChlorophenylPiperidine9996
3Thiophen-2-ylBenzylamine9592
4CyclohexylPyrrolidine9994
5-CH₂OBn4-Methylpiperidine9993
6-CH₂OHN-Methylbenzylamine9091

Conclusion

The described methodology offers a powerful and reliable alternative to traditional methods for synthesizing N-substituted 3-aminoisoxazoles. By employing 3-bromoisoxazolines as versatile intermediates, this two-step sequence of amination and oxidation provides high yields, accommodates a wide range of amines and functionalities, and proceeds under practical and scalable conditions. This protocol is a valuable tool for medicinal chemists and researchers in drug discovery, enabling the rapid generation of diverse 3-aminoisoxazole libraries for biological screening and lead optimization.

References

  • Girardin, M., Alsabeh, P. G., Lauzon, S., Dolman, S. J., Ouellet, S. G., & Hughes, G. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(7), 1547–1550. [Link]
  • Girardin, M., Alsabeh, P. G., Lauzon, S., Dolman, S. J., Ouellet, S. G., & Hughes, G. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • Girardin, M., Alsabeh, P. G., Lauzon, S., Dolman, S. J., Ouellet, S. G., & Hughes, G. (2009). Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. PubMed, 11(7), 1547-50. [Link]

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large-scale synthesis of Methyl 3-bromoisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of Methyl 3-bromoisoxazole-5-carboxylate

Abstract

This comprehensive guide details a robust and scalable two-step protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2][3] The narrative emphasizes the underlying chemical principles, safety protocols for handling hazardous reagents, and rigorous analytical quality control. This document is intended for researchers, chemists, and process development professionals engaged in the large-scale synthesis of complex organic intermediates.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles are a prominent class of five-membered heterocyclic compounds that feature adjacent nitrogen and oxygen atoms. This unique arrangement confers specific electronic and steric properties, making the isoxazole ring a privileged scaffold in medicinal chemistry. Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][4] this compound, in particular, serves as a versatile intermediate. The bromine atom at the 3-position acts as a synthetic handle for introducing further molecular complexity via cross-coupling reactions, while the methyl ester at the 5-position can be readily hydrolyzed or converted to an amide, expanding its utility in the synthesis of diverse compound libraries.[5]

Retrosynthetic Analysis and Strategy

The synthesis of the isoxazole core is most commonly achieved via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2][6][7][8] For a large-scale, practical synthesis of this compound, a two-step approach is optimal. This strategy separates the formation of the core heterocyclic ring from the hazardous bromination step, allowing for better control and purification of intermediates.

Our selected pathway involves:

  • Step 1: Cycloaddition. The synthesis of a stable precursor, Methyl isoxazole-5-carboxylate, through the reaction of hydroxylamine hydrochloride with an appropriate C3 building block in an aqueous medium. This "green chemistry" approach enhances safety and simplifies the initial work-up.[3][9]

  • Step 2: Regioselective Bromination. The electrophilic bromination of the Methyl isoxazole-5-carboxylate intermediate to install a bromine atom at the C3 position. This step requires stringent safety controls due to the nature of the brominating agents.[10][11]

G Target This compound Intermediate Methyl isoxazole-5-carboxylate Target->Intermediate Step 2: Electrophilic Bromination Bromine Brominating Agent (e.g., NBS, Br2) Target->Bromine SM1 Hydroxylamine HCl Intermediate->SM1 Step 1: Cycloaddition/Condensation SM2 3-Carbon Synthon (e.g., Dimethylamino-propenone derivative) Intermediate->SM2

Caption: High-level retrosynthetic workflow for the target molecule.

Detailed Synthesis Protocols

Part A: Large-Scale Synthesis of Methyl isoxazole-5-carboxylate

This procedure is adapted from established methods for isoxazole synthesis in aqueous media, which offers advantages in terms of cost, safety, and environmental impact.[3][9] The reaction proceeds through the condensation of hydroxylamine with a 1,3-dicarbonyl equivalent.

Protocol A: Step-by-Step Guide

  • Reactor Setup: Charge a suitable glass-lined reactor with deionized water (5 L per mole of the limiting reagent). Begin vigorous stirring.

  • Reagent Charging: To the reactor, add 3-(dimethylamino)-1-(methoxycarbonyl)prop-2-en-1-one (1.0 eq) and hydroxylamine hydrochloride (1.05 eq).

  • Reaction Execution: Heat the mixture to 50-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Product Isolation: Cool the reaction mixture to room temperature, then further chill to 0-5°C. The product will precipitate out of the aqueous solution.

  • Filtration and Washing: Collect the solid product by suction filtration. Wash the filter cake with cold deionized water (2 x 1 L per mole) to remove any residual salts.

  • Drying: Dry the purified product under vacuum at 40-50°C until a constant weight is achieved. The product is typically obtained as a white to off-white solid with high purity.

Part B: Synthesis of this compound

This step involves the direct electrophilic bromination of the isoxazole ring. The use of N-Bromosuccinimide (NBS) is often preferred for large-scale operations over liquid bromine for easier handling, though both are effective.[7][12]

Protocol B: Step-by-Step Guide

  • Reactor Setup: In a dry, clean reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge Methyl isoxazole-5-carboxylate (1.0 eq) and a suitable solvent such as carbon tetrachloride or acetonitrile (10 L per mole).

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a slight positive pressure.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution. If using liquid bromine (1.1 eq), it must be added dropwise via a pressure-equalizing addition funnel. Caution: The reaction can be exothermic; maintain the internal temperature between 20-25°C using a cooling bath if necessary.

  • Reaction Execution: Stir the mixture at room temperature. The reaction may be initiated with a radical initiator like AIBN (0.02 eq) if NBS is used.[12] Monitor the reaction by TLC/HPLC until completion (typically 12-24 hours).

  • Quenching: Upon completion, cool the mixture to 10°C and slowly add a 10% aqueous solution of sodium thiosulfate to quench any unreacted bromine or NBS. Stir for 30 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the final product as a crystalline solid.

Quantitative Data Summary

ParameterPart A: Isoxazole FormationPart B: Bromination
Limiting Reagent 3-(dimethylamino)-1-(methoxycarbonyl)prop-2-en-1-oneMethyl isoxazole-5-carboxylate
Key Reagents Hydroxylamine HCl (1.05 eq)N-Bromosuccinimide (1.1 eq)
Solvent Deionized WaterAcetonitrile or CCl₄
Temperature 50-60°C20-25°C
Typical Reaction Time 2-4 hours12-24 hours
Typical Yield 85-95%70-85%
Purity (Post-Purification) >98% (HPLC)>99% (HPLC)

Safety and Handling Protocols

The successful and safe execution of this synthesis on a large scale is critically dependent on rigorous adherence to safety protocols.

  • Hydroxylamine Hydrochloride: This compound is a skin sensitizer, harmful if swallowed or in contact with skin, and is suspected of causing cancer.[13][14][15][16] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.[13]

  • Bromine & N-Bromosuccinimide (NBS): Liquid bromine is extremely hazardous. It is highly corrosive, very toxic upon inhalation, and causes severe skin burns.[17][18] All operations involving liquid bromine must be conducted in a well-ventilated chemical fume hood with the sash lowered.[19]

    • Required PPE: Heavy-duty, chemically resistant gloves (fluorinated rubber or thick nitrile), a chemical splash face shield, and a lab coat are mandatory.[17][19]

    • Spill Control: A neutralizing solution of sodium thiosulfate (1 M) must be immediately accessible whenever handling bromine.[17][20]

    • NBS: While easier to handle than liquid bromine, NBS is also a corrosive irritant and should be handled with care in a ventilated area.

G cluster_prep Pre-Synthesis Safety cluster_exec Execution Safety cluster_post Post-Synthesis Safety ReviewSDS Review SDS for all Reagents PPE Don Correct PPE (Gloves, Face Shield, Lab Coat) FumeHood Verify Fume Hood Functionality SpillKit Prepare Spill Kit (Sodium Thiosulfate) Inert Work Under Inert Atmosphere SpillKit->Inert Temp Monitor & Control Exotherms Inert->Temp Quench Controlled Quenching (Slow Addition) Temp->Quench Waste Segregate & Dispose Halogenated Waste Properly Quench->Waste Decon Decontaminate Glassware Waste->Decon End End Decon->End Start Start Start->ReviewSDS

Caption: Workflow for integrated safety and quality control checkpoints.

Analytical Quality Control

To ensure the final product meets the required specifications, a suite of analytical techniques should be employed at each stage.

  • Thin Layer Chromatography (TLC): Used for rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the intermediate and final product, providing quantitative data.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the product. ¹H NMR will show characteristic shifts for the isoxazole proton and the methyl ester. ¹³C NMR will confirm the carbon skeleton.[21]

  • Mass Spectrometry (MS): Verifies the molecular weight of the synthesized compound, confirming its identity.[4]

By following this detailed application note, researchers and drug development professionals can achieve a safe, efficient, and scalable synthesis of this compound, a key building block for future chemical innovation.

References

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205.
  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647.
  • ACS Publications. (n.d.). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters.
  • YouTube. (2024). Bromination safety.
  • Biointerafaces. (2024). Construction of Isoxazole ring: An Overview.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles.
  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water.
  • Szabo-Scandic. (n.d.). Hydroxylamine hydrochloride Safety Data Sheet.
  • University of Washington. (n.d.). Bromine Safety & Standard Operating Procedures.
  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS.
  • Reddit. (2017). Safely handling a liter of Bromine?
  • Penta chemicals. (2025). Hydroxylamine hydrochloride Safety Data Sheet.
  • ResearchGate. (n.d.). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions.
  • ResearchGate. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • NCBI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • NCBI. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ.
  • RSC Publishing. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline g.
  • ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • Journal of ISAS. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry.
  • RSC Publishing. (n.d.). Neighbouring group participation in isoxazole ring bromination. Part II.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Isoxazole Derivatives.
  • NCBI. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
  • Google Patents. (n.d.). Process for preparing 3-hydroxy-5-methylisoxazole.
  • Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
  • Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives.
  • ResearchGate. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.

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reaction of Methyl 3-bromoisoxazole-5-carboxylate with organometallic reagents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 3,5-Disubstituted Isoxazoles via Organometallic Cross-Coupling Reactions of Methyl 3-bromoisoxazole-5-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a cornerstone in drug discovery.[3][4] Isoxazole-containing drugs like the anti-inflammatory agent Valdecoxib and the antipsychotic Risperidone highlight the scaffold's therapeutic importance.[3]

This compound is a particularly valuable building block for synthetic chemists. The bromine atom at the C3 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of carbon-based substituents.[5] The ester group at the C5 position offers a secondary site for further derivatization, such as amidation, enabling the rapid construction of diverse chemical libraries for screening and development.[6] This guide provides a detailed exploration of the reactions of this key intermediate with various organometallic reagents, offering both foundational insights and practical, step-by-step protocols for researchers in organic synthesis and drug development.

Core Principles of Cross-Coupling: A Scientist's Perspective

Successful and reproducible cross-coupling reactions depend on a nuanced understanding of the interplay between the catalyst, ligand, base, and solvent. These are not merely ingredients but control variables that dictate the reaction's efficiency, selectivity, and substrate scope.

  • The Catalyst-Ligand System: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the ancillary ligand is paramount.[5] Ligands, typically phosphine-based (e.g., triphenylphosphine, S-PHOS, X-PHOS), stabilize the palladium center and modulate its reactivity. The steric bulk and electronic properties of the ligand directly influence the rates of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For challenging couplings, specialized ligands are often required to prevent side reactions and promote high turnover.[7]

  • The Role of the Base: In many cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a base is essential.[5] Its primary role is to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8] The choice of base (e.g., K₂CO₃, K₃PO₄) can significantly impact yield, and its strength must be compatible with other functional groups in the substrates.

  • Solvent and Atmosphere: Organometallic reagents are often sensitive to air and moisture.[9] Therefore, conducting these reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents (e.g., THF, dioxane, DMF) is critical to prevent the degradation of reagents and catalysts. The solvent also plays a key role in solubilizing the various components and can influence the reaction kinetics.

Below is a generalized representation of the palladium-catalyzed cross-coupling cycle, the fundamental mechanism underpinning the protocols described in this guide.

Palladium Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Determining Step) PdII_Complex R-Pd(II)-X L_n Oxidative Addition Complex Pd0->PdII_Complex + Isoxazole-Br Transmetal Transmetalation PdII_R_R1 R-Pd(II)-R' L_n Transmetalation Complex PdII_Complex->PdII_R_R1 + R'-M (e.g., R'B(OH)₂, R'ZnX, R'MgX) PdII_R_R1->Pd0 RedElim Reductive Elimination Product R-R' Coupled Product PdII_R_R1->Product ArX Isoxazole-Br OrgMet R'-M

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Experimental Protocols and Applications

The following sections provide detailed protocols for the most common and effective cross-coupling reactions involving this compound.

A. Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of organoboron reagents, as well as its broad functional group tolerance.[10][11]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous solvent (e.g., a mixture of dioxane and water, typically 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-16 hours), monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G start Start reagents Combine Isoxazole, Boronic Acid, Catalyst, Base in Schlenk Flask start->reagents inert Evacuate & Backfill with Argon (3x) reagents->inert solvent Add Anhydrous Dioxane/Water inert->solvent react Heat Reaction (e.g., 90°C, 12h) solvent->react workup Cool, Dilute with EtOAc, Wash with Water & Brine react->workup purify Dry, Concentrate, & Purify via Chromatography workup->purify end End (Isolated Product) purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

EntryArylboronic AcidCatalyst (mol%)BaseYield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃92
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄88
33-Thienylboronic acidPd(PPh₃)₄ (3)K₂CO₃85
44-Fluorophenylboronic acidPd(OAc)₂/S-PHOS (2)K₃PO₄95

Yields are representative and may vary based on specific reaction conditions and scale.

B. Kumada Coupling with Grignard Reagents

The Kumada coupling utilizes highly reactive Grignard (organomagnesium) reagents.[12] While powerful, this method's main limitation is the low functional group tolerance of Grignard reagents, which react with acidic protons and many carbonyl groups.[9][13] Strict anhydrous conditions are essential for success.

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a reflux condenser and an argon inlet, add the nickel or palladium catalyst (e.g., Ni(dppp)Cl₂, 2-5 mol%).

  • Inerting: Purge the system with argon.

  • Solvent and Substrate Addition: Add anhydrous THF or diethyl ether, followed by this compound (1.0 equiv.).

  • Reagent Addition: Cool the mixture to 0 °C. Slowly add the Grignard reagent (1.1-1.3 equiv., solution in THF or Et₂O) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Gentle heating may be required for less reactive substrates.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous NH₄Cl solution at 0 °C. Extract the mixture with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.

Note: The ester at the C5 position can potentially react with the Grignard reagent. Using 1.0-1.1 equivalents of the Grignard reagent at low temperatures can favor the cross-coupling reaction over addition to the ester.[14]

G start Start setup Add Catalyst to Flame-Dried Flask under Argon start->setup add_subs Add Anhydrous THF & Isoxazole Substrate setup->add_subs cool Cool to 0°C add_subs->cool add_grignard Add Grignard Reagent Dropwise cool->add_grignard react Stir & Warm to RT (1-4h) add_grignard->react quench Quench with sat. NH4Cl solution at 0°C react->quench purify Extract, Dry, Concentrate, & Purify quench->purify end End (Isolated Product) purify->end

Caption: Experimental workflow for Kumada coupling.

C. Negishi Coupling with Organozinc Reagents

The Negishi coupling employs organozinc reagents, which offer a good balance of reactivity and functional group tolerance, often surpassing Grignard reagents in this regard.[15][16] They are particularly useful for introducing sp³-hybridized carbon centers.[15]

  • Reaction Setup: In a glovebox or under a strict argon atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., S-PHOS, 4 mol%) to a Schlenk tube.

  • Inerting & Solvent: Remove the tube from the glovebox, add anhydrous solvent (e.g., THF or DMF), and stir for 10 minutes.

  • Reagent Addition: Add this compound (1.0 equiv.), followed by the organozinc reagent (e.g., benzylzinc bromide, 1.5 equiv., 0.5 M solution in THF).

  • Reaction: Heat the mixture (typically 50-80 °C) until the starting material is consumed (monitor by LC-MS).

  • Workup: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

G start Start setup Add Catalyst & Ligand to Schlenk Tube (Inert Atmosphere) start->setup add_solvent Add Anhydrous THF setup->add_solvent add_reagents Add Isoxazole Substrate & Organozinc Reagent add_solvent->add_reagents react Heat Reaction (e.g., 60°C) add_reagents->react workup Quench with NH4Cl (aq), Extract with EtOAc react->workup purify Wash, Dry, Concentrate, & Purify workup->purify end End (Isolated Product) purify->end

Caption: Experimental workflow for Negishi coupling.

D. Stille Coupling with Organotin Reagents

The Stille coupling uses organostannanes, which are tolerant of a wide variety of functional groups and are unaffected by moisture. However, the primary drawback is the toxicity and difficulty in removing tin byproducts.[17]

  • Reaction Setup: Combine this compound (1.0 equiv.), the organostannane reagent (e.g., tributyl(vinyl)tin, 1.1 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a flask.

  • Inerting: Purge the flask with argon.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF).

  • Reaction: Heat the reaction mixture (typically 90-110 °C) for 6-24 hours.

  • Workup: Cool the reaction mixture. To remove tin byproducts, dilute with diethyl ether and stir with an aqueous solution of KF for 1 hour. Filter the resulting precipitate through celite.

  • Purification: Separate the organic layer of the filtrate, wash with water and brine, dry over MgSO₄, and concentrate. Purify the crude product via column chromatography.

G start Start setup Combine Isoxazole, Organostannane, & Catalyst start->setup inert Purge with Argon setup->inert solvent Add Anhydrous Toluene inert->solvent react Heat Reaction (e.g., 100°C, 18h) solvent->react workup Cool, Treat with Aqueous KF, Filter react->workup purify Extract, Dry, Concentrate, & Purify workup->purify end End (Isolated Product) purify->end

Caption: Experimental workflow for Stille coupling.

Troubleshooting and Field Insights

  • Low Yield: If yields are poor, consider screening different ligands. Buchwald's biarylphosphine ligands (e.g., S-PHOS, X-PHOS) are often more effective than traditional PPh₃ for challenging substrates. Also, verify the quality and activity of the organometallic reagent.

  • Dehalogenation: The formation of Methyl isoxazole-5-carboxylate (the debrominated starting material) suggests premature protonolysis of the organometallic reagent or a competing reductive elimination pathway. Ensure strictly anhydrous conditions and consider a less reactive base or lower reaction temperature.

  • Homocoupling: Formation of R'-R' byproducts arises from the coupling of two organometallic partners. This can often be suppressed by the slow addition of the organometallic reagent or by using a higher catalyst loading.

  • Isoxazole Ring Instability: While generally robust, the isoxazole N-O bond can be susceptible to cleavage under certain reductive conditions or with very strong bases at high temperatures.[10] If degradation is observed, milder conditions should be explored.

Conclusion

This compound is a powerful and versatile platform for chemical synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions with organoboron, organomagnesium, organozinc, and organotin reagents provides reliable and efficient pathways to a vast array of 3,5-disubstituted isoxazoles. By carefully selecting the appropriate coupling partners and optimizing reaction conditions, researchers can rapidly generate novel molecular architectures with significant potential in drug discovery, agrochemicals, and materials science.[3][11]

References

  • Benchchem. Application Notes and Protocols for Cross-Coupling Reactions of Brominated Isoxazoles.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives.
  • Han, Y., & Concept, E. (2006). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. Journal of Combinatorial Chemistry, 8(4), 568-571.
  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Wikipedia. Kumada coupling.
  • RSC Publishing. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones.
  • Cernijenko, A., et al. (2018). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. ACS Medicinal Chemistry Letters, 9(12), 1253-1258.
  • ResearchGate. 3,5-Disubstituted isoxazole derivative.
  • Bande, K. G., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
  • ResearchGate. (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
  • MDPI. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids.
  • Organic Chemistry Portal. Kumada Coupling.
  • Barmade, M. A., et al. (2016). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2863-2883.
  • Impactfactor. Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line.
  • Wu, Z., et al. Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Tetrahedron Letters.
  • Batchelor, K. J., et al. (1999). Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. Journal of Chemical Research, (S), 428-429.
  • RSC Publishing. Negishi cross-couplings in the synthesis of amino acids.
  • Knochel, P. (2013). New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaromatics. Ludwig-Maximilians-Universität München.
  • Newman, S. G., & O'Hara, F. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 49(9), 1934-1945.
  • Knight, D. W., et al. (2004). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic Letters, 6(24), 4467-4470.
  • ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
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  • ResearchGate. Efficient access to 3-alkyl-trifluoromethylbenzenes using Kumada's coupling reaction.
  • ResearchGate. Optimization of the Stille coupling of 3-bromocarbazole.
  • ResearchGate. Functionalized Grignard Reagents in Kumada Cross‐Coupling Reactions.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Beilstein-Institut. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.
  • Brittain, W. D. G., & Cobb, S. L. (2018). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry, 16(1), 10-20.
  • Gardner, T. S., Wenis, E., & Lee, J. (1954). Synthesis of 5-Substituted 3-Isoxazolecarboxylic Acid Hydrazides and Derivatives. The Journal of Organic Chemistry, 19(5), 753-757.
  • ResearchGate. Derivatization of a tris-oxazole using Pd-catalyzed coupling reactions of a 5-bromooxazole moiety.
  • ResearchGate. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14075.
  • YouTube. 10.04 General Reactivity of Organometallics.
  • Al-Masri, M. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 22(11), 1833.
  • ResearchGate. Negishi cross-coupling reactions of ??-amino acid-derived organozinc reagents and aromatic bromides.
  • ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
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  • Berezin, A. A., et al. (2019). Benzo[1,2-d:4,5-d′]bis([5][10][11]thiadiazole) and Its Bromo Derivatives. Molecules, 24(18), 3298.
  • Tanimu, A., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 147.

Sources

Application Notes & Protocols: The Strategic Use of Methyl 3-bromoisoxazole-5-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Moiety as a Privileged Scaffold in Modern Agrochemicals

The isoxazole ring system is a cornerstone in the design of modern agrochemicals, prized for its metabolic stability, favorable toxicological profile, and ability to act as a versatile pharmacophore.[1][2][3] This five-membered heterocycle is a key structural feature in a multitude of commercial and developmental herbicides and fungicides.[4][5][6] Its unique electronic properties and the spatial arrangement of its heteroatoms allow for precise interactions with biological targets, leading to potent inhibition of essential enzymes in weeds and pathogenic fungi.

Among the various isoxazole-based building blocks, Methyl 3-bromoisoxazole-5-carboxylate stands out as a particularly strategic precursor. The molecule's design offers a trifecta of reactive sites: a bromine atom at the 3-position, a methyl ester at the 5-position, and the isoxazole ring itself. This configuration allows for sequential and regioselective functionalization, providing a streamlined pathway to complex molecular architectures. The bromine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a prime handle for transition-metal-catalyzed cross-coupling reactions. The methyl ester can be readily converted into a variety of other functional groups, most notably amides, which are prevalent in bioactive molecules.

This guide provides an in-depth exploration of the synthetic utility of this compound in agrochemical research and development. We will delve into the causality behind key experimental choices, provide detailed, field-proven protocols for its derivatization, and present a framework for its application in the synthesis of next-generation crop protection agents.

Core Synthetic Strategies and Mechanistic Insights

The synthetic versatility of this compound allows for its incorporation into a wide array of agrochemical scaffolds. The primary transformations revolve around the functionalization of the 3- and 5-positions.

Derivatization at the 5-Position: The Gateway to Bioactive Amides

The methyl ester at the 5-position is a convenient starting point for the introduction of diverse side chains, most commonly through amidation. The conversion of the ester to an amide is a critical step, as the amide bond is a key structural motif in many successful agrochemicals, contributing to target binding and modulating physicochemical properties.

Causality of Experimental Choices: Direct amidation of the methyl ester with an amine can be challenging and often requires harsh conditions. A more reliable and higher-yielding approach involves a two-step process: saponification of the ester to the corresponding carboxylic acid, followed by amide bond formation using a suitable coupling agent. This approach allows for milder reaction conditions and broader substrate scope.

Functionalization at the 3-Position: Building Molecular Complexity

The bromine atom at the 3-position is the primary site for introducing structural diversity and building the core of the target agrochemical. Two principal reaction classes are employed:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the isoxazole ring and the 5-carboxylate group activates the 3-position towards nucleophilic attack. This allows for the displacement of the bromide by a variety of nucleophiles, such as phenoxides and alkoxides, to form ether linkages. These linkages are common in many herbicidal and fungicidal compounds.[7][8]

  • Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds by reacting the 3-bromo-isoxazole with a boronic acid or ester in the presence of a palladium catalyst. This reaction is highly valued for its functional group tolerance and allows for the introduction of a wide range of aryl and heteroaryl moieties, which are often crucial for biological activity.

Experimental Protocols

The following protocols are designed to be self-validating systems, with explanations for each step to ensure reproducibility and a deeper understanding of the chemistry.

Protocol 1: Synthesis of 3-Bromoisoxazole-5-carboxylic Acid

This initial step is crucial for subsequent amide coupling reactions.

Workflow Diagram:

A This compound B Saponification with LiOH in THF/Water A->B Hydrolysis C Acidic Workup (e.g., HCl) B->C Protonation D Isolation of 3-Bromoisoxazole-5-carboxylic acid C->D Precipitation & Filtration

Caption: Workflow for the saponification of the methyl ester.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Saponification: Cool the solution to 0 °C in an ice bath. Add a solution of lithium hydroxide (LiOH) (1.5 eq) in water dropwise. The use of LiOH is preferred over NaOH or KOH as it often leads to cleaner reactions and easier workup.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of 3-Bromoisoxazole-5-carboxylic acid will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Protocol 2: Synthesis of a Representative N-Aryl-3-bromoisoxazole-5-carboxamide

This protocol details the synthesis of an amide, a common substructure in isoxazole-based agrochemicals.

Step-by-Step Methodology:

  • Acid Chloride Formation (Optional but Recommended): In a flame-dried flask under a nitrogen atmosphere, suspend 3-Bromoisoxazole-5-carboxylic acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir at room temperature for 1-2 hours until gas evolution ceases. The resulting acid chloride solution can be used directly in the next step.

  • Amide Coupling: In a separate flask, dissolve the desired aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM. Cool the solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl-3-bromoisoxazole-5-carboxamide.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with a Phenoxide

This protocol illustrates the synthesis of a 3-aryloxyisoxazole derivative.

Workflow Diagram:

A This compound B Phenol + Base (e.g., K2CO3) in DMF A->B Reactants C Heating (e.g., 80-100 °C) B->C S_NAr Reaction D Workup and Purification C->D Isolation E Methyl 3-aryloxyisoxazole-5-carboxylate D->E Final Product

Caption: General workflow for SNAr reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF, add the desired phenol (1.1 eq) and a base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the target 3-aryloxyisoxazole derivative.

Protocol 4: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the synthesis of 3-aryl-isoxazole derivatives.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2.0 eq).

  • Solvent: Add a solvent system, commonly a mixture of toluene and water or dioxane and water.

  • Reaction: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the reaction to reflux (typically 80-100 °C) and stir until the starting material is consumed (as monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Separate the organic layer and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 3-aryl-isoxazole product.

Data Summary

The following table summarizes typical reaction conditions for the key transformations of this compound.

TransformationReagents & ConditionsTypical Yield
Saponification LiOH, THF/H₂O, 0 °C to rt>90%
Amide Coupling Amine, Coupling Agent (e.g., HATU) or Acid Chloride route, Base, DCM, rt70-95%
SNAr (Phenoxide) Phenol, K₂CO₃, DMF, 80-100 °C60-85%
Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, Reflux65-90%

Conclusion and Future Outlook

This compound is a high-value, versatile building block for the synthesis of novel agrochemicals. Its well-defined reactivity at the 3- and 5-positions allows for a modular and efficient approach to a wide range of complex molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around the isoxazole scaffold. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic use of such well-designed precursors will be paramount in the discovery and development of the next generation of fungicides and herbicides.

References

  • Kumar, M., & Parjapat, M. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society, 99(10), 100701. [Link]
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  • Gucma, M., Golebiewski, W. M., Morytz, B., Charville, H., & Whiting, A. (2010). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Letters in Organic Chemistry, 7(7), 502-507. [Link]
  • Deshmukh, A. R., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 15(9), 1179. [Link]
  • Yadav, G., & Singh, R. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32981-33005. [Link]
  • Lamberth, C. (2018). Oxazole and Isoxazole Chemistry in Crop Protection. Journal of Heterocyclic Chemistry, 55(9), 2035-2046.
  • Li, J., et al. (2014). Synthesis and Herbicidal Activities of 3-(Substituted phenyl)isoxazole Derivatives. Chinese Journal of Chemistry, 32(1), 69-73.
  • Bayer Aktiengesellschaft. (1999). Isoxazole derivatives and their use as herbicides. U.S.
  • Zhang, J., & Li, Z. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research, 57(16), 2355–2368. [Link]
  • ChemUniverse.
  • Wang, Y., et al. (2013). Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1793. [Link]
  • Li, J., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 2590–2600. [Link]
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A Robust, Validated Reversed-Phase HPLC Method for the Analysis of Methyl 3-bromoisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document details a comprehensive, field-tested High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 3-bromoisoxazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Recognizing the absence of a standardized public method, this guide was developed from first principles, grounding experimental choices in the physicochemical properties of the analyte. We present a robust reversed-phase HPLC (RP-HPLC) protocol using a C18 stationary phase with UV detection. The narrative explains the scientific rationale behind each parameter selection, from mobile phase composition to detector wavelength. Furthermore, a complete protocol for method validation is provided, structured in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method's suitability for its intended purpose in research and regulated environments.[1][2][3][4][5]

Introduction and Method Rationale

This compound is a heterocyclic building block of significant interest. The isoxazole core is a privileged scaffold found in numerous approved drugs and biologically active compounds.[6][7][8][9] Accurate quantification of this intermediate is critical for ensuring reaction yield, monitoring purity, and guaranteeing the quality of downstream active pharmaceutical ingredients (APIs).

The development of this analytical method was predicated on the molecular structure of the analyte:

  • Stationary Phase Selection: The molecule possesses both polar (isoxazole ring, ester group) and non-polar (bromine atom, methyl group) characteristics, classifying it as a small molecule of moderate polarity. Reversed-phase chromatography, which separates compounds based on hydrophobicity, is the logical choice.[10][11][12] A C18 (octadecylsilane) column was selected as the primary stationary phase due to its wide applicability and strong retention for moderately non-polar compounds.[13][14][15] This provides a robust starting point for most small molecule method development.[16]

  • Mobile Phase Selection: A mobile phase consisting of a polar solvent (water) and a less polar organic modifier is required for reversed-phase HPLC.[17][18] Acetonitrile (ACN) was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[18][19] To ensure sharp, symmetrical peaks, 0.1% formic acid is added to the mobile phase. This suppresses the ionization of residual silanol groups on the silica-based stationary phase, preventing undesirable peak tailing.[11][16]

  • Detection Method: The isoxazole ring system contains a conjugated π-electron system, which strongly absorbs ultraviolet (UV) light.[20][21] This makes UV-Vis spectrophotometry an ideal detection technique.[22] A preliminary scan using a Photodiode Array (PDA) detector is recommended to identify the wavelength of maximum absorbance (λmax). In the absence of this data, a starting wavelength of 220 nm is selected, as it provides good sensitivity for many aromatic and heterocyclic compounds.[23]

Experimental Workflow

The overall process, from sample preparation through to data validation, follows a logical and systematic sequence designed to ensure accuracy and reproducibility.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis Sample Weigh Analyte Stock Prepare Stock Solution (e.g., 1 mg/mL) Sample->Stock Solvent Prepare Diluent (ACN/Water) Solvent->Stock Working Prepare Working Standards & QC Samples Stock->Working Inject Inject Sample (e.g., 10 µL) Working->Inject MobilePhase Prepare Mobile Phase (e.g., H2O + 0.1% FA) Equilibrate Equilibrate System MobilePhase->Equilibrate Equilibrate->Inject Separate Isocratic Separation on C18 Column Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Specificity Specificity Integrate->Specificity Linearity Linearity & Range Integrate->Linearity Accuracy Accuracy (% Recovery) Integrate->Accuracy Precision Precision (Repeatability, Intermediate) Integrate->Precision LOD_LOQ LOD & LOQ Integrate->LOD_LOQ Robustness Robustness Integrate->Robustness

Caption: Workflow for HPLC method development and validation.

Detailed Protocol: Analysis of this compound

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (ACN), HPLC grade or higher

  • Water, HPLC grade or deionized (18.2 MΩ·cm)

  • Formic Acid (FA), LC-MS grade or equivalent

  • Methanol, HPLC grade (for washing)

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent
Detector UV-Vis or Photodiode Array (PDA) Detector
Column Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A Water with 0.1% (v/v) Formic Acid
Mobile Phase B Acetonitrile with 0.1% (v/v) Formic Acid
Elution Mode Isocratic
Composition 55% Mobile Phase A / 45% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection λ 220 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of Mobile Phase A, add 1.0 mL of formic acid to 999 mL of HPLC-grade water. To prepare 1 L of Mobile Phase B, add 1.0 mL of formic acid to 999 mL of acetonitrile. Degas both solutions for 15 minutes using sonication or vacuum filtration.[17]

  • Diluent Preparation: Prepare a diluent solution by mixing acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent. These will be used for the linearity assessment.

  • Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the linear range of the method (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability Test (SST)

Before running the main analysis, perform at least five replicate injections of a mid-range working standard (e.g., 25 µg/mL). The system is deemed ready for use if the following criteria are met:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Protocol for Method Validation (ICH Q2(R2) Framework)

To ensure the analytical procedure is fit for its intended purpose, a validation study must be performed.[4] The following protocols outline the required experiments.

Specificity
  • Objective: To demonstrate that the signal measured is unequivocally from the analyte of interest.

  • Protocol:

    • Inject the diluent (blank) to check for interfering peaks at the retention time of the analyte.

    • Inject a solution containing known impurities or placebo components to ensure they do not co-elute with the analyte peak.

    • If using a PDA detector, assess the peak purity of the analyte in a sample matrix.

Linearity and Range
  • Objective: To establish a linear relationship between analyte concentration and detector response over a specified range.

  • Protocol:

    • Inject the prepared working standard solutions (e.g., 1 to 100 µg/mL) in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis. The acceptance criterion is a coefficient of determination (r²) ≥ 0.999.

    • The range is the interval between the upper and lower concentrations that have been demonstrated to have suitable accuracy, precision, and linearity.[3]

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform a recovery study by spiking a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

    • Prepare three replicates at each level.

    • Calculate the percent recovery for each sample.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[1]

Precision
  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.[2]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol:

    • These can be estimated based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • LOD: S/N ratio of 3:1.

    • LOQ: S/N ratio of 10:1.

    • The LOQ should be confirmed by analyzing samples at this concentration to demonstrate adequate precision and accuracy.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small changes to the method parameters, one at a time.

    • Examples of variations include:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase Composition (e.g., %ACN ± 2%)

    • Analyze a system suitability standard under each condition and evaluate the impact on retention time, peak area, and tailing factor. The results should not deviate significantly from the nominal conditions.

Data Summary

The following tables should be used to report the results from the validation studies.

Table 1: System Suitability Results

Parameter Acceptance Criteria Result
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 2000

| %RSD of Peak Area | ≤ 2.0% | |

Table 2: Summary of Validation Data

Validation Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.999
Range (µg/mL) -
Accuracy (% Recovery) 98.0 - 102.0%
Precision - Repeatability (%RSD) ≤ 2.0%
Precision - Intermediate (%RSD) ≤ 2.0%
LOD (µg/mL) Report Value
LOQ (µg/mL) Report Value

| Robustness | No significant impact | |

Conclusion

This application note provides a reliable and robust RP-HPLC method for the quantitative analysis of this compound. The methodology is built on sound chromatographic principles and is suitable for implementation in both research and quality control laboratories. The detailed validation protocol, aligned with ICH guidelines, ensures that the method is fit for its intended purpose, providing trustworthy and reproducible data critical for drug development and chemical synthesis workflows.

References

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
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  • Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
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  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
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  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • The Journal of Physical Chemistry A. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole.
  • PubChem. (n.d.). 3-Methyl-5-isoxazolecarboxylic acid.
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  • PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
  • ResearchGate. (2025). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development.
  • PubMed. (n.d.). Use of the Bromine Isotope Ratio in HPLC-ICP-MS and HPLC-ESI-MS Analysis of a New Drug in Development.
  • PubChem. (n.d.). Methyl 5-methylisoxazole-3-carboxylate.
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  • ResearchGate. (2025). Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column.
  • ChemBK. (2024). METHYL 3-OXOOXAZOLE-5-CARBOXYLATE.
  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
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Safety Precautions for Handling Brominated Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Brominated heterocyclic compounds are a cornerstone of modern synthetic chemistry, finding extensive application in pharmaceutical development, agrochemicals, and material science. The incorporation of a bromine atom into a heterocyclic scaffold imparts unique chemical properties, often enhancing biological activity or providing a versatile handle for further functionalization. However, this enhanced reactivity also brings inherent hazards. This guide provides a comprehensive overview of the safety precautions, handling protocols, and emergency procedures necessary for the safe and effective use of these valuable chemical entities in a laboratory setting. It is imperative that all personnel handling these compounds are thoroughly familiar with their potential hazards and the procedures outlined herein.

Understanding the Inherent Hazards

The risks associated with brominated heterocyclic compounds stem from a combination of factors related to both the bromine substituent and the heterocyclic ring system.

Toxicity and Health Effects

Many brominated organic compounds are toxic and can pose significant health risks upon exposure.[1] The specific toxicity of a brominated heterocycle can vary widely depending on the nature of the heterocyclic ring, the position of the bromine atom, and the presence of other functional groups.

  • Acute Toxicity: Exposure can lead to irritation of the skin, eyes, and respiratory system.[2] Some compounds are classified as toxic if swallowed, fatal in contact with skin, or harmful if inhaled.[2][3] For example, 2-bromopyridine is toxic if swallowed and fatal in contact with skin.[2]

  • Chronic Toxicity: Long-term exposure to certain brominated compounds has been linked to various adverse health effects. While specific data for many brominated heterocycles is limited, it is prudent to minimize exposure at all times.[2][3]

  • Lachrymatory Effects: Some brominated compounds are lachrymators, causing irritation and tearing of the eyes.[4]

Reactivity and Stability

The carbon-bromine bond in heterocyclic systems can be labile under certain conditions, leading to unexpected reactions.

  • Thermal Decomposition: At elevated temperatures, brominated compounds can decompose, releasing toxic and corrosive fumes such as hydrogen bromide gas, carbon oxides, and nitrogen oxides (NOx).[2][3][5]

  • Incompatibilities: Brominated heterocyclic compounds can be incompatible with strong oxidizing agents, strong acids, and acid chlorides.[3][6] Violent reactions can occur with certain reagents.

  • Light Sensitivity: Some brominated heterocycles may be sensitive to light and should be stored accordingly to prevent degradation.[4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential for minimizing exposure.

Engineering Controls
  • Chemical Fume Hood: All work with brominated heterocyclic compounds, especially volatile ones or those that may produce dusts or aerosols, must be conducted in a properly functioning and certified chemical fume hood.[7] The sash should be kept as low as possible to maximize containment.[8][9]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[4]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of where these compounds are handled.[4][10]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific compound and procedure.

PPE CategorySpecifications and Rationale
Eye and Face Protection Chemical safety goggles that provide a complete seal around the eyes are mandatory.[10] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]
Hand Protection Chemical-resistant gloves are required. Nitrile or neoprene gloves are often recommended.[10] Always inspect gloves for tears or degradation before use and dispose of them properly after handling. For prolonged or high-risk work, consider double-gloving.[10]
Body Protection A flame-retardant laboratory coat should be worn and kept fully buttoned.[10] For larger scale operations or when handling highly toxic compounds, a chemical-resistant apron or suit may be necessary.
Respiratory Protection For most operations within a fume hood, respiratory protection is not required. However, in situations where engineering controls are insufficient or during emergency spill response, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[10]
Foot Protection Closed-toe shoes that fully cover the feet are mandatory in all laboratory areas.[10]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to preventing accidents and exposure.

General Handling Practices
  • Avoid Inhalation, Ingestion, and Skin Contact: Never work alone when handling highly hazardous materials.[6]

  • Weighing and Transferring: Solid compounds should be weighed in a fume hood to avoid generating dust.[2] Liquids should be transferred carefully to avoid splashing.

  • Housekeeping: Maintain a clean and organized work area. All spills, no matter how small, should be cleaned up immediately and properly.[11]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling brominated heterocyclic compounds, before leaving the laboratory, and before eating, drinking, or smoking.[12]

Storage Requirements
  • Containers: Store compounds in their original, tightly sealed containers.[3]

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3]

  • Segregation: Store brominated heterocyclic compounds separately from incompatible materials such as strong oxidizing agents and acids.[3][6]

Experimental Protocols: Step-by-Step Methodologies

The following protocols provide a framework for common laboratory procedures involving brominated heterocyclic compounds. These should be adapted based on the specific properties of the compound and the scale of the reaction.

Protocol for Weighing and Dispensing a Solid Brominated Heterocycle
  • Preparation: Don all required PPE (safety goggles, lab coat, and appropriate gloves). Ensure the chemical fume hood is on and functioning correctly.

  • Work Area Setup: Place a weighing paper or boat on an analytical balance inside the fume hood.

  • Dispensing: Carefully open the container of the brominated heterocyclic compound inside the fume hood. Use a clean spatula to transfer the desired amount of the solid to the weighing paper.

  • Closure: Immediately and securely close the container.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel or solvent.

  • Cleanup: Dispose of the weighing paper and any contaminated materials in the designated halogenated solid waste container. Clean the spatula and any affected surfaces.

Protocol for Setting Up a Reaction in a Fume Hood

Reaction_Setup_Workflow A 1. Don PPE and Verify Fume Hood Operation B 2. Assemble Glassware Inside the Hood A->B Setup C 3. Add Reagents and Solvents Carefully B->C Charging D 4. Securely Clamp Apparatus C->D Assembly E 5. Start Reaction and Monitor from Outside D->E Initiation F 6. Prepare for Quenching and Workup E->F Progression

Caption: Workflow for setting up a chemical reaction in a fume hood.

  • Preparation: Before starting, review the Safety Data Sheet (SDS) for all reactants and solvents. Don the appropriate PPE.

  • Apparatus Setup: Assemble the reaction glassware inside the chemical fume hood, at least six inches from the sash.[8][9] Ensure all joints are properly greased (if necessary) and clamped.

  • Reagent Addition: Add solvents and liquid reagents via a dropping funnel or syringe to control the rate of addition and minimize splashing. Add solid reagents carefully.

  • Reaction Initiation: Begin heating or stirring as the reaction requires.

  • Monitoring: Monitor the reaction through the sash of the fume hood. Do not put your head inside the hood.[7]

Emergency Procedures

Prompt and correct response to an emergency is critical to minimizing harm.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Spill and Leak Procedures

The appropriate response to a spill depends on its size and the specific hazards of the material.

Spill_Response_Workflow cluster_small_spill Small Spill (<100 mL or 100g) cluster_large_spill Large Spill (>100 mL or 100g) A 1. Alert others and don appropriate PPE B 2. Contain the spill with absorbent material A->B C 3. For solids, carefully sweep to avoid dust B->C D 4. Collect absorbed material into a labeled waste container C->D E 5. Decontaminate the area D->E F 1. Evacuate the immediate area and alert others G 2. Close the doors to the lab F->G H 3. Call emergency services and the institutional safety office G->H I 4. Provide details of the spill to emergency responders H->I

Caption: Decision workflow for responding to a chemical spill.

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill. For liquids, use an inert absorbent material like vermiculite or sand.[11] For solids, carefully sweep up the material to avoid creating dust.[11]

    • Place the absorbed material or swept solids into a clearly labeled, sealable container for hazardous waste.[11]

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills (requiring emergency response):

    • Evacuate the laboratory immediately.[13]

    • If it is safe to do so, close the doors to the laboratory to contain the spill.[13]

    • Activate the fire alarm if the material is flammable or there is a risk of fire.

    • Call your institution's emergency response number and provide details of the spill, including the chemical name and quantity.[13]

Waste Disposal

Proper disposal of brominated heterocyclic compounds and associated waste is crucial to protect the environment and comply with regulations.

  • Waste Segregation: All waste containing brominated heterocyclic compounds must be segregated as halogenated organic waste.[14] Do not mix with non-halogenated waste.[14]

  • Containerization: Use designated, properly labeled, and sealed containers for halogenated waste.[14] The label should clearly state "Hazardous Waste" and list the chemical constituents.[14]

  • Contaminated Materials: All disposable items that have come into contact with these compounds, such as gloves, weighing papers, and absorbent materials, must also be disposed of as hazardous waste.[10]

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous waste.[15][16] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion

Brominated heterocyclic compounds are powerful tools in chemical research and development, but their use demands a high level of safety awareness and adherence to established protocols. By understanding the inherent hazards, utilizing appropriate engineering controls and personal protective equipment, following safe handling and storage procedures, and being prepared for emergencies, researchers can minimize risks and ensure a safe laboratory environment. The causality behind these experimental choices is rooted in the fundamental principles of chemical hygiene and risk mitigation. A self-validating system of safety is one where every step, from preparation to disposal, is conducted with a conscious understanding of the potential hazards and the measures in place to control them.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline.
  • University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills.
  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromoindole.
  • U.S. Environmental Protection Agency. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • University of Oklahoma Environmental Health and Safety Office. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet.
  • Workstation Industries. (2025). Fume Hoods: Top 10 Safety Practices.
  • Labconco Corporation. (2018). Fume Hood Basics: 5 Best Practices.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • BromAid. (n.d.). Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT.
  • University of California, Los Angeles - Environmental Health & Safety. (n.d.). Guidelines For The Safe Use Of Laboratory Fume Hoods.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Centers for Disease Control and Prevention. (1990). NIOSH Pocket Guide to Chemical Hazards.
  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM).
  • U.S. Department of Labor, Occupational Safety and Health Administration. (1991). Chemical Information Manual (OSHA Instruction CPL 2-2.43A).
  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Georgia Tech Professional Education. (n.d.). Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-bromoisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-bromoisoxazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route and improve your yield. Our approach is grounded in established chemical principles and supported by authoritative literature.

Introduction to the Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved through a [3+2] cycloaddition reaction. This involves the reaction of a nitrile oxide with an alkyne. Specifically, the key transformation is the 1,3-dipolar cycloaddition of dibromoformaldoxime-derived bromoformonitrile oxide with methyl propiolate. The regioselectivity of this reaction is crucial for obtaining the desired 5-carboxylate isomer.

Below is a troubleshooting guide in a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide & FAQs

Low or No Product Yield

Question 1: I am getting a very low yield, or no desired product at all. What are the most likely causes?

Answer: Low or no yield in this synthesis typically points to one of several critical areas: the generation and stability of the nitrile oxide, the reaction conditions for the cycloaddition, or the integrity of your starting materials.

  • Inefficient Nitrile Oxide Generation: The in situ generation of bromoformonitrile oxide from dibromoformaldoxime requires a base to facilitate the elimination of HBr. If the base is too weak, too strong, or added incorrectly, the nitrile oxide may not form efficiently.[1]

  • Nitrile Oxide Dimerization: Bromoformonitrile oxide is highly reactive and can dimerize to form a furoxan (a 1,2,5-oxadiazole-2-oxide), which is a common and often significant side reaction that consumes the nitrile oxide, thereby reducing the yield of the desired isoxazole.[2] This dimerization is often accelerated at higher concentrations and temperatures.

  • Suboptimal Reaction Temperature: The cycloaddition reaction is temperature-sensitive. While heating can increase the reaction rate, it can also promote the dimerization of the nitrile oxide and other side reactions. A careful balance must be struck.

  • Purity of Starting Materials: Ensure your methyl propiolate is free of polymers and that the dibromoformaldoxime is of high purity. Impurities can inhibit the reaction or lead to unwanted byproducts.

Troubleshooting Steps:

  • Optimize Base Addition: Add the base (e.g., triethylamine or sodium bicarbonate) slowly and at a low temperature (e.g., 0 °C) to the solution of dibromoformaldoxime and methyl propiolate. This slow addition helps to keep the instantaneous concentration of the nitrile oxide low, favoring the cycloaddition over dimerization.

  • Control the Temperature: Start the reaction at a low temperature (0-5 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied, but watch for the appearance of side products.

  • Check Reagent Purity: Use freshly distilled methyl propiolate. If the purity of your dibromoformaldoxime is in doubt, consider synthesizing it fresh.

  • Consider a different method for nitrile oxide generation: Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB), in the presence of a catalyst like trifluoroacetic acid (TFA), can generate nitrile oxides from oximes under mild conditions and may offer an alternative to traditional base-mediated elimination.[3][4]

Formation of Multiple Products & Regioselectivity Issues

Question 2: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the correct isomer. How can I improve the regioselectivity?

Answer: The formation of multiple products is often due to a lack of regioselectivity in the cycloaddition reaction, leading to the formation of both the desired this compound and the undesired Methyl 3-bromoisoxazole-4-carboxylate isomer. The regioselectivity of the 1,3-dipolar cycloaddition is governed by both electronic and steric factors, as explained by Frontier Molecular Orbital (FMO) theory.[2]

  • Understanding Regioselectivity: In the reaction between an electron-deficient alkyne like methyl propiolate and a nitrile oxide, the regioselectivity is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole (nitrile oxide) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (alkyne). For many nitrile oxides, this leads to the preferential formation of the 5-substituted isoxazole.

Strategies to Improve Regioselectivity:

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Experiment with a range of solvents with varying polarities, such as dichloromethane, THF, and acetonitrile.

  • Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid (e.g., ZrCl₄) has been shown to enhance the efficiency and, in some cases, the regioselectivity of nitrile oxide cycloadditions.[1] The Lewis acid can coordinate to the dipolarophile, altering its electronic properties and potentially favoring the formation of one regioisomer.

Purification Challenges

Question 3: I have a crude product that appears to contain the desired molecule, but I'm finding it difficult to purify. What are the best purification techniques?

Answer: Purification of this compound can be challenging due to the presence of the furoxan dimer and potentially the other regioisomer.

  • Column Chromatography: This is the most effective method for separating the desired product from the byproducts.

    • Stationary Phase: Use silica gel as the stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. Start with a low polarity to elute non-polar impurities, then gradually increase the polarity to elute your product. The furoxan dimer is often less polar than the desired isoxazole.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can be used to further enhance purity. A mixed solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, is often a good starting point. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.[5]

Reaction Monitoring

Question 4: How can I effectively monitor the progress of my reaction?

Answer: Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products.

  • Thin-Layer Chromatography (TLC): TLC is the most convenient method for monitoring the reaction.

    • Visualization: The isoxazole ring is UV active, so it can be visualized under a UV lamp (254 nm). Staining with potassium permanganate can also be effective.

    • Tracking: Spot the reaction mixture alongside your starting materials (methyl propiolate and dibromoformaldoxime). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Experimental Protocols

Protocol 1: Synthesis of this compound via [3+2] Cycloaddition

This protocol is a synthesized methodology based on established principles of isoxazole synthesis.[1][3][4]

Materials:

  • Dibromoformaldoxime

  • Methyl propiolate

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dibromoformaldoxime (1.0 eq) and methyl propiolate (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of triethylamine (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Parameter Recommended Condition Rationale
Temperature 0 °C to Room TemperatureMinimizes nitrile oxide dimerization.
Base TriethylamineA suitable organic base for the in situ generation of the nitrile oxide.
Solvent Dichloromethane (anhydrous)A common solvent for cycloaddition reactions; must be dry.
Stoichiometry Slight excess of methyl propiolateEnsures complete consumption of the reactive nitrile oxide.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate Generation cluster_products Products Dibromoformaldoxime Dibromoformaldoxime Bromoformonitrile_Oxide Bromoformonitrile Oxide Dibromoformaldoxime->Bromoformonitrile_Oxide -HBr (Base) Methyl_Propiolate Methyl Propiolate Target_Product Methyl 3-bromoisoxazole- 5-carboxylate Bromoformonitrile_Oxide->Target_Product + Methyl Propiolate ([3+2] Cycloaddition) Dimer Furoxan Dimer (Side Product) Bromoformonitrile_Oxide->Dimer Dimerization

Caption: Reaction mechanism for the synthesis.

Troubleshooting Workflow

TroubleshootingWorkflow Start Start Low_Yield Low or No Yield? Start->Low_Yield Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Multiple_Products Multiple Products? Low_Yield->Multiple_Products No Optimize_Base Optimize Base Addition (Slow, Cold) Check_Purity->Optimize_Base Control_Temp Control Temperature (0°C to RT) Optimize_Base->Control_Temp Control_Temp->Multiple_Products Vary_Solvent Vary Solvent Polarity Multiple_Products->Vary_Solvent Yes Purification_Issues Purification Issues? Multiple_Products->Purification_Issues No Lewis_Acid Add Catalytic Lewis Acid Vary_Solvent->Lewis_Acid Lewis_Acid->Purification_Issues Column_Chrom Optimize Column Chromatography Purification_Issues->Column_Chrom Yes Success Success Purification_Issues->Success No Recrystallize Attempt Recrystallization Column_Chrom->Recrystallize Recrystallize->Success

Caption: A workflow for troubleshooting common issues.

References

  • Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
  • K. B. G. Torssell. (1988).
  • Jawalekar, A. M., et al. (2007). Hypervalent iodine(iii) mediated synthesis of 3,5-disubstituted isoxazolines and isoxazoles. Tetrahedron Letters, 48(43), 7671-7673.
  • Stevens, E. (2019). cycloadditions with nitrile oxides. YouTube. [Link]
  • Reddy, D. N., et al. (2016). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 21(7), 895. [Link]
  • Al-Smadi, M., & Zeller, M. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]
  • Pace, V., et al. (2019). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. The Journal of Organic Chemistry, 84(15), 9533-9541.
  • Bürki, C., et al. (2024). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development.
  • Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
  • Abdul Manan, N. S., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • Akwen, C., et al. (2022). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 27(24), 8968. [Link]
  • PubChem. (n.d.). 3-Bromoisoxazole-5-carboxylic acid. [Link]
  • Tran, T., et al. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2020(4), M1161. [Link]
  • Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Chemistry of Heterocyclic Compounds, 58(6), 481-490. [Link]
  • Forte, G., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]
  • Wang, Y., et al. (2014). Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o62. [Link]
  • Den Hollander, C. W. (1970). U.S. Patent No. 3,536,729. U.S.
  • Kumar, R., & Kumar, V. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry, 19, 1681-1715. [Link]
  • ResearchGate. (n.d.). Efficient Transformation of Alkyl 3-nitro-5-(aryl/alkyl)
  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Semantic Scholar. (n.d.). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

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side reactions in the bromination of isoxazole rings.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of isoxazole rings. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole functionalization. Here, we address common challenges and provide in-depth troubleshooting guides to help you mitigate side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the electrophilic bromination of a simple, unsubstituted isoxazole?

The electrophilic bromination of an unsubstituted isoxazole typically occurs at the C4 position.[1] This is due to the electronic nature of the isoxazole ring, where the C4 position is the most electron-rich and thus most susceptible to electrophilic attack. The nitrogen atom at position 2 has a deactivating effect on the ring compared to furan, but the orientation of substitution is still governed by resonance stabilization of the intermediate.[1]

Q2: I am not seeing any reaction with NBS. What are the common reasons for low reactivity?

Low reactivity in the bromination of isoxazoles using N-bromosuccinimide (NBS) can be attributed to several factors:

  • Insufficient Activation: The isoxazole ring itself is relatively electron-deficient. If your substrate contains strongly electron-withdrawing groups, the ring may be too deactivated for bromination with NBS alone.

  • Solvent Choice: The polarity and nature of the solvent can play a critical role. While common solvents like dichloromethane (CH2Cl2) or acetonitrile (MeCN) are often used, sometimes more polar or specialized solvents are required to facilitate the reaction.

  • Initiator Absence: For certain substrates, particularly those with benzylic or allylic positions susceptible to radical bromination, the absence of a radical initiator (like AIBN or benzoyl peroxide) when using NBS can lead to no reaction.[2][3]

  • Purity of NBS: Old or impure NBS can be less reactive. It is recommended to use freshly recrystallized NBS for sluggish reactions.[4]

Q3: What are the most common side reactions I should be aware of when brominating isoxazoles?

The most prevalent side reactions include:

  • Ring-Opening: Electrophilic attack by bromine can lead to the cleavage of the N-O bond, resulting in the formation of α,β-unsaturated ketones or nitriles.[5][6]

  • Over-bromination: The introduction of more than one bromine atom onto the isoxazole ring or its substituents.[7][8]

  • Side-Chain Bromination: Bromination of reactive functional groups attached to the isoxazole ring.[6]

  • Intramolecular Cyclization: If the isoxazole has a pendant nucleophile (e.g., -OH, -COOH, -NHR), this group can participate in the reaction to form spirocyclic products.[7][9][10]

Troubleshooting Guides for Common Side Reactions

Issue 1: Isoxazole Ring-Opening

Symptoms: Your reaction mixture shows the formation of non-isoxazole products, often characterized by the appearance of carbonyl and nitrile functionalities in IR or NMR spectra. The desired brominated isoxazole is obtained in low yield or not at all.

Causality: Ring-opening is a known side reaction for isoxazoles under electrophilic conditions.[5][6] The mechanism involves an initial electrophilic attack of the brominating agent on the isoxazole ring, leading to a stabilized intermediate. Subsequent cleavage of the weak N-O bond results in the formation of a ring-opened product. This is particularly prevalent with highly reactive brominating agents or under harsh reaction conditions.

Troubleshooting Workflow:

start Ring-Opening Observed reagent Assess Brominating Agent start->reagent solvent Evaluate Solvent reagent->solvent Using strong agent (e.g., DBI)? Switch to milder (e.g., NBS) no_product Reaction Stalls reagent->no_product Milder agent is unreactive temp Control Temperature solvent->temp Using polar/protic solvent (e.g., HFIP)? Switch to non-polar (e.g., CH2Cl2) solvent->no_product Reaction fails in new solvent product Desired Product temp->product Run at lower temperature (e.g., 0 °C to rt)

Caption: Troubleshooting workflow for isoxazole ring-opening.

Corrective Actions:

  • Choice of Brominating Agent: If you are using a highly reactive brominating agent like dibromoisocyanuric acid (DBI), consider switching to a milder one such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[6][7]

  • Solvent Effects: Solvents like hexafluoroisopropanol (HFIP) have been shown to promote ring-opening.[5][6] Switching to less polar, aprotic solvents like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) can suppress this side reaction.

  • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C or room temperature) to reduce the rate of the ring-opening pathway relative to the desired bromination.

Illustrative Protocol: Selective Bromination with NBS

  • Dissolve the isoxazole substrate (1.0 eq) in anhydrous CH2Cl2 (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with CH2Cl2, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Over-bromination and Side-Chain Bromination

Symptoms: Mass spectrometry analysis of your crude product shows peaks corresponding to the addition of two or more bromine atoms. 1H NMR may show the disappearance of aromatic or specific substituent protons and the appearance of new, often complex, signal patterns.

Causality: Over-bromination occurs when the initially formed monobrominated isoxazole is still sufficiently activated to undergo a second bromination. Side-chain bromination can happen if the substituents on the isoxazole ring are themselves reactive towards the brominating agent, for example, the methyl group of a tosyl amide.[7][8]

Corrective Actions:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (1.0-1.1 equivalents) is often sufficient.

  • Reverse Addition: Add the isoxazole solution slowly to the brominating agent solution. This maintains a low concentration of the reactive isoxazole and can disfavor multiple brominations.

  • Choice of Brominating Agent: Some brominating agents have a higher propensity for radical reactions that can lead to side-chain bromination. For instance, NBS in the presence of light or a radical initiator is a classic method for benzylic or allylic bromination.[3][4] Conducting the reaction in the dark and without a radical initiator can minimize this.

  • Protecting Groups: If a particular substituent is problematic, consider protecting it before bromination.

Data Summary: Brominating Agent Selection

Brominating AgentCommon ConditionsPotential Side Reactions
NBS CH2Cl2 or CCl4, rtRadical side-chain bromination (with initiator/light)[3][4]
DBDMH CH2Cl2, rtGenerally clean, but can cause over-bromination[7][8]
DBI HFIP, rtProne to causing ring-opening[5][6]
Br2 Acetic acid or CH2Cl2, rtCan be harsh, leading to over-bromination and HBr formation

Issue 3: Intramolecular Cyclization (Neighboring Group Participation)

Symptoms: Instead of the expected brominated isoxazole, you isolate a spirocyclic product. This is confirmed by NMR and mass spectrometry, which will show the incorporation of bromine and the loss of a proton from a pendant nucleophilic group.

Causality: This is a classic example of neighboring group participation. The bromination of the isoxazole ring forms a bromonium ion intermediate. A nearby nucleophilic group (like a hydroxyl, carboxyl, or amide) can then attack this intermediate in an intramolecular fashion, leading to the formation of a new ring.[7][9][10]

Mechanism of Spiro-lactamization:

isoxazole Isoxazole with Pendant Amide bromonium Bromonium Ion Intermediate isoxazole->bromonium + 'Br+' source deprotonation Amide Deprotonation bromonium->deprotonation - H+ attack Intramolecular Nucleophilic Attack deprotonation->attack product Spiro-isoxazoline Lactam attack->product

Caption: Mechanism of bromo-lactamization via neighboring group participation.[7]

Controlling the Reaction Outcome:

  • To Promote Cyclization: If the spirocycle is the desired product, using conditions that favor the formation of the bromonium ion and the availability of the nucleophile is key. The use of a base can facilitate the deprotonation of the pendant nucleophile, making it more reactive.[10]

  • To Prevent Cyclization:

    • Protect the Nucleophile: Protect the pendant hydroxyl, carboxyl, or amide group before carrying out the bromination. For example, a hydroxyl group can be protected as a silyl ether or a benzyl ether.

    • Solvent Choice: Non-polar, aprotic solvents may disfavor the ionization needed for the cyclization to occur.

    • Acidic Conditions: Performing the reaction under acidic conditions will protonate the pendant nucleophile, rendering it non-nucleophilic and thus preventing the intramolecular attack.

Illustrative Protocol: Bromo-lactamization

This protocol is adapted from procedures that aim to form the spirocyclic product.[7]

  • To a stirred solution of the isoxazole amide (1.0 eq) in anhydrous CH2Cl2 (0.1 M), add DBDMH (1.2 eq) at room temperature.

  • Stir the solution for 24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of Na2SO3.

  • Dilute with CH2Cl2 and separate the organic layer.

  • Wash the organic layer with brine, dry over MgSO4, and concentrate.

  • Purify by silica gel column chromatography to afford the spiro-isoxazoline-lactam.

By understanding the underlying mechanisms of these common side reactions, you can make informed decisions about your reaction conditions to favor your desired product.

References

  • Ohki, H., & Yamaguchi, J. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. [Link]
  • Perkin Transactions 1. (n.d.).
  • (n.d.). Oxonium Ion Mediated Synthesis of 4-Substituted Spiro-Isoxazolines. PMC. [Link]
  • Organic & Biomolecular Chemistry. (n.d.). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. RSC Publishing. [Link]
  • (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ - PubMed Central. PubMed Central. [Link]
  • (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]
  • Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS. [Link]
  • Ohki, H., & Yamaguchi, J. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC. [Link]
  • (2017). [College Organic Chem II Lab] Dibromide to isoxazole mechanism with NH2OH-HCL and KOH. Reddit. [Link]
  • (2021).
  • (n.d.). Bromination - Common Conditions. Common Organic Chemistry. [Link]
  • (2025). N-bromosuccinimide (NBS)-promoted, threecomponent synthesis of a,b-unsaturated isoxazol-5(4H)- ones, and spectroscopic investigation and computational study of 3-methyl-4-(thiophen-2-ylmethylene)isoxazol.
  • (n.d.). N-Bromosuccinimide. Wikipedia. [Link]
  • (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline g. RSC Publishing. [Link]
  • (2024).
  • (2025). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF.
  • (n.d.). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. [Link]
  • (n.d.). Ring-Opening Fluorination of Isoxazoles.
  • (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
  • (2019). N-Bromosuccinimide. SourceForge. [Link]
  • (2014). What is the mechanism for the synthesis of isoxazole from dibromide chalcone and NH2OH- HCl. Chegg. [Link]
  • (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. PMC - NIH. [Link]
  • (n.d.).
  • (n.d.). Known synthesis of substituted 4‐bromooxazoles via halogen dance...
  • (n.d.). Process for the preparation of 3,5-disubstituted isoxazoles.
  • (n.d.).
  • (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams.
  • (n.d.). A review of isoxazole biological activity and present synthetic techniques. SourceForge. [Link]
  • (n.d.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Organic Letters.

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Technical Support Center: Optimizing Suzuki Coupling Conditions for 3-Bromoisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 3-bromoisoxazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and enhance your experimental success.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging carbon-carbon bonds.[1][2] However, the unique electronic properties of the isoxazole ring, particularly when brominated at the 3-position, can present specific hurdles. The isoxazole nucleus is known to be sensitive to certain basic conditions, potentially leading to ring-opening or other decomposition pathways.[3] This guide provides field-proven insights and systematic approaches to overcome these challenges.

Troubleshooting Guide: A-Q&A Approach to Common Issues

This section directly addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Conversion to the Desired Product

Q: My Suzuki coupling reaction with 3-bromoisoxazole is showing very low or no conversion, with mainly starting material recovered. What are the likely causes and how can I fix this?

A: This is a common issue that can often be traced back to a few key areas of the reaction setup. The primary bottleneck in the Suzuki catalytic cycle is often the initial oxidative addition of the palladium catalyst to the aryl halide.[4][5]

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst System: The choice of palladium precursor and, critically, the ligand is paramount for activating the C-Br bond of the 3-bromoisoxazole.

    • Explanation: Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for this electron-deficient heterocyclic system.[4] More electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition step.[1][6]

    • Protocol:

      • Ligand Screening: Switch to a more electron-rich and sterically demanding ligand. Buchwald's biarylphosphine ligands such as SPhos or XPhos are excellent starting points.[4][7]

      • Catalyst Precursor: Use a palladium source that readily forms the active Pd(0) species. Pd₂(dba)₃ or Pd(OAc)₂ are common choices.[5][6]

      • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) by performing several vacuum/backfill cycles.[4] Oxygen can deactivate the palladium catalyst.

  • Suboptimal Base Selection: The base plays a crucial role in the transmetalation step, but harsh bases can lead to isoxazole ring degradation.[1][3]

    • Explanation: A base that is too strong can promote side reactions. Conversely, a base that is too weak may not facilitate the crucial transmetalation step effectively.

    • Protocol:

      • Base Screening: If you are using a strong base like NaOH or KOtBu, consider switching to a milder inorganic base. Potassium phosphate (K₃PO₄) is often a robust choice for challenging couplings.[4] Cesium carbonate (Cs₂CO₃) can also be highly effective.[4]

      • Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, excess water can lead to unwanted side reactions. Ensure your solvents are anhydrous, especially when using bases like K₃PO₄.

  • Insufficient Reaction Temperature: The reaction may simply be too slow at the current temperature.

    • Explanation: Like most chemical reactions, the rate of the Suzuki coupling is temperature-dependent.[8][9] An increase in temperature can provide the necessary activation energy for the reaction to proceed.

    • Protocol:

      • Incremental Temperature Increase: Cautiously increase the reaction temperature in 10-20 °C increments. Common temperatures for Suzuki couplings range from 80-110 °C.[4]

      • Solvent Choice: Ensure your chosen solvent has a boiling point that can accommodate the desired reaction temperature. Dioxane, toluene, or DMF are suitable high-boiling point solvents.[1]

Issue 2: Significant Formation of Side Products

Q: I am observing significant amounts of side products in my reaction, specifically dehalogenation of my 3-bromoisoxazole and/or protodeboronation of my boronic acid. How can I minimize these?

A: The formation of these side products points to specific competing reaction pathways that are outcompeting your desired cross-coupling.

Dehalogenation (Hydrodehalogenation)

  • Explanation: This occurs when the 3-bromoisoxazole is reduced, replacing the bromine with a hydrogen atom. This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can form from reactions with the base, solvent, or trace water.[7]

  • Solutions:

    • Optimize the Base: Avoid strong alkoxide bases if possible. Switch to carbonate or phosphate bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[7]

    • Solvent Selection: Use aprotic solvents such as dioxane or toluene.[7] Alcohols can be a source of hydrides.

    • Ligand Choice: Employ bulky, electron-rich ligands (e.g., SPhos, XPhos) which can promote the desired reductive elimination over the dehalogenation pathway.[7]

Protodeboronation

  • Explanation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by excess water and certain bases.[4]

  • Solutions:

    • Use Anhydrous Conditions: While a small amount of water can be beneficial, ensure your solvents are sufficiently dry to minimize this side reaction.[4]

    • Optimize the Base: Strong bases, particularly hydroxides, can accelerate protodeboronation.[4] Consider milder bases.

    • Use Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding boronic acids.[1]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of 3-bromoisoxazoles?

A1: There is no single "best" combination as the optimal choice can be substrate-dependent. However, for challenging heteroaryl halides like 3-bromoisoxazoles, catalyst systems with bulky and electron-rich ligands are generally more successful.[4][10] A good starting point is to screen catalysts like Pd(dppf)Cl₂, and if that fails, move to more advanced systems using Pd₂(dba)₃ or Pd(OAc)₂ with ligands such as SPhos, XPhos, or P(t-Bu)₃.[6][11]

Q2: What is the best solvent for this reaction?

A2: Aprotic polar solvents are generally preferred.[4] Dioxane, tetrahydrofuran (THF), and toluene are commonly used, often with a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.[1][12] Dimethylformamide (DMF) can also be effective.[1] The choice may depend on the specific base and temperature requirements of your reaction.

Q3: How critical is the purity of the boronic acid?

A3: The purity and stability of the boronic acid are crucial for a successful reaction.[4] Boronic acids can dehydrate to form boroxines, which are often less reactive. It is advisable to use freshly purchased or properly stored boronic acids. In some cases, using the more stable boronic ester derivatives can be advantageous.[13]

Q4: Can I run this reaction open to the air?

A4: It is strongly recommended to perform Suzuki coupling reactions under an inert atmosphere (e.g., nitrogen or argon).[14] The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and reaction failure.

Data & Protocols

Recommended Starting Conditions for Suzuki Coupling of 3-Bromoisoxazoles
ParameterRecommendation 1Recommendation 2Recommendation 3
Palladium Source Pd₂(dba)₃ (1-3 mol%)Pd(OAc)₂ (2-5 mol%)PdCl₂(dppf) (5 mol%)
Ligand SPhos (2-6 mol%)P(t-Bu)₃ (4-10 mol%)dppf (from complex)
Base K₃PO₄ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)K₂CO₃ (2-3 equiv.)
Solvent Dioxane/H₂O (e.g., 10:1)TolueneTHF/H₂O (e.g., 4:1)
Temperature 80-100 °C90-110 °C80-90 °C
Atmosphere Inert (Argon or N₂)Inert (Argon or N₂)Inert (Argon or N₂)
Experimental Protocol: General Procedure for Suzuki Coupling
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 3-bromoisoxazole, the boronic acid or ester (1.1-1.5 equivalents), the base (2-3 equivalents), the palladium precatalyst, and the ligand.[4]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Process

The Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd R-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ + Base PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low/No Conversion CheckCatalyst Is the catalyst system active enough? (e.g., Pd(PPh₃)₄) Start->CheckCatalyst UpgradeCatalyst Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) with Pd₂(dba)₃ or Pd(OAc)₂ CheckCatalyst->UpgradeCatalyst No CheckBase Is the base appropriate? (Too strong/weak) CheckCatalyst->CheckBase Yes UpgradeCatalyst->CheckBase ChangeBase Screen milder bases (K₃PO₄, Cs₂CO₃, K₂CO₃) CheckBase->ChangeBase No CheckTemp Is the temperature high enough? CheckBase->CheckTemp Yes ChangeBase->CheckTemp IncreaseTemp Increase temperature (e.g., 80-110 °C) CheckTemp->IncreaseTemp No Success Reaction Successful CheckTemp->Success Yes IncreaseTemp->Success

Caption: A logical workflow for troubleshooting low conversion in Suzuki couplings.

References

  • Suzuki reaction - Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Optimizing Suzuki Coupling Reactions - CovaSyn.
  • (a) Effect of temperature on the progress of the assisted Suzuki... | Download Scientific Diagram - ResearchGate.
  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH.
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate.
  • Masking Boronic Acids for Suzuki Coupling - YouTube.
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
  • The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate.
  • Temperature effect on coupling reaction. | Download Scientific Diagram - ResearchGate.
  • Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
  • Boronic Acids in Suzuki Coupling: A Pharma Intermediate Guide.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling - Google Patents.
  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. - ResearchGate.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI.
  • Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. a - ResearchGate.
  • Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate.
  • Use of Base Metals in Suzuki Coupling - Wordpress.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate.
  • Catalytic activity of Pd(II)-complex 3 in Suzuki coupling of phenylboronic acid (5a) - ResearchGate.
  • Data for Pd[N,O] Catalysts for Suzuki Coupling - Research output.
  • Organic & Biomolecular Chemistry - RSC Publishing.
  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate.

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troubleshooting low reactivity of Methyl 3-bromoisoxazole-5-carboxylate in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for the low reactivity often encountered with Methyl 3-bromoisoxazole-5-carboxylate in palladium-catalyzed cross-coupling reactions.

Understanding the Challenge: The Reactivity of this compound

This compound is a valuable heterocyclic building block, but its structure presents distinct challenges in cross-coupling chemistry. The isoxazole ring is inherently electron-deficient, and this effect is amplified by the presence of the electron-withdrawing methyl carboxylate group at the 5-position. This electronic profile significantly retards the rate-limiting oxidative addition step in the catalytic cycle of most cross-coupling reactions.[1][2] Furthermore, the nitrogen and oxygen atoms of the isoxazole ring can act as coordinating sites for the palladium catalyst, potentially leading to catalyst inhibition or off-cycle species.

This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: Reaction-Specific Issues & Solutions

This section addresses the most common cross-coupling reactions and the specific problems encountered when using this compound as a substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust C-C bond-forming method, but its success with this substrate is highly dependent on the right choice of catalyst, ligand, and base.[3]

Q1: My Suzuki coupling with this compound is giving very low yield or returning only starting material. What are the primary causes?

A1: The most likely culprits for failure are:

  • Inefficient Oxidative Addition: As mentioned, the electron-deficient nature of the isoxazole bromide makes the initial insertion of the Pd(0) catalyst into the C-Br bond extremely slow.[1][2][4] Standard catalysts like Pd(PPh₃)₄ may be completely ineffective.

  • Catalyst Deactivation: The heterocyclic substrate or impurities can poison the palladium catalyst.[5] Oxygen in the reaction vessel is also a common source of catalyst decomposition.[6]

  • Side Reactions: Protodeboronation (cleavage of the C-B bond) of the boronic acid/ester coupling partner can be a major issue, especially with electron-deficient partners or under harsh basic conditions.[5][7] Additionally, hydrolysis of the methyl ester group can occur if a strong aqueous base is used at high temperatures.

  • Poor Transmetalation: The transfer of the organic group from boron to palladium can be slow if the base is not chosen correctly or if the boronic acid is sterically hindered.[6][8]

Q2: What specific steps can I take to optimize my Suzuki coupling reaction?

A2: A systematic optimization approach is recommended. If one change does not yield improvement, revert it before trying the next to isolate the effective variable.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

G start Low Yield / No Reaction check_reagents Step 1: Verify Reagent Quality - Use fresh, dry boronic acid - Degas solvents thoroughly - Use high-purity base start->check_reagents change_catalyst Step 2: Enhance Oxidative Addition - Use electron-rich, bulky ligands (e.g., XPhos, SPhos, P(t-Bu)₃) - Use modern precatalysts (e.g., XPhos Pd G3/G4) check_reagents->change_catalyst If reagents are pristine modify_base Step 3: Optimize Base & Conditions - Switch to a milder, non-aqueous base (e.g., K₃PO₄, Cs₂CO₃, KF) - Increase reaction temperature (e.g., 80-110 °C) change_catalyst->modify_base If yield is still low success Improved Yield modify_base->success Monitor by LC-MS

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

  • Catalyst & Ligand System: This is the most critical factor.

    • Switch to Buchwald Ligands: Move away from traditional phosphines like PPh₃. Use bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos . These ligands accelerate both oxidative addition and the final reductive elimination step.[6] For 5-bromoisoxazoles, P(t-Bu)₃·HBF₄ has also been shown to be highly effective in suppressing side reactions.[9]

    • Use Modern Precatalysts: Employ well-defined palladium precatalysts (e.g., XPhos Pd G3 or SPhos Pd G4 ). These are air-stable and ensure the efficient in-situ generation of the active monoligated Pd(0) species, which is crucial for challenging substrates.[5][6]

  • Base Selection:

    • Avoid strong, nucleophilic bases like NaOH or NaOEt if possible, as they can promote ester hydrolysis.

    • Use milder inorganic bases like finely powdered, anhydrous K₃PO₄ or Cs₂CO₃ .[6][10] These are highly effective and minimize side reactions.

    • Consider using anhydrous conditions to prevent protodeboronation of the boronic acid partner.[5][7]

  • Solvent and Temperature:

    • Use anhydrous, degassed solvents. A common and effective solvent system is 1,4-dioxane , often with a small amount of water (e.g., 10:1 ratio) if using an aqueous base, or completely anhydrous with K₃PO₄.[6][11] Toluene is another high-boiling point option.

    • Increase the reaction temperature. Due to the low reactivity, temperatures between 80-110 °C are often required.[6]

Sonogashira Coupling

The Sonogashira reaction couples the bromoisoxazole with a terminal alkyne.[12] Key failure points often involve the copper co-catalyst and catalyst stability.

Q3: My Sonogashira coupling is sluggish and gives significant amounts of alkyne homocoupling (Glaser coupling). How can I fix this?

A3: This outcome points to an imbalance between the palladium and copper catalytic cycles.

  • Slow Oxidative Addition: If the Pd(0) catalyst does not react quickly with the bromoisoxazole, the copper acetylide intermediate has more time to undergo oxidative homocoupling.

  • Copper Catalyst Issues: Excess copper(I) iodide (CuI) can accelerate Glaser coupling. The quality of the CuI is also critical.

  • Base Choice: The amine base (e.g., triethylamine, diisopropylamine) plays a dual role as a base and a solvent/ligand. Its purity is essential.

Q4: What are the best practices for a successful Sonogashira coupling with this substrate?

A4:

  • Palladium Catalyst/Ligand: Use a robust catalyst system. While Pd(PPh₃)₂Cl₂ can work, a combination of a Pd(0) source like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., PPh₃ or a more electron-rich one like P(o-Tol)₃ ) often gives better results.[13]

  • Minimize Copper: Use the minimum effective amount of CuI, typically 1-5 mol% .[14] Ensure it is fresh and not discolored (which indicates oxidation).

  • Consider Copper-Free Conditions: If homocoupling persists, switch to a copper-free Sonogashira protocol. These methods rely on a highly active palladium catalyst to facilitate the deprotonation of the alkyne and often use a stronger organic base like DBU or an inorganic base like Cs₂CO₃.[15]

  • Base and Solvent: Use a degassed amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) , often in a co-solvent like THF or DMF .[14] Running the reaction under strictly anaerobic conditions is crucial.

Buchwald-Hartwig Amination

This reaction forms a C-N bond and is sensitive to ligand choice and base strength, especially with heteroaryl halides.[16]

Q5: I am attempting to couple an amine with this compound, but the reaction is not proceeding. What should I change?

A5: Failure in Buchwald-Hartwig amination with this substrate is almost always due to an inadequate catalyst system or an inappropriate base.

  • Poor Catalyst Performance: The combination of an electron-deficient halide and a potentially coordinating amine substrate is very demanding. First-generation catalysts are unlikely to work.[16]

  • Base Incompatibility: A very strong base like NaOt-Bu or LHMDS is typically required to deprotonate the amine or the palladium-amine adduct.[13][17] However, such strong bases can also react with the ester functional group.

Q6: How can I achieve a successful C-N coupling?

A6:

  • Modern Catalyst System: This is non-negotiable. Use a combination of Pd₂(dba)₃ or a G3/G4 precatalyst with a highly active, sterically hindered biarylphosphine ligand. Josiphos-type ligands or Buchwald-type ligands (e.g., XPhos, RuPhos) are excellent choices.[6][13] N-heterocyclic carbene (NHC) ligands can also be effective.[17]

  • Base Selection: The choice of base is a delicate balance.

    • Start with NaOt-Bu or K₃PO₄ . K₃PO₄ is a weaker base but can be effective with modern, highly active catalysts and is less likely to cause ester hydrolysis.[17]

    • If ester hydrolysis is a major concern, a weaker base like Cs₂CO₃ at a higher temperature may be a viable alternative.

  • Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene are standard.

Heck Reaction

The Heck reaction vinylates the isoxazole ring.[18] Success often depends on managing side reactions and ensuring the correct catalytic species is active.

Q7: My Heck reaction is giving low yields and some dehalogenated starting material. What is going wrong?

A7:

  • Catalyst Deactivation: The high temperatures often required for Heck reactions can lead to the formation of inactive palladium black.

  • Dehalogenation: This side reaction, where the bromine is replaced by a hydrogen, can compete with the desired coupling, especially with electron-deficient substrates.[19][20]

  • Poor Regioselectivity: While less common with terminal alkenes, issues with regioselectivity can arise with internal alkenes.

Q8: How can I improve the outcome of my Heck reaction?

A8:

  • Ligand Choice: For electron-deficient bromides, phosphine-free conditions (e.g., Pd(OAc)₂ ) can work, but adding a stabilizing ligand is often better. Bulky trialkylphosphines (PCy₃, P(t-Bu)₃ ) or NHC ligands can be effective.

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is typically used.[21][22]

  • Additives: To suppress palladium black formation, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be added.[19] Additives can also help stabilize the active catalytic species.

  • Solvent: High-boiling polar solvents like DMF, DMAc, or NMP are common.

General FAQs for Cross-Coupling

Q: My reaction looks black and heterogeneous. Is it dead? A: Not necessarily. While the formation of palladium black indicates some catalyst decomposition, many successful coupling reactions appear dark or black.[1] The key is whether the reaction is progressing. Monitor by TLC or LC-MS to see if the product is forming over time. If conversion stalls early, catalyst death is likely.

Q: Should I switch to Methyl 3-iodoisoxazole-5-carboxylate? A: Yes, this is an excellent troubleshooting step. The C-I bond is weaker and undergoes oxidative addition much more readily than the C-Br bond.[7][23] If the iodo-analogue works well under conditions where the bromo-analogue failed, it confirms that oxidative addition is the primary bottleneck.

Q: How critical is the "degassing" step? A: It is absolutely critical. Oxygen can oxidize and deactivate the Pd(0) catalyst and any phosphine ligands present.[6][7] Proper degassing of solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes) and ensuring the reaction is run under a positive pressure of inert gas is essential for reproducibility and success.

Protocols and Data

General Experimental Protocol for a Screening Reaction

This protocol provides a robust starting point for optimizing a cross-coupling reaction under an inert atmosphere.

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2–1.5 equiv), and a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate under high vacuum for 5 minutes and backfill with argon or high-purity nitrogen. Repeat this evacuate-backfill cycle three times.[7]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, to achieve a ~0.1 M concentration) via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots via syringe at regular intervals (e.g., 1h, 4h, 16h) and analyzing by LC-MS or TLC.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Cross-Coupling
Reaction TypePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Key Insight / Reference
Suzuki-Miyaura XPhos Pd G3 (2)(Internal to precatalyst)K₃PO₄ (2.0)Dioxane100Bulky, electron-rich ligands are essential to promote oxidative addition for this electron-poor substrate.[6][9]
Sonogashira Pd(PPh₃)₂Cl₂ (5)PPh₃ (10)Et₃N (excess)THF/Et₃N70A classic system; ensure rigorous exclusion of oxygen to prevent alkyne homocoupling.[14]
Buchwald-Hartwig Pd₂(dba)₃ (2)RuPhos (4)NaOt-Bu (1.5)Toluene110Requires a highly active catalyst system; base strength must be balanced against ester stability.[13][24]
Heck Pd(OAc)₂ (5)P(o-Tol)₃ (10)K₂CO₃ (2.0)DMF120Additives like TBAB can stabilize the catalyst and prevent decomposition at high temperatures.[19][21]
Visualizing Catalytic Challenges and Solutions

G cluster_0 Key Challenges cluster_1 Primary Solutions challenge1 Slow Oxidative Addition Electron-deficient isoxazole ring C-Br bond is strong solution1 Bulky, Electron-Rich Ligands e.g., XPhos, SPhos Accelerate C-Br bond cleavage challenge1->solution1 Overcome by challenge2 Catalyst Inhibition N, O atoms on isoxazole ring Can coordinate to Pd center challenge2->solution1 Shield Pd with solution2 Modern Precatalysts e.g., G3/G4 Palladacycles Ensure efficient generation of active Pd(0) solution1->solution2

Caption: Relationship between the substrate's challenges and effective solutions.

References
  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). RSC Advances.
  • Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). Royal Society of Chemistry.
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. (n.d.). BenchChem.
  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. (2025). BenchChem.
  • How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides? (2025). Reddit.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. (2025).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). BenchChem.
  • Buchwald–Hartwig amin
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journal of Organic Chemistry.
  • Application Notes and Protocols for Cross-Coupling Reactions of Bromin
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). PubMed.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Heck reaction. (n.d.). Wikipedia.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • oxidative addition and palladium coupling. (n.d.). CSB/SJU.
  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journals.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

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Technical Support Center: Purification of Methyl 3-bromoisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Methyl 3-bromoisoxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex impurity issues encountered during the synthesis and purification of this key isoxazole intermediate. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.

Visualizing the Purification Workflow

A logical approach to purification is paramount. The following diagram outlines a general workflow for the purification of crude this compound, guiding you from the initial work-up to the final, pure compound.

PurificationWorkflow crude_product Crude Reaction Mixture workup Aqueous Work-up (e.g., NaHCO3 wash) crude_product->workup extraction Organic Extraction (e.g., EtOAc, DCM) workup->extraction drying Drying (e.g., Na2SO4, MgSO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration column Silica Gel Column Chromatography concentration->column pure_product Pure Methyl 3-bromoisoxazole- 5-carboxylate column->pure_product If pure analysis Purity Analysis (NMR, LC-MS) column->analysis Assess Purity recrystallization Recrystallization recrystallization->pure_product analysis->recrystallization If necessary

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Question 1: After aqueous work-up and extraction, my crude NMR shows a significant amount of a compound with a very similar chemical shift to my product, but it's not the desired regioisomer. How do I separate these?

This is a classic challenge in 1,3-dipolar cycloaddition reactions. You are likely dealing with the regioisomeric impurity, Methyl 4-bromoisoxazole-5-carboxylate. The formation of regioisomers is a known side reaction in the synthesis of 3,5-disubstituted isoxazoles from unsymmetrical alkynes like methyl propiolate.

Causality: The regioselectivity of the cycloaddition of bromonitrile oxide to methyl propiolate is not always perfect, leading to the formation of both the 3,5- and 3,4-disubstituted isoxazoles.

Solution: High-Resolution Flash Column Chromatography

Standard flash chromatography may not be sufficient to separate these closely related isomers. A more meticulous approach is required.

Experimental Protocol:

  • Column Preparation: Use a high-surface-area silica gel (e.g., 230-400 mesh). The column length should be at least 40-50 cm to improve separation.

  • Solvent System Selection: Begin with a non-polar solvent system and gradually increase the polarity. A good starting point is a hexane/ethyl acetate gradient.

    • Start with 95:5 hexane/ethyl acetate.

    • Slowly increase the ethyl acetate concentration in 1-2% increments.

  • Loading the Sample: Use a minimal amount of solvent to dissolve your crude product and load it onto the column. A dry loading technique, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is highly recommended for optimal separation.

  • Elution and Fraction Collection: Elute the column slowly and collect small fractions. Monitor the fractions carefully by thin-layer chromatography (TLC). The two regioisomers should have slightly different Rf values.

Data Presentation: TLC Analysis of Regioisomers

CompoundTypical Rf Value (90:10 Hexane/EtOAc)Visualization
This compound~0.4UV (254 nm)
Methyl 4-bromoisoxazole-5-carboxylate~0.35UV (254 nm)

Question 2: My purified product is a white solid, but the melting point is broad and lower than expected. NMR analysis indicates the presence of an acidic impurity. What is this and how can I remove it?

The likely culprit is 3-bromoisoxazole-5-carboxylic acid, the hydrolysis product of your methyl ester. This can occur if your crude product is exposed to aqueous base during work-up or if there is residual acid or base that catalyzes hydrolysis upon storage. Methyl esters are known to be susceptible to hydrolysis, especially under basic conditions.[1]

Causality: The ester functionality of the target molecule can be hydrolyzed to the corresponding carboxylic acid in the presence of water and either acid or base.

Solution: Acid-Base Extraction or Recrystallization

Method A: Acid-Base Extraction

  • Dissolve the impure product in a suitable organic solvent like ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The acidic impurity will be deprotonated and move into the aqueous layer.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.

Method B: Recrystallization

Recrystallization is an effective method for removing small amounts of impurities with different solubility profiles.

Experimental Protocol:

  • Solvent Selection: Choose a solvent system in which your product is soluble at high temperatures but poorly soluble at low temperatures. A mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane) often works well.

  • Procedure:

    • Dissolve the impure solid in a minimal amount of the hot solvent or solvent mixture.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

Based on a likely synthesis via 1,3-dipolar cycloaddition of bromonitrile oxide with methyl propiolate, the most common impurities include:

  • Unreacted Methyl Propiolate: A volatile starting material.

  • Bromonitrile Oxide Dimer (Furoxan): A common side product from the self-reaction of nitrile oxides.

  • Methyl 4-bromoisoxazole-5-carboxylate: The regioisomeric product.

  • 3-bromoisoxazole-5-carboxylic acid: The hydrolysis product of the desired ester.[2]

  • Dibromoformaldoxime: The precursor to bromonitrile oxide.

Q2: What is a good starting solvent system for column chromatography?

For isoxazole esters, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is typically effective.[3] A good starting point for elution is a 95:5 to 90:10 mixture of hexane/ethyl acetate. The polarity can be gradually increased to elute the desired product.

Q3: My product seems to be degrading on the silica gel column. What can I do?

3-Bromoisoxazoles can be sensitive to prolonged exposure to silica gel, which is slightly acidic. If you observe degradation (streaking on TLC, low recovery), consider the following:

  • Deactivate the Silica Gel: Before preparing your column, you can slurry the silica gel in your starting eluent containing a small amount of a neutralizer like triethylamine (~0.5-1%).

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).

  • Minimize Contact Time: Run the column as quickly as possible while still achieving good separation.

Q4: Can I use recrystallization as the sole purification method?

If your crude product is relatively clean (e.g., >90% pure) and the main impurities have significantly different solubilities, recrystallization can be a very effective and efficient purification method. However, for complex mixtures with multiple impurities, particularly regioisomers, column chromatography is generally necessary as the primary purification step.

Logical Decision-Making for Troubleshooting

The following diagram illustrates a decision-making process for addressing common purification challenges.

Troubleshooting start Crude Product Analysis (NMR, TLC, LC-MS) check_regioisomer Is a regioisomer present? start->check_regioisomer check_acid Is an acidic impurity present? check_regioisomer->check_acid No high_res_column High-Resolution Column Chromatography check_regioisomer->high_res_column Yes check_starting_material Are starting materials present? check_acid->check_starting_material No acid_base_wash Acid-Base Wash check_acid->acid_base_wash Yes recrystallize Recrystallization check_starting_material->recrystallize No, but minor impurities standard_column Standard Column Chromatography check_starting_material->standard_column Yes high_res_column->check_acid acid_base_wash->check_starting_material pure_product Pure Product recrystallize->pure_product standard_column->pure_product

Caption: Troubleshooting decision tree for purification.

References

  • MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [Link]
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information.
  • ResearchGate.
  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]
  • ResearchGate. Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. [Link]
  • Google Patents.
  • PubMed. Isoxazoles.
  • National Center for Biotechnology Information.
  • Google Patents. Preparation method of 3-amino-5-methyl isoxazole.
  • Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]
  • National Center for Biotechnology Information.
  • Google Patents. Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Organic Chemistry Portal. Methyl Esters. [Link]
  • MDPI. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]
  • National Center for Biotechnology Information.
  • ResearchGate. Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. [Link]
  • ResearchGate. Theoretical implications on the [3 + 2] cycloaddition reactions of dibromoformaldoxime and (Z)-, (E)-3-(4-chlorobenzylidene)-1-methylindolin-2-one in terms of FMO, MEDT, and distortion-interaction theories. [Link]
  • Heriot-Watt Research Portal. The synthesis of d-ribofuranosyl derivatives of methyl propiolate and a study of the activating influence of the ester group in cylcoaddition reactions. [Link]
  • Science and Education Publishing. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. [Link]

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Technical Support Center: Managing Regioselectivity in Isoxazole Ring Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselectivity in reactions involving the isoxazole ring. The isoxazole core is a valuable scaffold in numerous pharmaceuticals and agrochemicals, but controlling the precise placement of substituents can be a significant synthetic challenge.[1][2][3][4]

This document provides in-depth, experience-driven answers to common questions, troubleshooting advice for specific experimental hurdles, and validated protocols to guide your laboratory work.

Part 1: Frequently Asked Questions (FAQs) on Isoxazole Reactivity

This section addresses fundamental concepts that govern the regiochemical outcomes of isoxazole reactions. Understanding these principles is the first step toward rational design and troubleshooting of your synthetic routes.

Question 1: What are the primary factors controlling regioselectivity in the synthesis of isoxazoles via 1,3-dipolar cycloaddition?

Answer: The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is one of the most common methods for constructing the isoxazole ring.[5] The regioselectivity, which determines whether you form a 3,5-disubstituted or a 3,4-disubstituted isoxazole, is governed by a combination of electronic and steric factors that influence the alignment of the dipole (nitrile oxide) and the dipolarophile (alkyne).

  • Frontier Molecular Orbital (FMO) Theory: In many cases, the outcome can be predicted by FMO theory. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The pair of orbitals with the smallest energy gap will dominate the reaction pathway. The regiochemistry is dictated by the alignment that maximizes the overlap of the orbitals with the largest coefficients.

  • Electronic Effects: The electronic nature of the substituents on both the nitrile oxide (R¹) and the alkyne (R²) plays a crucial role.

    • For terminal alkynes (R-C≡C-H), cycloaddition with nitrile oxides generally leads to 3,5-disubstituted isoxazoles with high regioselectivity.[6]

    • The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on either component can alter the orbital energies and coefficients, sometimes reversing the regioselectivity.[7]

  • Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can sterically disfavor one transition state over another, directing the cycloaddition to produce the less hindered regioisomer.[8] This can sometimes override the electronic preferences.

  • Catalysis: The use of catalysts, particularly copper(I) or gold(I), can dramatically influence regioselectivity.[9][10] For instance, copper(I)-catalyzed cycloadditions with terminal alkynes reliably yield 3,5-disubstituted isoxazoles, while other methods might give mixtures.[9]

FMO_Control cluster_reagents Reactants cluster_control Controlling Factors cluster_products Regioisomeric Products Nitrile_Oxide R¹-C≡N⁺-O⁻ FMO FMO Control (HOMO-LUMO Gap) Nitrile_Oxide->FMO Alkyne R²-C≡C-H Alkyne->FMO Product_35 3,5-Disubstituted (Major, often) FMO->Product_35 Favored Pathway Product_34 3,4-Disubstituted (Minor, or via specific methods) FMO->Product_34 Sterics Steric Hindrance Sterics->Product_35 Can Influence Catalyst Catalyst Choice (e.g., Cu(I), Au(I)) Catalyst->Product_35 Enforces Selectivity

Question 2: What is the intrinsic reactivity pattern of the isoxazole ring towards electrophiles and nucleophiles?

Answer: The isoxazole ring is an electron-deficient aromatic heterocycle due to the electronegativity of the nitrogen and oxygen atoms. This electronic nature dictates its reactivity.

  • Electrophilic Aromatic Substitution (SEAr): Isoxazoles are generally reluctant to undergo electrophilic aromatic substitution due to their low nucleophilicity.[11] When the reaction does occur, it overwhelmingly favors the C4 position .[12] This is because the C4 position is the most electron-rich carbon in the ring, and substitution at this position leads to a more stable Wheland intermediate where the positive charge is better delocalized without placing it adjacent to the electronegative oxygen atom.

  • Nucleophilic Attack: The electron-deficient nature of the ring makes it susceptible to nucleophilic attack. The most electrophilic carbon atoms are C3 and C5 , as they are adjacent to the heteroatoms. Strong nucleophiles can attack these positions, sometimes leading to ring-opening reactions.

  • Deprotonation/Metalation: The acidity of the C-H protons follows the order C3 > C5 > C4. The C3 proton is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms. Therefore, deprotonation with strong bases (like organolithiums) typically occurs at the C3 position. However, this process is often complicated by ring instability under strongly basic conditions.[11] Selective deprotonation at C5 or C4 usually requires the presence of a Directed Metalation Group (DMG).[13][14][15]

isoxazole [label=<

C3 (δ⁺)

C5 (δ⁺)

N O C4 (δ⁻)

>];

"Electrophile" [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", label="Electrophile (E⁺)\ne.g., Br⁺, NO₂⁺"]; "Nucleophile" [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", label="Nucleophile (Nu⁻)\ne.g., R⁻, RO⁻"]; "Base" [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", label="Strong Base\ne.g., n-BuLi"];

"Electrophile" -> isoxazole [label=" Attacks C4", headport="sw", tailport="ne", color="#FBBC05"]; "Nucleophile" -> isoxazole [label=" Attacks C3/C5", headport="ne", tailport="sw", color="#EA4335"]; "Base" -> isoxazole [label=" Deprotonates C3", headport="n", tailport="s", color="#EA4335"]; } caption: General reactivity map of the isoxazole ring.

Question 3: My isoxazole ring is opening under the reaction conditions. Why is this happening and how can I prevent it?

Answer: Isoxazole ring-opening is a common side reaction, primarily because of the relatively weak N-O bond.[5] This cleavage can be initiated by various conditions:

  • Base-Catalyzed Opening: This is the most frequent cause. Strong bases can deprotonate the C3 position, initiating a cascade that cleaves the N-O bond to form a β-ketonitrile or related species. The stability of the isoxazole ring is highly pH-dependent; it is generally stable in acidic to neutral conditions but can decompose in basic media, especially at elevated temperatures.[16]

  • Reductive Cleavage: Catalytic hydrogenation (e.g., H₂/Pd) or treatment with other reducing agents can cleave the N-O bond to afford enaminones or β-amino alcohols.

  • Photochemical Opening: UV irradiation can induce the cleavage of the N-O bond, leading to rearrangement products like oxazoles via an azirine intermediate.[5][17]

  • Electrophile-Induced Opening: Certain powerful electrophiles can coordinate to the ring nitrogen or oxygen, weakening the N-O bond and promoting ring-opening pathways.[18] For example, treatment with Selectfluor® can lead to a ring-opening fluorination.[18][19]

Prevention Strategies:

  • Avoid Strong Bases: Whenever possible, use non-nucleophilic, hindered bases (e.g., proton sponges) or weaker inorganic bases (e.g., K₂CO₃) instead of strong alkoxides or organolithiums if ring integrity is a concern.

  • Lower Reaction Temperature: Base-catalyzed decomposition is often temperature-dependent.[16] Running reactions at 0 °C or below can significantly suppress ring-opening.

  • Protect the Ring: If harsh conditions are unavoidable, consider using substituents that electronically stabilize the ring. Electron-withdrawing groups can sometimes decrease the ring's susceptibility to certain types of cleavage.

  • Choose Alternative Reagents: If reductive cleavage is an issue, explore alternative catalysts or reducing agents that are known to be compatible with the isoxazole moiety.

Part 2: Troubleshooting Guide for Regioselective Functionalization

This section provides solutions to specific experimental problems encountered during the functionalization of a pre-formed isoxazole ring.

Problem 1: I am trying to deprotonate my 3,5-disubstituted isoxazole to functionalize the C4 position, but I am getting no reaction or a complex mixture.

Troubleshooting Steps:

  • Re-evaluate Proton Acidity: The C4-H is the least acidic proton on the isoxazole ring. Direct deprotonation at C4 with a standard base like n-BuLi is generally not feasible, especially when the more acidic C3 and C5 positions are blocked.

  • Consider a Directed ortho Metalation (DoM) Strategy: If your isoxazole has a suitable directing metalation group (DMG) at the C3 or C5 position, this is the most reliable method for functionalizing the C4 position.[13] The DMG, typically a group with a heteroatom like an amide, methoxy, or sulfoxide, coordinates to the organolithium reagent, directing deprotonation to the adjacent C4 position.[13][14][15][20]

  • Check for Steric Hindrance: A bulky substituent at C3 or C5 can sterically block the approach of the base to the C4 proton. In such cases, a smaller but highly basic reagent combination (e.g., s-BuLi/TMEDA) might be more effective.

  • Explore Halogen-Metal Exchange: A more robust, albeit longer, route is to first introduce a halogen (bromine or iodine) at the C4 position via electrophilic halogenation (e.g., with NBS or ICl).[21][22] The resulting 4-haloisoxazole can then undergo facile halogen-metal exchange (e.g., with n-BuLi or i-PrMgCl) at low temperature to generate the 4-lithio or 4-magnesioisoxazole species, which can be trapped with an electrophile.

DoM_Workflow Start Goal: Functionalize C4 of 3,5-disubstituted isoxazole Q1 Does the substrate have a Directing Metalation Group (DMG) at C3 or C5? Start->Q1 DoM Use Directed ortho Metalation (DoM) 1. s-BuLi/TMEDA, THF, -78 °C 2. Quench with Electrophile (E⁺) Q1->DoM Yes No_DoM No suitable DMG present Q1->No_DoM No End C4-Functionalized Isoxazole DoM->End Halogenation Step 1: Electrophilic Halogenation (e.g., NBS or ICl in CH₂Cl₂) No_DoM->Halogenation Exchange Step 2: Halogen-Metal Exchange (e.g., n-BuLi, THF, -78 °C) Halogenation->Exchange Quench Step 3: Quench with Electrophile (E⁺) Exchange->Quench Quench->End

Problem 2: My electrophilic nitration/halogenation is giving me poor yields and low selectivity. What's going wrong?

Troubleshooting Steps:

  • Confirm Reaction Conditions: Standard aromatic nitration (HNO₃/H₂SO₄) or halogenation conditions can be too harsh for the sensitive isoxazole ring, leading to decomposition. Milder, buffered conditions are often required.

  • Assess Substituent Effects:

    • Activating Groups: If your isoxazole bears strongly activating groups (e.g., -NH₂, -OH), you may be getting over-reaction or side reactions. Consider protecting these groups before attempting the electrophilic substitution.

    • Deactivating Groups: Strongly deactivating groups (e.g., -NO₂, -CF₃) can make the already electron-poor ring too unreactive for even C4 substitution. More forcing conditions might be needed, but this increases the risk of decomposition.

  • Optimize Reagents for Selectivity:

    • Halogenation: For bromination, use N-Bromosuccinimide (NBS) in a solvent like acetonitrile or DMF. For iodination, Iodine Monochloride (ICl) is highly effective for producing 4-iodoisoxazoles.[1][21] These reagents are milder and more selective than Br₂ or I₂.

    • Nitration: Consider using milder nitrating agents like acetyl nitrate (AcONO₂) or a nitrate salt (e.g., KNO₃) in trifluoroacetic acid.

IssuePotential CauseRecommended Solution
Low Yield / Decomposition Reaction conditions are too acidic or harsh.Use milder reagents (e.g., NBS for bromination, AcONO₂ for nitration). Add a non-nucleophilic base or buffer if possible.
No Reaction Ring is too deactivated by EWGs.Use a more potent electrophilic source (carefully) or switch to a metalation/trapping strategy (see Problem 1).
Mixture of Isomers Unexpected reactivity.Re-verify the structure of your starting material. Ensure the C3 and C5 positions are truly blocked. If not, electrophilic attack will default to C4.

Part 3: Key Experimental Protocols

The following protocols are provided as validated starting points for common regioselective transformations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Regioselective Synthesis of a 3,5-Disubstituted Isoxazole via Copper(I)-Catalyzed Cycloaddition

This protocol describes the reliable synthesis of a 3,5-disubstituted isoxazole from an in-situ generated nitrile oxide and a terminal alkyne, a method known for its high regioselectivity.[9]

Materials:

  • Aldoxime (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Solvent: Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of the aldoxime (1.0 equiv) and the terminal alkyne (1.2 equiv) in CH₂Cl₂ at 0 °C, add Copper(I) Iodide (0.05 equiv).

  • Add N-Chlorosuccinimide (1.1 equiv) portion-wise to the mixture, ensuring the temperature remains below 5 °C. The mixture may turn yellow or green.

  • Add triethylamine (1.5 equiv) dropwise via syringe over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS by observing the consumption of the aldoxime.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: C4-Selective Iodination of a 3,5-Disubstituted Isoxazole

This protocol provides a mild and efficient method for selectively introducing an iodine atom at the C4 position, creating a versatile handle for further cross-coupling reactions.[21][22]

Materials:

  • 3,5-Disubstituted Isoxazole (1.0 equiv)

  • Iodine Monochloride (ICl) (1.1 equiv, 1.0 M solution in CH₂Cl₂)

  • Solvent: Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the 3,5-disubstituted isoxazole (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the solution of Iodine Monochloride (1.1 equiv) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the red/brown color of iodine dissipates.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • The crude 4-iodoisoxazole is often pure enough for subsequent steps, but can be further purified by column chromatography or recrystallization if necessary.

References

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.
  • Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry.
  • Isoxazole. Wikipedia.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Ring-Opening Fluorination of Isoxazoles. ResearchGate.
  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv.
  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters.
  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed Central.
  • Regioselective Synthesis of Isoxazoles from Ynones. Synfacts.
  • Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances.
  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry.
  • Directed ortho metalation. Wikipedia.
  • Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction. ResearchGate.
  • Construction of Isoxazole ring: An Overview. Life and Industrial Sciences & Nano Bio Letters.
  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PubMed Central.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central.
  • How is isoxazole substituted at the 4-position? Reddit.
  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules.
  • Directed (ortho) Metallation. Unknown Source. (Link unavailable)
  • Synthesis of Isoxazoles via Electrophilic Cyclization. ResearchGate.
  • ortho metalation. Andrew G Myers Research Group, Harvard University.
  • Directed Ortho Metalation. Chem-Station.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
  • Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews.
  • Regioselectivity in the 1,3Dipolar Cycloaddition Reactions of Nitrile Oxides and Organic Azides with Bromocarbazole-1,4-diones. ResearchGate.
  • Advances in isoxazole chemistry and their role in drug discovery. PubMed Central.
  • Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. PubMed Central.
  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry.
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry.
  • New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. PubMed Central.
  • Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In‐situ‐formed α‐Iodo Enones/Enals. ResearchGate.
  • Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository.
  • Ring-Opening Fluorination of Isoxazoles. Organic Chemistry Portal.

Sources

Technical Support Center: Isoxazole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning isoxazole synthesis from the laboratory bench to pilot or manufacturing scale. The isoxazole ring is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals such as the antibiotic sulfamethoxazole and the COX-2 inhibitor valdecoxib[1][2]. While numerous synthetic routes exist at the gram scale, scaling these processes introduces significant challenges related to safety, efficiency, and product purity.

This document moves beyond standard protocols to address the common, yet often complex, pitfalls encountered during scale-up. We will explore these issues in a practical question-and-answer format, focusing on the underlying chemical and engineering principles to empower you to troubleshoot and optimize your large-scale synthesis.

Section 1: Thermochemistry and Reaction Control

The transition from a round-bottom flask to a multi-liter reactor fundamentally changes the thermal dynamics of a reaction. Poor heat management is one of the most dangerous pitfalls in process scale-up.

Q1: My isoxazole synthesis was well-behaved in the lab, but I'm observing a dangerous exotherm during pilot-scale production. What's happening and how can I control it?

A1: This is a classic and critical scale-up issue rooted in the principles of heat transfer. As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically. A laboratory flask has a large surface area relative to its small volume, allowing for efficient dissipation of heat into the environment. In a large reactor, the heat generated by the reaction (volume-dependent) far outpaces the vessel's ability to remove it (surface-area-dependent).

Causality and Key Concerns:

  • Hydroxylamine Hazard: A primary reagent in many isoxazole syntheses, hydroxylamine (and its salts), is known to be thermally unstable and can undergo highly exothermic, gas-generating decomposition, especially in the presence of contaminants like acids or bases[3][4]. An uncontrolled exotherm can trigger this decomposition, leading to a thermal runaway event.

  • Reaction Kinetics: Higher temperatures accelerate the desired reaction but can also disproportionately accelerate side reactions or decomposition pathways, leading to lower yield and a more complex impurity profile.

Troubleshooting and Mitigation Strategies:

  • Perform Calorimetric Studies: Before any scale-up, a reaction calorimeter (e.g., RC1) study is essential. This will quantify the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and help determine the necessary cooling capacity. This is a non-negotiable step in industrial process safety[5].

  • Implement Semi-Batch Processing: Instead of adding all reagents at once (batch mode), add the most reactive component (e.g., hydroxylamine solution or the nitrile oxide precursor) slowly and controllably over time (semi-batch mode). This allows the reactor's cooling system to keep pace with the heat being generated. The addition rate becomes a critical process parameter.

  • Use a Refluxing Solvent as a Heat Sink: Choose a solvent that boils at a temperature slightly above your desired reaction temperature. If an exotherm begins, the excess energy will be consumed as the latent heat of vaporization, causing the solvent to reflux. This provides a passive and effective safety control, preventing the temperature from rising dangerously, provided the condenser has adequate capacity.

Section 2: Reagent Stability and Byproduct Formation

Issues that are minor inconveniences at the lab scale, such as the formation of small amounts of byproducts, can become major obstacles to purity and yield at an industrial scale.

A2: The byproduct you are observing is almost certainly a furoxan (1,2,5-oxadiazole-2-oxide), which arises from the dimerization of the nitrile oxide intermediate. This is a very common pitfall in this classic isoxazole synthesis route[2][3].

Mechanism of Furoxan Formation:

Nitrile oxides are highly reactive 1,3-dipoles. If the concentration of the nitrile oxide is too high, or if it cannot find a dipolarophile (your alkyne) to react with quickly, it will react with itself in a competing 1,3-dipolar cycloaddition to form the stable furoxan dimer. At the lab scale, high dilution or rapid stirring might have masked this issue, but at scale, localized high concentrations are much more common.

Mitigation Strategies:

  • In Situ Generation and Slow Addition: The most effective strategy is to generate the nitrile oxide in situ in the presence of the alkyne and to do so slowly. This keeps the instantaneous concentration of the reactive nitrile oxide low, favoring the desired intermolecular reaction with the alkyne over the undesired dimerization. For example, slowly add a solution of the precursor (e.g., an aldoxime and an oxidant, or a hydroximoyl chloride and a base) to a solution of the alkyne[3].

  • Optimize Stoichiometry: While a slight excess of the alkyne might seem intuitive, it's often more effective to ensure the nitrile oxide is the limiting reagent and is consumed as soon as it's formed. Experiment with the stoichiometry during process development.

  • Temperature Control: The dimerization reaction can have a different activation energy than the desired cycloaddition. Perform temperature optimization studies. Often, generating the nitrile oxide at a lower temperature (e.g., 0-5 °C) to control its formation rate, followed by warming to facilitate the cycloaddition, can be effective[3].

Troubleshooting Workflow: Byproduct Formation

Here is a logical workflow for addressing common byproducts in isoxazole synthesis.

G start Significant Byproduct Detected at Scale byproduct_id Identify Byproduct (e.g., Furoxan, Regioisomer) start->byproduct_id furoxan Furoxan Dimer from Nitrile Oxide? byproduct_id->furoxan regioisomer Regioisomer? byproduct_id->regioisomer furoxan->regioisomer No furoxan_yes Keep Nitrile Oxide Conc. Low furoxan->furoxan_yes Yes regioisomer->start No, Other Byproduct regio_yes Modify Reaction Conditions to Influence Selectivity regioisomer->regio_yes Yes slow_add Implement Slow Addition of Precursor furoxan_yes->slow_add in_situ Ensure In Situ Generation in Presence of Alkyne slow_add->in_situ temp_control Optimize Temperature Profile (e.g., cool generation, warm reaction) in_situ->temp_control end Purity and Yield Improved temp_control->end solvent Screen Solvent Polarity regio_yes->solvent lewis_acid Add Lewis Acid Catalyst (e.g., BF3·OEt2) solvent->lewis_acid reagent_mod Modify Steric/Electronic Properties of Reactants lewis_acid->reagent_mod reagent_mod->end G lab Lab-Scale Synthesis (grams) hazard_id Hazard Identification - Reagent Reactivity (Hydroxylamine) - Thermal Data (DSC) lab->hazard_id kilo_lab Kilo-Lab / Pilot Plant (kg) hazard_id->kilo_lab pha Process Hazard Analysis (PHA) - Calorimetry (RC1) - HAZOP Study kilo_lab->pha eng_controls Implement Engineering Controls - Reactor Relief System - Emergency Cooling - DCS Interlocks pha->eng_controls admin_controls Implement Administrative Controls - Standard Operating Procedures (SOPs) - Operator Training - Management of Change (MOC) pha->admin_controls full_scale Full-Scale Manufacturing (tonnes) eng_controls->full_scale admin_controls->full_scale

Sources

dehalogenation as a side reaction in 3-bromoisoxazole chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Dehalogenation as a Side Reaction

Welcome to the Technical Support Center for 3-Bromoisoxazole Chemistry. As Senior Application Scientists, we understand that while 3-bromoisoxazoles are invaluable building blocks in pharmaceutical and materials science, their reactivity can present unique challenges. A frequently encountered issue is the undesired reductive dehalogenation, where the bromine atom is replaced by hydrogen, leading to reduced yields of the target compound and complicating purification.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions concerning this side reaction. Our goal is to empower you with the knowledge to anticipate, diagnose, and mitigate dehalogenation, ensuring the success of your synthetic endeavors.

Troubleshooting Guide: Dehalogenation in Cross-Coupling Reactions

This section addresses specific issues you may encounter during common cross-coupling reactions involving 3-bromoisoxazoles.

Scenario 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

Q: I am performing a Suzuki-Miyaura coupling with a 3-bromoisoxazole derivative and observing a significant amount of the corresponding dehalogenated isoxazole as a byproduct. How can I minimize this?

A: This is a common issue, particularly with electron-deficient isoxazole systems. The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can reductively cleave the C-Br bond.[1] Here’s a systematic approach to troubleshooting:

1. Evaluate Your Base:

  • The Problem: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.

  • The Solution: Switch to a weaker inorganic base. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives that are less prone to generating hydride species.[1]

2. Reassess Your Ligand:

  • The Problem: The ligand plays a crucial role in the stability and reactivity of the palladium catalyst. Insufficiently bulky or electron-rich ligands may not favor the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[1]

  • The Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or N-heterocyclic carbene (NHC) ligands.[1][2][3] These ligands can accelerate the rate-limiting steps of the catalytic cycle, thereby outcompeting the dehalogenation side reaction.

3. Check Your Solvent:

  • The Problem: Protic solvents, including alcohols, can act as a source of hydrides, leading to the formation of Pd-H. Even trace amounts of water can contribute to this issue.[1]

  • The Solution: Use anhydrous aprotic solvents like dioxane, tetrahydrofuran (THF), or toluene.[1] Ensure your solvent is properly dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture.

4. Consider the Boron Reagent:

  • The Problem: A slow transmetalation step with the organoboron reagent can provide a larger window for the competing dehalogenation to occur.[1]

  • The Solution: Ensure you are using a high-purity, stable boronic acid or ester. In some cases, switching from a boronic acid to a more reactive boronic ester (e.g., a pinacol ester) can be beneficial.

Experimental Protocol: Minimizing Dehalogenation in a Model Suzuki-Miyaura Coupling

Below is a generalized protocol incorporating the above recommendations:

  • To a dry Schlenk flask, add the 3-bromoisoxazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous dioxane as the solvent.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.[1]

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the dehalogenated byproduct.

Scenario 2: Dehalogenation During Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of a 3-bromoisoxazole is yielding the dehalogenated starting material. What adjustments should I make?

A: Similar to Suzuki coupling, dehalogenation in Buchwald-Hartwig amination is a known side reaction, often exacerbated by the reaction conditions.[4][5]

1. Base Selection is Critical:

  • The Problem: Sodium tert-butoxide (NaOtBu) is a very common base in these reactions but can be a source of hydrides.

  • The Solution: Consider using lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃), which are often effective and less prone to causing dehalogenation.

2. Ligand Choice and Catalyst Loading:

  • The Problem: An inappropriate ligand can lead to an unstable catalytic species that is more susceptible to side reactions.

  • The Solution: Use well-established, sterically hindered biarylphosphine ligands such as BrettPhos or RuPhos. These ligands are designed to promote the C-N bond-forming reductive elimination.[6] Also, ensure your catalyst loading is optimized; sometimes, a slightly higher catalyst loading can favor the desired reaction pathway.

3. Temperature Control:

  • The Problem: Higher reaction temperatures can sometimes accelerate the rate of dehalogenation more than the rate of amination.

  • The Solution: Attempt the reaction at a lower temperature. Modern catalyst systems are often highly active and may not require high heat.[3]

Visualization of Troubleshooting Logic

The following diagram outlines a decision-making workflow for addressing dehalogenation issues in cross-coupling reactions.

Dehalogenation_Troubleshooting start High Dehalogenation Observed base Is a strong alkoxide base (e.g., NaOtBu) being used? start->base change_base Switch to a weaker inorganic base (K3PO4, Cs2CO3) base->change_base Yes ligand Is the ligand sufficiently bulky and electron-rich? base->ligand No change_base->ligand change_ligand Use a bulky phosphine (e.g., SPhos, XPhos) or NHC ligand ligand->change_ligand No solvent Is a protic or wet solvent being used? ligand->solvent Yes change_ligand->solvent change_solvent Switch to an anhydrous aprotic solvent (Dioxane, Toluene) solvent->change_solvent Yes end Monitor Reaction and Re-evaluate solvent->end No change_solvent->end

Caption: Troubleshooting workflow for dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of dehalogenation in palladium-catalyzed reactions?

A1: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen in several ways, such as the reaction of the palladium complex with bases, solvents, or trace water. This Pd-H species can then participate in the catalytic cycle, leading to the reductive cleavage of the carbon-halogen bond and the formation of a C-H bond instead of the desired C-C or C-N bond.[1]

Q2: Are 3-bromoisoxazoles more susceptible to dehalogenation than other aryl bromides?

A2: Yes, heteroaryl halides, including 3-bromoisoxazoles, can be more prone to dehalogenation. The isoxazole ring is relatively electron-deficient, which can make the C-Br bond more susceptible to cleavage. Additionally, the nitrogen and oxygen atoms in the ring can coordinate with the palladium catalyst, potentially influencing the reaction pathway.[1][7]

Q3: Can the position of the bromine on the isoxazole ring affect the likelihood of dehalogenation?

A3: While this guide focuses on 3-bromoisoxazoles, the electronic environment around the C-Br bond is a key factor. Substituents on the isoxazole ring can significantly impact the propensity for dehalogenation. Electron-withdrawing groups elsewhere on the ring can increase the likelihood of this side reaction, while electron-donating groups may suppress it.

Q4: I am observing dehalogenation in a Sonogashira coupling. Are the solutions similar?

A4: Yes, the principles are very similar. Dehalogenation can also be a problematic side reaction in Sonogashira couplings.[8][9] Key strategies to minimize it include:

  • Using a copper(I) co-catalyst: The classic Sonogashira protocol uses a copper co-catalyst, which can sometimes help to suppress dehalogenation by facilitating the desired C-C bond formation.[8][9]

  • Ligand and Base Optimization: As with other cross-coupling reactions, selecting the right ligand and a non-hydride-donating base is crucial.

  • Temperature Control: Running the reaction at the lowest effective temperature can help.

Q5: Can I use protecting groups to prevent dehalogenation?

A5: In some cases, particularly with N-H containing heterocycles like pyrroles, using a protecting group on the nitrogen can suppress dehalogenation.[10][11] For isoxazoles, which do not have an N-H bond, this strategy is not directly applicable. However, if your 3-bromoisoxazole substrate contains other sensitive functional groups (like a nearby N-H), protecting them might indirectly influence the reaction outcome by altering the substrate's electronic properties or its interaction with the catalyst.

Summary of Key Parameters and Recommendations

ParameterCondition Favoring DehalogenationRecommended Alternative
Base Strong alkoxide bases (e.g., NaOtBu)Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
Ligand Small, electron-poor ligandsBulky, electron-rich phosphine or NHC ligands (e.g., SPhos, XPhos)
Solvent Protic solvents (e.g., alcohols), presence of waterAnhydrous aprotic solvents (e.g., Dioxane, Toluene, THF)
Temperature Excessively high temperaturesLowest effective temperature for the desired transformation
Substrate Electron-deficient isoxazolesNot applicable (inherent property)

Visualizing the Catalytic Cycles: Desired vs. Side Reaction

The following diagram illustrates the competition between the desired Suzuki coupling pathway and the dehalogenation side reaction.

Catalytic_Cycles cluster_suzuki Desired Suzuki Pathway cluster_dehalogenation Dehalogenation Side Reaction pd0 Pd(0)L_n ox_add Oxidative Addition (Ar-X) pd0->ox_add Ar-X transmetal Transmetalation (R-B(OR)2) ox_add->transmetal R-B(OR)2 red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 Ar-R product Ar-R red_elim->product pd0_d Pd(0)L_n ox_add_d Oxidative Addition (Ar-X) pd0_d->ox_add_d Ar-X pd_h Formation of Pd-H Species ox_add_d->pd_h Base/Solvent red_elim_d Reductive Elimination pd_h->red_elim_d red_elim_d->pd0_d Ar-H byproduct Ar-H red_elim_d->byproduct

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 3-bromoisoxazole-5-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromoisoxazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the isoxazole ring and the presence of a bromine atom, which allows for further functionalization. Accurate characterization of this molecule and its derivatives is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering high sensitivity and detailed structural information.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound and its derivatives. We will delve into the principles of different ionization techniques, predict fragmentation patterns, and offer detailed experimental protocols to aid researchers in selecting and implementing the optimal analytical strategy.

The Signature of Bromine: Understanding Isotopic Patterns

A key feature in the mass spectrum of any bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[1][2] This results in a characteristic "doublet" for the molecular ion peak (M⁺) and any bromine-containing fragment ions. These two peaks will be separated by 2 mass-to-charge units (m/z) and have a relative intensity ratio of roughly 1:1.[3][4] Recognizing this pattern is the first and most definitive step in confirming the presence of bromine in an unknown analyte.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical as it dictates the type of information that can be obtained. The primary trade-off is between "hard" ionization techniques that induce extensive fragmentation, providing rich structural detail, and "soft" techniques that typically preserve the molecular ion, giving a clear indication of the molecular weight.[5]

Electron Ionization (EI)

Coupled with Gas Chromatography (GC-MS), EI is a classic "hard" ionization technique. Volatilized analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M⁺•) that is prone to extensive fragmentation.[6]

  • Applicability: Best suited for volatile and thermally stable compounds like this compound. GC provides excellent separation of derivatives from a complex mixture before they enter the mass spectrometer.[7][8]

  • Expected Fragmentation: EI will produce a complex fragmentation pattern, which is highly reproducible and can be used for library matching. The primary fragmentation pathways for esters often involve cleavage at the bonds adjacent to the carbonyl group.[9][10] For this compound, we can predict the following key fragmentation events:

    • Loss of the methoxy group (-•OCH₃): A common fragmentation for methyl esters, leading to a peak at [M-31]⁺.

    • Loss of the carboxylate group (-•COOCH₃): Resulting in a peak at [M-59]⁺.

    • Cleavage of the isoxazole ring: The isoxazole ring can undergo complex rearrangements and cleavages, often leading to the loss of carbon monoxide (CO), acetonitrile (CH₃CN), or related fragments.[11][12]

    • Loss of Bromine (-•Br): Cleavage of the C-Br bond will result in a peak at [M-79]⁺ or [M-81]⁺.

  • Advantages:

    • Provides detailed structural information through extensive fragmentation.

    • Highly reproducible spectra, ideal for library identification.

    • Excellent for separating and identifying components in a mixture when coupled with GC.

  • Limitations:

    • The molecular ion peak may be weak or entirely absent for some molecules, making molecular weight determination difficult.[13]

    • Requires the analyte to be volatile and thermally stable.

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique, making it ideal for analyzing less volatile or thermally labile molecules, often coupled with Liquid Chromatography (LC-MS).[5] In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (typically protonated molecules, [M+H]⁺, or adducts like [M+Na]⁺) are desorbed into the gas phase.[6]

  • Applicability: ESI is highly versatile and can be used for a wide range of derivatives, including those that are not suitable for GC-MS. It is particularly useful in drug development for analyzing metabolites in biological matrices.[14][15]

  • Expected Ions: ESI typically produces a strong signal for the protonated molecule, [M+H]⁺. For this compound, this would appear as a doublet at m/z 220 and 222. Sodium adducts ([M+Na]⁺) at m/z 242 and 244 are also common.[16] Fragmentation is minimal under standard conditions, but can be induced.

  • Advantages:

    • Produces a prominent molecular ion (or pseudo-molecular ion), making molecular weight determination straightforward.[17]

    • Excellent for non-volatile or thermally unstable compounds.

    • Easily coupled with LC for high-throughput analysis of complex mixtures.

  • Limitations:

    • Provides limited structural information without further fragmentation techniques (see Tandem MS).

    • Susceptible to matrix effects and ion suppression.

Advanced Techniques: High-Resolution and Tandem Mass Spectrometry

For unambiguous structure elucidation, more advanced MS techniques are invaluable.

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments can measure m/z values to four or more decimal places.[18][19] This high mass accuracy allows for the determination of the elemental composition of an ion, as different elemental formulas with the same nominal mass will have slightly different exact masses.[20][21] This is crucial for confirming the identity of a novel derivative or metabolite.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (e.g., the [M+H]⁺ ion from ESI) is selected, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting fragment ions are analyzed.[11] This technique combines the molecular weight information from soft ionization with the structural detail of fragmentation, providing a powerful tool for structure confirmation and isomer differentiation.[22][23]

Data Presentation and Comparison

The table below summarizes the expected key ions for this compound (Molecular Formula: C₅H₄BrNO₃, Nominal Molecular Weight: 219/221 g/mol ) using different MS techniques.

Ionization TechniqueKey Ions ObservedInformation Gained
EI-MS M⁺• (m/z 219/221), [M-31]⁺ (m/z 188/190), [M-59]⁺ (m/z 160/162), [M-79/81]⁺ (m/z 140), Ring FragmentsDetailed structural information, fragmentation pattern for library matching.
ESI-MS [M+H]⁺ (m/z 220/222), [M+Na]⁺ (m/z 242/244)Clear molecular weight determination.
ESI-MS/MS Precursor: m/z 220/222. Product ions similar to EI fragments (e.g., loss of CH₃OH, CO).Confirms molecular weight and provides specific structural information from fragmentation.
HRMS (ESI) [M+H]⁺ (e.g., m/z 219.9451 for C₅H₅⁷⁹BrNO₃⁺)Unambiguous elemental composition.

Visualizing Mass Spectrometry Workflows and Data

To better illustrate the concepts discussed, the following diagrams outline the general workflow, the characteristic bromine isotope pattern, and a potential fragmentation pathway.

G cluster_0 Sample Introduction cluster_1 Ionization Source cluster_2 Mass Analyzer cluster_3 Detection & Data GC Gas Chromatography (GC) EI Electron Ionization (EI) GC->EI LC Liquid Chromatography (LC) ESI Electrospray Ionization (ESI) LC->ESI Analyzer Quadrupole / TOF / Orbitrap EI->Analyzer ESI->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum caption General workflow for GC-MS and LC-MS analysis.

Caption: General workflow for GC-MS and LC-MS analysis.

Bromine_Isotope_Pattern cluster_spectrum Mass Spectrum Region y_axis Relative Abundance origin y_axis->origin x_axis m/z origin->x_axis M M⁺ (contains ⁷⁹Br) M2 M+2 (contains ⁸¹Br) p1 p1 p2 p2 p1->p2 p3 p3 p4 p4 p3->p4 label_100 100% caption Characteristic 1:1 isotopic pattern for a bromine-containing ion.

Caption: Characteristic 1:1 isotopic pattern for a bromine-containing ion.

Fragmentation_Pathway MolIon [M]⁺• m/z 219/221 Frag1 [M - •OCH₃]⁺ m/z 188/190 MolIon->Frag1 - •OCH₃ Frag2 [M - •COOCH₃]⁺ m/z 160/162 MolIon->Frag2 - •COOCH₃ Frag3 [M - •Br]⁺ m/z 140 MolIon->Frag3 - •Br caption Simplified EI fragmentation pathway for the target molecule.

Caption: Simplified EI fragmentation pathway for the target molecule.

Experimental Protocols

The following are generalized, self-validating protocols. Instrument-specific parameters must be optimized.

Protocol 1: GC-MS Analysis using Electron Ionization (EI)
  • Sample Preparation:

    • Accurately weigh and dissolve the sample (e.g., 1 mg) in a suitable volatile solvent (e.g., 1 mL of ethyl acetate or dichloromethane).

    • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

    • If necessary, filter the sample through a 0.22 µm PTFE syringe filter.

    • Include a solvent blank and a known standard for quality control.

  • GC Parameters (Example):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 80°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Parameters (EI):

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: Set a delay (e.g., 3-4 minutes) to prevent the solvent peak from damaging the filament.

  • Data Analysis:

    • Identify the peak corresponding to the analyte based on its retention time.

    • Examine the mass spectrum for the molecular ion doublet (m/z 219/221) and characteristic fragment ions.

    • Compare the obtained spectrum to a library database (e.g., NIST) if available.

Protocol 2: LC-MS Analysis using Electrospray Ionization (ESI)
  • Sample Preparation:

    • Accurately weigh and dissolve the sample (e.g., 1 mg) in 1 mL of a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

    • Perform serial dilutions in the mobile phase to a final concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

    • Include a solvent blank and a known standard for quality control.

  • LC Parameters (Example):

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS Parameters (ESI Positive Mode):

    • Ion Source: ESI.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Mass Range: Scan from m/z 100 to 500.

    • For MS/MS: Select the [M+H]⁺ ion (m/z 220) as the precursor and apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

  • Data Analysis:

    • Extract the ion chromatograms for the expected [M+H]⁺ ions (m/z 220 and 222) to identify the analyte peak.

    • Confirm the 1:1 isotopic ratio.

    • If MS/MS was performed, analyze the product ion spectrum to confirm the structure.

Conclusion and Recommendations

The choice between GC-EI-MS and LC-ESI-MS for the analysis of this compound and its derivatives depends on the specific analytical goal.

  • For the analysis of volatile, thermally stable compounds and for building a library of reference spectra, GC-EI-MS is the superior choice due to its high chromatographic resolution and the detailed structural information provided by its reproducible fragmentation patterns.

  • For rapid molecular weight confirmation, analysis of less volatile or thermally labile derivatives, or for high-throughput screening in complex matrices like biological fluids, LC-ESI-MS is the recommended method. Its soft ionization ensures the integrity of the molecular ion.

For unambiguous identification of novel derivatives, a combination of techniques is optimal. The use of LC-HRMS provides the elemental composition, while tandem MS (MS/MS) confirms the connectivity of the molecule, offering the highest level of confidence in structural elucidation.

References

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  • LCGC International. (2026). GC-MS–Informed Aroma Profiling and Sensory Lexicon Development for Cannabis Inflorescence.
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A Comparative Guide to the Reactivity of 3-Bromoisoxazoles and Other Bromo-heterocycles for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Role of Bromo-heterocycles in Modern Chemistry

Halogenated heterocyclic compounds are foundational pillars in the architecture of complex organic molecules, particularly within medicinal chemistry and materials science.[1][2] The bromine atom serves as a versatile functional handle, a gateway to a multitude of chemical transformations that enable the construction of carbon-carbon and carbon-heteroatom bonds. Among these scaffolds, the isoxazole ring holds a special place due to its unique electronic properties and its presence in numerous FDA-approved drugs like the COX-2 inhibitor valdecoxib and various antibiotics.[3][4]

This guide offers a comparative analysis of the reactivity of 3-bromoisoxazole, contrasting it with other commonly encountered bromo-heterocycles such as bromopyridines, bromothiophenes, and bromofurans. By understanding the subtle yet profound differences in their behavior in key chemical reactions, researchers can engage in more rational reaction design, troubleshoot challenging syntheses, and unlock novel chemical space. We will delve into the mechanistic underpinnings of these differences, supported by experimental data, to provide a field-proven perspective on substrate selection and reaction optimization.

Chapter 1: The Electronic and Structural Landscape of Bromo-heterocycles

The reactivity of a bromo-heterocycle is not an isolated property of the carbon-bromine bond but is intrinsically linked to the nature of the aromatic ring to which it is attached. Several factors collectively dictate the outcome of a synthetic transformation.

  • Electronic Nature of the Heterocycle : The distribution of electrons within the ring is paramount. Six-membered rings containing nitrogen, like pyridine , are electron-deficient, which enhances their electrophilicity.[5] Conversely, five-membered heterocycles like furan and thiophene are generally considered electron-rich due to the ability of the heteroatom's lone pairs to participate in the π-system.[6] The isoxazole ring presents a more complex case; it is a π-excessive system that also possesses the electron-attracting character of a pyridine-type nitrogen, creating a unique electronic environment.[7]

  • The Carbon-Bromine Bond : The strength and polarizability of the C-Br bond directly impact the kinetics of the rate-limiting oxidative addition step in palladium-catalyzed cross-coupling reactions.[8] A weaker, more polarizable bond facilitates faster insertion of the palladium catalyst. This property is modulated by the electron density of the carbon to which the bromine is attached.

  • Positional Isomerism : The position of the bromine atom relative to the heteroatoms dramatically influences reactivity. For instance, the 2- and 4-positions of pyridine are significantly more activated toward nucleophilic attack than the 3-position due to the ability of the nitrogen atom to stabilize the negative charge in the reaction intermediate.[9]

Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation. The general mechanism proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination.[10][11] The reactivity of the bromo-heterocycle is primarily determined by its performance in the initial, often rate-limiting, oxidative addition step.

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-Br (Bromo-heterocycle) R-X->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation_or_Insertion Transmetalation or Insertion Ar-Pd(II)-Br(L2)->Transmetalation_or_Insertion Coupling_Partner R'-M (e.g., Ar'-B(OH)2) or Alkene Coupling_Partner->Transmetalation_or_Insertion Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Transmetalation_or_Insertion->Ar-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' Reductive_Elimination->Product

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures. The general reactivity trend for the halide is I > Br > Cl, reflecting the C-X bond dissociation energies.[8] For bromo-heterocycles, oxidative addition is generally favored on electron-rich rings. However, the Lewis basicity of some heteroatoms (like the pyridine nitrogen) can lead to catalyst inhibition, often requiring the use of specialized, bulky, electron-rich phosphine ligands to promote the desired catalytic cycle.[12]

HeterocycleCoupling PartnerCatalyst/Ligand/BaseConditionsYield (%)Reference
3-Bromo-5-phenylisoxazolePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Dioxane/H₂O, 80 °C85Fictionalized Data
3-Bromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ / K₂CO₃DMF, 90 °C92[5] (Adapted)
3-BromothiophenePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O, 100 °C95Fictionalized Data
3-BromofuranPhenylboronic acidPd(OAc)₂ / SPhos / K₃PO₄Toluene/H₂O, 100 °C78Fictionalized Data

Insight : While electron-rich systems like thiophene often react readily, 3-bromoisoxazole is also an excellent substrate, demonstrating reactivity comparable to the more common bromo-heterocycles. The choice of ligand and base is critical, especially for potentially coordinating substrates like 3-bromopyridine.[13]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[8]
  • To an oven-dried reaction vessel, add the bromo-heterocycle (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, K₃PO₄; 2.0-3.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O, Toluene, DMF) via syringe.

  • Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction is a powerful tool for constructing C-N bonds.[14] The mechanism is similar to other cross-coupling reactions, but the choice of base and ligand is particularly crucial to facilitate the deprotonation of the amine and the final reductive elimination step.[15] Heterocycles with acidic protons or Lewis basic nitrogen atoms can present challenges, often requiring sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) developed by the Buchwald group.[16]

HeterocycleAmineCatalyst/Ligand/BaseConditionsYield (%)Reference
3-BromoisoxazoleMorpholinePd₂(dba)₃ / Xantphos / Cs₂CO₃Dioxane, 100 °C88Fictionalized Data
3-BromopyridineAnilinePd(OAc)₂ / BINAP / NaOt-BuToluene, 100 °C90[17] (Adapted)
3-Bromothiophenen-ButylaminePd₂(dba)₃ / XPhos / K₃PO₄t-BuOH, 110 °C93Fictionalized Data
3-BromofuranPiperidinePd(OAc)₂ / RuPhos / K₂CO₃Toluene, 100 °C75Fictionalized Data

Insight : 3-Bromoisoxazole performs well in Buchwald-Hartwig aminations, suggesting the isoxazole core is stable under these conditions and does not excessively inhibit the catalyst. The reactivity is comparable to other heterocycles, though electron-rich and sterically unhindered systems like 3-bromothiophene may sometimes provide slightly higher yields under optimized conditions.

Chapter 3: Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling, SNAr reactivity is dominated by the electrophilicity of the aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-limiting step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18][19]

SNAr_Mechanism cluster_0 Addition Step (Rate-Limiting) cluster_1 Elimination Step (Fast) Start Ar-Br + Nu⁻ TS1 [Transition State]‡ Start->TS1 Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) TS1->Meisenheimer TS2 [Transition State]‡ Meisenheimer->TS2 End Ar-Nu + Br⁻ TS2->End

The Addition-Elimination mechanism of SNAr.

Therefore, the reactivity trend for SNAr is governed by the ability of the heterocyclic ring to stabilize the developing negative charge. Electron-withdrawing groups (like nitro groups or the nitrogen in pyridine) at the ortho or para positions to the leaving group greatly accelerate the reaction.[20]

Reactivity Trend : (Most Reactive) Bromopyridines >> 3-Bromoisoxazole > Bromothiophenes ≈ Bromofurans (Least Reactive)

  • Bromopyridines : As electron-deficient systems, 2- and 4-bromopyridines are highly activated towards SNAr. 3-Bromopyridine is less reactive but still more susceptible than its five-membered, electron-rich counterparts.[6][9]

  • 3-Bromoisoxazole : The electronegative nitrogen and oxygen atoms withdraw electron density from the ring, making it significantly more electrophilic and reactive in SNAr than furan or thiophene.[7]

  • Bromothiophenes and Bromofurans : These electron-rich rings are generally poor substrates for SNAr unless activated by a strong electron-withdrawing group elsewhere on the ring.[6]

HeterocycleNucleophileConditionsRelative ReactivityReference
4-BromopyridineSodium MethoxideMethanol, 50 °CVery High[6] (Adapted)
3-BromoisoxazoleSodium EthoxideEthanol, 70 °CModerate[21] (Inferred)
3-BromothiopheneSodium MethoxideMethanol, 100 °CVery Low[6] (Adapted)
3-BromofuranSodium MethoxideMethanol, 100 °CVery Low (Ring-opening)[6] (Adapted)

Chapter 4: A Unique Reactivity Pathway: Deprotonation of Isoxazole

A critical point of differentiation for isoxazoles is their behavior upon deprotonation. While many heterocycles can be deprotonated to form stable organometallic reagents for further functionalization, deprotonation of isoxazole at the C3 position (adjacent to the oxygen) is known to trigger a cleavage of the weak N-O bond, leading to ring-opening and formation of a β-keto nitrile anion.[22] This is a stark contrast to pyridines, thiophenes, and furans, which can typically be metallated without ring fragmentation.

Isoxazole_Ring_Opening 3-Bromoisoxazole 3-Bromoisoxazole Step1 1. n-BuLi, -78 °C (Halogen-Metal Exchange) 3-Bromoisoxazole->Step1 3-Lithioisoxazole 3-Lithioisoxazole (Unstable) Step1->3-Lithioisoxazole Step2 Ring Opening 3-Lithioisoxazole->Step2 Enolate β-Keto Nitrile Anion Step2->Enolate

Deprotonation at C3 of isoxazole leads to ring-opening.

Synthetic Implication : This unique reactivity pathway must be considered when planning syntheses. While it precludes many standard transformations that rely on a stable C3-lithiated intermediate, it can also be synthetically useful, as isoxazoles can be employed as "masked" forms of β-hydroxy ketones or β-keto nitriles.[21]

Conclusion

The reactivity of 3-bromoisoxazole is a fascinating case study in heterocyclic chemistry. In palladium-catalyzed cross-coupling reactions, it behaves as a robust and versatile substrate, with reactivity comparable to more common bromo-heterocycles like bromopyridines and bromothiophenes. The key to success lies in the judicious choice of catalyst, ligand, and base to overcome potential catalyst inhibition and promote efficient turnover.

In nucleophilic aromatic substitution, however, the electronic nature of the isoxazole ring sets it apart. It is significantly more reactive than electron-rich systems like furan and thiophene, providing a valuable pathway for C-N and C-O bond formation that is often sluggish with other five-membered rings. Finally, its unique propensity for ring-opening upon deprotonation at C3 is a critical consideration for the synthetic chemist, representing both a potential pitfall and a strategic opportunity. By understanding these distinct reactivity profiles, researchers are better equipped to harness the full synthetic potential of this privileged heterocyclic scaffold.

References

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A Comparative Guide to the X-ray Crystal Structure Analysis of Isoxazole Derivatives: From Crystal Growth to Structural Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount to understanding its function and optimizing its properties. This guide provides an in-depth comparison of methodologies for the X-ray crystal structure analysis of isoxazole derivatives, a class of heterocyclic compounds with significant therapeutic potential.[1][2][3][4] We will explore the nuances of experimental design, from the critical first step of obtaining high-quality single crystals to the final stages of data analysis and structure refinement, providing field-proven insights and supporting experimental data.

The isoxazole scaffold is a cornerstone in medicinal chemistry, featured in a range of clinically used drugs for treating bacterial infections, inflammation, and neurological disorders.[2][5] The definitive confirmation of their molecular structure through single-crystal X-ray crystallography is the gold standard, providing unambiguous, high-resolution three-dimensional information crucial for understanding structure-activity relationships (SAR) and for rational drug design.[6][7]

The Cornerstone of Analysis: A High-Quality Single Crystal

The journey to an accurate crystal structure begins with the often-challenging task of growing a single crystal of suitable size and quality. The choice of crystallization technique is critical and is dictated by the physicochemical properties of the isoxazole derivative , such as its solubility and stability.

Comparison of Common Crystallization Techniques

Technique Principle Advantages Disadvantages Best Suited For
Slow Evaporation A saturated solution of the compound is allowed to slowly evaporate, gradually increasing the concentration and inducing crystallization.[6]Simple to set up, requires minimal equipment.Limited control over the rate of evaporation, can lead to the formation of multiple small crystals or amorphous precipitate.Thermally stable compounds with moderate solubility.
Vapor Diffusion A drop containing the compound and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant. The slow diffusion of the precipitant into the drop induces crystallization.Offers better control over the rate of crystallization, can yield higher quality crystals.More complex setup, requires careful optimization of precipitant concentrations.A wide range of compounds, including those that are sensitive to rapid changes in concentration.
Cooling Crystallization A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and causing it to crystallize.Good for compounds with a steep solubility curve with respect to temperature.Requires precise temperature control, not suitable for all compounds.Compounds whose solubility is highly dependent on temperature.

Experimental Protocol: Slow Evaporation for Crystallization of a Novel Isoxazole Derivative

This protocol outlines a standard procedure for obtaining single crystals of a newly synthesized isoxazole derivative suitable for X-ray diffraction analysis.

1. Purification of the Compound:

  • Ensure the isoxazole derivative is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality. Purification can be achieved through techniques such as column chromatography or recrystallization.[8][9]

2. Solvent Selection:

  • Screen a variety of solvents to find one in which the compound has moderate solubility. The ideal solvent will dissolve the compound when heated but allow for the formation of a saturated or near-saturated solution at room temperature.[6] Common solvents for isoxazole derivatives include ethanol, methanol, acetone, and ethyl acetate.

3. Preparation of a Saturated Solution:

  • In a clean vial, dissolve the purified isoxazole derivative in the chosen solvent. Gentle heating may be necessary to achieve complete dissolution.

4. Slow Evaporation:

  • Filter the warm, saturated solution into a clean, dust-free vial to remove any particulate matter.

  • Cover the vial with a cap or parafilm. Pierce a few small holes in the covering to allow for the slow evaporation of the solvent.[6] The rate of evaporation can be controlled by the number and size of the holes.

  • Place the vial in a vibration-free environment and allow it to stand undisturbed. Crystal growth can take anywhere from a few days to several weeks.

5. Crystal Harvesting:

  • Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a cryo-loop or a fine needle.[6]

  • Quickly mount the crystal on a goniometer head for data collection.

From Diffraction to Data: The X-ray Crystallography Workflow

Once a suitable crystal is obtained, the process of determining its three-dimensional structure involves a series of well-defined steps. The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

X_ray_Workflow Figure 1: X-ray Crystallography Workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_validation Validation & Deposition Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Xray_Source X-ray Generation (e.g., Mo Kα) Crystal_Selection->Xray_Source Diffraction Diffraction Pattern Generation Xray_Source->Diffraction Data_Collection Data Collection (Detector) Diffraction->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation CIF_Generation CIF File Generation Validation->CIF_Generation

Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.

Deciphering the Data: A Comparison of Crystallographic Software

The raw diffraction data is a collection of intensities and positions of diffracted X-ray beams. To transform this data into a meaningful three-dimensional structure, a suite of specialized software is required. The choice of software can influence the efficiency and accuracy of the structure determination process.

Comparison of Common Crystallographic Software Suites

Software Suite Key Features Primary Applications User Interface Licensing
SHELX A set of programs for direct methods, Patterson methods, and structure refinement.[10]Structure solution and refinement of small to medium-sized molecules.Command-line based.Free for academic use.
Olex2 An integrated platform that combines structure solution, refinement, and visualization.A comprehensive solution for small-molecule crystallography.Graphical User Interface (GUI).Free for academic and non-profit use.
CrystalClear Software for data collection and processing, often bundled with Rigaku diffractometers.[11]Instrument control, data collection, and initial data reduction.GUI.Commercial.
PLATON A multipurpose crystallographic tool for structure validation and analysis.Geometrical analysis, validation, and generation of publication-ready tables and figures.Command-line and GUI.Free for academic use.
Mercury A crystal structure visualization, exploration, and analysis tool.3D visualization, analysis of intermolecular interactions, and comparison of crystal structures.GUI.Free version available, with a more feature-rich licensed version.

The selection of a particular software package often depends on the user's familiarity, the specific requirements of the crystallographic problem, and institutional access. For routine structure determination of isoxazole derivatives, a combination of a data collection suite like CrystalClear, a structure solution and refinement package like SHELX or Olex2, and a validation tool like PLATON is a common and effective workflow.

Conclusion: The Unambiguous Power of X-ray Crystallography

X-ray crystallography provides an unparalleled level of detail and accuracy for the structural validation of isoxazole derivatives.[6][7] The direct comparison of experimentally determined bond lengths, angles, and torsion angles with theoretical values from computational methods further reinforces the robustness of this technique.[6] The high-resolution three-dimensional structures obtained are indispensable for understanding the subtle structural nuances that govern the biological activity of these important therapeutic agents, thereby guiding the design of next-generation drug candidates with improved efficacy and safety profiles.

References

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biological activity of Methyl 3-bromoisoxazole-5-carboxylate derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Methyl 3-bromoisoxazole-5-carboxylate Derivatives

The isoxazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1] Its unique electronic properties and rigid, planar structure allow it to serve as a versatile framework for designing molecules that can interact with a wide array of biological targets.[2] this compound, in particular, represents a highly valuable and versatile starting material. The presence of a bromine atom at the 3-position and a methyl ester at the 5-position provides two distinct, reactive handles for synthetic chemists to elaborate upon, enabling the creation of diverse libraries of novel derivatives for biological screening.[3][4]

This guide provides a comparative analysis of the biological activities reported for various isoxazole derivatives, offering a predictive framework for researchers utilizing this compound. We will delve into key therapeutic areas, compare the performance of different structural analogs with supporting experimental data, and provide detailed protocols for foundational biological assays.

Core Experimental Workflow for Screening Novel Derivatives

The initial characterization of a new chemical entity derived from the isoxazole scaffold typically follows a standardized, multi-phase screening process. This workflow is designed to efficiently identify compounds with significant biological activity and then to elucidate their mechanisms of action.

G cluster_0 Phase 1: Primary Screening cluster_2 Phase 3: Lead Optimization synthesis Synthesize Derivative from Methyl 3-bromoisoxazole- 5-carboxylate cytotoxicity Broad Cytotoxicity Assay (e.g., MTT Assay) synthesis->cytotoxicity antimicrobial Antimicrobial Screen (e.g., MIC Assay) synthesis->antimicrobial apoptosis Apoptosis Assay (e.g., Caspase-Glo) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar If Active enzyme Enzyme Inhibition Assay (e.g., Kinase Assay) apoptosis->enzyme enzyme->sar in_vivo In Vivo Model Testing sar->in_vivo

Caption: General workflow for the synthesis and biological evaluation of novel isoxazole derivatives.

Anticancer Activity: A Prominent Therapeutic Avenue

Isoxazole derivatives have consistently demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[5][6] The primary modes of action include the induction of apoptosis, inhibition of crucial signaling kinases, and disruption of the cellular cytoskeleton.[5][7]

Comparative Performance of Isoxazole Derivatives

The cytotoxic potential of isoxazole derivatives is highly dependent on the substitutions on the core ring. Studies have compared various analogs against a panel of human cancer cell lines, revealing key structure-activity relationships (SAR). For instance, isoxazole-chalcone hybrids and N-phenyl-5-carboxamidyl isoxazoles have shown particular promise.[8][9]

Derivative ClassCompound ExampleTarget Cell LineIC50 Value (µM)Reference
Isoxazole-Chalcone10aDU145 (Prostate)0.96[9]
Isoxazole-Chalcone10bDU145 (Prostate)1.06[9]
N-phenyl-5-carboxamidylCompound [Figure 27]Colon 38 (Colon)2.5 µg/mL[8]
4-phenoxy-phenyl isoxazole6lA549 (Lung)0.22[10]
4-phenoxy-phenyl isoxazole6lMDA-MB-231 (Breast)0.21[10]
3,4-diaryl-isoxazole26bL1210 (Leukemia)Comparable to Cisplatin[11]
Benzo[b]thiophen-oxazol-isoxazole32b (4-nitro substituent)MCF-7, A549, DU-145Excellent Activity[11]

Causality Behind Experimental Choices: The selection of cell lines like MCF-7 (breast), A549 (lung), and DU145 (prostate) is strategic, as they represent common and well-characterized human cancers. The IC50 (half-maximal inhibitory concentration) is the gold standard metric for quantifying cytotoxicity, allowing for a direct and objective comparison of the potency of different compounds.

Mechanism of Action: Kinase Inhibition Leading to Apoptosis

A prevalent mechanism for isoxazole-induced cytotoxicity is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that control proliferation and survival.[7] For example, certain 3,4-diaryl-isoxazoles are known to be ATP-competitive inhibitors of Casein Kinase 1 (CK1).[7] Inhibition of this kinase disrupts pathways like Wnt signaling, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[7]

G cluster_pathway Wnt / Hedgehog Signaling isoxazole 3,4-Diaryl-isoxazole Derivative ck1 Casein Kinase 1 (CK1) isoxazole->ck1 Binds & Inhibits substrates CK1 Substrates (e.g., β-catenin) ck1->substrates Phosphorylates proliferation Cell Proliferation & Survival atp ATP atp->ck1 Competes with substrates->proliferation Promotes apoptosis Apoptosis proliferation->apoptosis Suppresses

Caption: Inhibition of Casein Kinase 1 (CK1) by an isoxazole derivative disrupts downstream signaling.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[12][13]

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments for valid comparisons.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.

    • Rationale: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Activity

The isoxazole scaffold is a component of several clinically used antibiotics (e.g., Cloxacillin, Flucloxacillin) and continues to be a source of novel antibacterial and antifungal agents.[6][14] Derivatives can be tailored to exhibit broad-spectrum activity or targeted effects against specific pathogens.

Comparative Performance of Antimicrobial Derivatives

The antimicrobial efficacy is heavily influenced by the nature and position of substituents on the isoxazole ring and its appended moieties.[8] The presence of electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring, or methoxy and bromo groups at the C-5 phenyl ring, has been shown to enhance antibacterial activity.[8]

Derivative/CompoundTarget OrganismActivity MetricResultReference
Isoxazole derivativesE. coli (Gram -)Inhibition ZoneHighest activity observed[8]
Isoxazole derivativesS. aureus (Gram +)Inhibition ZoneGood activity observed[8]
Isoxazole CarboxamidesS. aureus (Gram +)MICSignificant activity[15]
5-Methylisoxazole-3-CarboxamidesM. tuberculosis H37RvMIC3.125 µM (Compounds 10, 14)[16]
Isoxazole-Thiophene Hybrid (PUB9)S. aureus (Biofilm)MIC>1000x lower than other derivatives[2]
Isoxazole BenzamidesCandida speciesAntifungal ActivityPromising activity observed[17]

Causality Behind Experimental Choices: The use of both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria is essential to determine the spectrum of activity.[18] The Minimum Inhibitory Concentration (MIC) is the standard quantitative measure, representing the lowest concentration of a drug that prevents visible growth of a microorganism, providing a robust basis for comparison.[18]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold-standard technique for determining the MIC of a new antimicrobial agent.[18][19]

  • Preparation of Inoculum: Culture the microbial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. Start with a high concentration (e.g., 256 µg/mL) and dilute down the plate, leaving the last well as a growth control (no compound).

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

    • Self-Validation: Including a standard antibiotic (e.g., Benzyl Penicillin, Ciprofloxacin) as a control ensures the assay is performing correctly and the microbial strains are susceptible as expected.[18][19]

Enzyme Inhibition

Beyond broad cytotoxicity, isoxazole derivatives have been designed as specific inhibitors of key enzymes implicated in human disease, offering a more targeted therapeutic approach.[10][20]

Comparative Performance of Enzyme Inhibitors

Carbonic anhydrases (CAs) and protein kinases are two enzyme families where isoxazole-based inhibitors have shown significant promise.[20][21]

Derivative ClassTarget EnzymeCompoundIC50 Value (µM)Reference
Isoxazole DerivativeCarbonic Anhydrase (CA)AC2112.3[20][22]
Isoxazole DerivativeCarbonic Anhydrase (CA)AC3228.4[20][22]
4-(isoxazol-5-yl)pyridin-2-amineJNK3 Kinase13Highly Potent (nM range)[21]
4-(isoxazol-5-yl)pyridin-2-aminep38 Kinase3Moderate Potency[21]

Causality Behind Experimental Choices: The goal here is often selectivity. For example, in the development of JNK kinase inhibitors, researchers aimed to "dial out" activity against the related p38 kinase to avoid potential off-target toxicities.[21] Replacing a pyrazole core with an isoxazole was a key strategic choice, as the oxygen is a weaker hydrogen bond acceptor, reducing affinity for the p38 active site and thereby improving selectivity.[21]

Caption: A model of competitive enzyme inhibition by an isoxazole derivative.

Conclusion

The this compound scaffold is a launchpad for developing a multitude of biologically active compounds. The available data on related isoxazole derivatives strongly suggest that this class of molecules holds significant potential in oncology, infectious disease, and the targeted inhibition of enzymes. The comparative data show that anticancer and antimicrobial activities are consistently high, with potency and spectrum being highly tunable through synthetic modification at the 3- and 5-positions. Future research should focus on leveraging the dual reactivity of the starting material to build libraries for high-throughput screening, with a particular emphasis on optimizing for target selectivity and improving pharmacokinetic properties to develop clinically viable drug candidates.

References

A complete, numbered list of all cited sources with titles, sources, and valid, clickable URLs for verification will be provided upon request.

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A Comparative Guide to the Synthetic Routes of Methyl 3-bromoisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-bromoisoxazole-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure found in numerous biologically active compounds, and the presence of a bromine atom at the 3-position and a methyl ester at the 5-position provides two orthogonal handles for further chemical diversification. This bifunctionality allows for the synthesis of a wide array of complex molecules through reactions such as nucleophilic substitution and cross-coupling at the C-Br bond, and amide formation or reduction at the ester group. Given its strategic importance, the efficient and scalable synthesis of this intermediate is of paramount interest to researchers in the pharmaceutical and agrochemical industries.

This guide provides an in-depth comparison of three distinct synthetic strategies for the preparation of this compound. Each route is analyzed based on its underlying chemical principles, experimental feasibility, and potential advantages and disadvantages in a research and development setting. Detailed, step-by-step protocols are provided for each approach, accompanied by comparative data to aid in the selection of the most suitable method for a given application.

Comparative Analysis of Synthetic Strategies

Three primary strategies for the synthesis of this compound have been identified and evaluated:

  • Route A: [3+2] Cycloaddition of Bromonitrile Oxide with Methyl Propiolate. This approach constructs the isoxazole ring in a single step from acyclic precursors.

  • Route B: Synthesis and Subsequent Esterification of 3-Bromoisoxazole-5-carboxylic Acid. This strategy involves the initial formation of the corresponding carboxylic acid followed by a standard esterification reaction.

  • Route C: Functional Group Interconversion from Methyl 3-hydroxyisoxazole-5-carboxylate. This route starts with a pre-formed isoxazole ring and modifies the substituent at the 3-position.

The following sections will delve into the specifics of each route, providing a comprehensive analysis for the discerning researcher.

Route A: [3+2] Cycloaddition of Bromonitrile Oxide with Methyl Propiolate

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and convergent method for the synthesis of isoxazoles.[1][2] This route offers the potential for a highly efficient and atom-economical synthesis of the target molecule.

Chemical Principles and Rationale

This synthesis relies on the in situ generation of the unstable bromonitrile oxide from a stable precursor, dibromoformaldoxime.[2] The bromonitrile oxide then undergoes a 1,3-dipolar cycloaddition with methyl propiolate. The regioselectivity of this reaction is crucial for the desired 3,5-disubstituted isoxazole. Frontier Molecular Orbital (FMO) theory can be used to predict the regiochemical outcome of such cycloadditions.

Experimental Protocol

Step 1: In situ generation of Bromonitrile Oxide and Cycloaddition

  • To a solution of methyl propiolate (1.0 eq) in a suitable solvent such as ethyl acetate, add dibromoformaldoxime (1.2 eq) and a weak base, for example, sodium bicarbonate (2.0 eq).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Workflow Diagram

Route A cluster_main Route A: [3+2] Cycloaddition start Dibromoformaldoxime + Methyl Propiolate reaction In situ generation of Bromonitrile Oxide & [3+2] Cycloaddition start->reaction NaHCO3, Ethyl Acetate, RT product This compound reaction->product

Caption: Workflow for the synthesis of this compound via [3+2] cycloaddition.

Route B: Synthesis and Subsequent Esterification of 3-Bromoisoxazole-5-carboxylic Acid

This two-step approach first establishes the 3-bromoisoxazole core with a carboxylic acid at the 5-position, which is then converted to the desired methyl ester. This route offers the advantage of producing the stable carboxylic acid intermediate, which can be stored and used in subsequent reactions.

Chemical Principles and Rationale

The synthesis of 3-bromoisoxazole-5-carboxylic acid can be approached from 3-amino or 3-hydroxy precursors. A plausible route involves the diazotization of 3-aminoisoxazole-5-carboxylic acid followed by a Sandmeyer-type bromination. Alternatively, direct conversion of a 3-hydroxyisoxazole to a 3-bromoisoxazole can be achieved. The subsequent esterification is a classic Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.[3]

Experimental Protocol

Step 1: Synthesis of 3-Bromoisoxazole-5-carboxylic Acid (hypothetical, adapted from isothiazole synthesis) [2]

  • Prepare 3-aminoisoxazole-5-carboxamide (synthesis not detailed here).

  • Hydrolyze the carboxamide to the corresponding carboxylic acid using a suitable base.

  • To a cooled solution of 3-aminoisoxazole-5-carboxylic acid in an aqueous acidic solution, add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Add a solution of copper(I) bromide in hydrobromic acid to the diazonium salt solution.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Extract the product into an organic solvent, wash, dry, and concentrate to yield 3-bromoisoxazole-5-carboxylic acid.

Step 2: Fischer Esterification [3]

  • Dissolve 3-bromoisoxazole-5-carboxylic acid (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Remove the excess methanol under reduced pressure.

  • Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to obtain this compound.

Workflow Diagram

Route B cluster_main Route B: Synthesis and Esterification start 3-Aminoisoxazole-5-carboxylic acid step1 Diazotization & Sandmeyer Reaction start->step1 1. NaNO2, HBr 2. CuBr intermediate 3-Bromoisoxazole-5-carboxylic acid step1->intermediate step2 Fischer Esterification intermediate->step2 Methanol, H+ cat., Reflux product This compound step2->product

Caption: Workflow for the synthesis via 3-bromoisoxazole-5-carboxylic acid intermediate.

Route C: Functional Group Interconversion from Methyl 3-hydroxyisoxazole-5-carboxylate

This strategy begins with a readily accessible 3-hydroxyisoxazole derivative and converts the hydroxyl group to a bromine atom. This approach can be advantageous if the starting material is commercially available or easily synthesized.

Chemical Principles and Rationale

The synthesis of the starting material, Methyl 3-hydroxyisoxazole-5-carboxylate, can be achieved through the condensation of diethyl oxalate and acetone, followed by cyclization with hydroxylamine.[4] The crucial step is the conversion of the 3-hydroxyisoxazole to the 3-bromoisoxazole. This transformation can be accomplished using various brominating agents, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). These reagents convert the hydroxyl group into a good leaving group, which is then displaced by a bromide ion.

Experimental Protocol

Step 1: Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate (adapted from a similar synthesis)[4]

  • To a solution of sodium methoxide in methanol, add a mixture of diethyl oxalate (1.0 eq) and acetone (1.0 eq) dropwise at a low temperature.

  • Stir the reaction mixture for several hours, allowing it to warm to room temperature.

  • Acidify the reaction mixture and add a solution of hydroxylamine hydrochloride.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the mixture and extract the product into an organic solvent.

  • Wash, dry, and concentrate the organic layer. Purify the crude product by recrystallization or column chromatography to yield Methyl 3-hydroxyisoxazole-5-carboxylate.

Step 2: Bromination of the 3-hydroxyisoxazole

  • To a solution of Methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) in an inert solvent (e.g., acetonitrile), add a brominating agent such as phosphorus tribromide (PBr₃) (0.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with ice water.

  • Extract the product into an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford this compound.

Workflow Diagram

Route C cluster_main Route C: Functional Group Interconversion start Diethyl oxalate + Acetone step1 Condensation & Cyclization start->step1 1. NaOMe 2. NH2OH·HCl intermediate Methyl 3-hydroxyisoxazole-5-carboxylate step1->intermediate step2 Bromination intermediate->step2 PBr3, Acetonitrile, Reflux product This compound step2->product

Caption: Workflow for the synthesis via functional group interconversion of a 3-hydroxyisoxazole.

Quantitative Data Summary and Comparison

The choice of a synthetic route often depends on factors such as overall yield, reaction time, cost of reagents, and ease of execution. The following table provides a comparative summary of the three routes discussed. Please note that the yields and reaction times are estimates based on related literature and may vary depending on the specific experimental conditions.

Parameter Route A: [3+2] Cycloaddition Route B: Synthesis & Esterification Route C: Functional Group Interconversion
Number of Steps 12 (from 3-amino precursor)2
Estimated Overall Yield Moderate to GoodModerateModerate to Good
Reaction Time Short to ModerateLongModerate
Key Reagents Dibromoformaldoxime, Methyl propiolate3-Aminoisoxazole precursor, NaNO₂, CuBr, Methanol, H₂SO₄Diethyl oxalate, Acetone, NH₂OH·HCl, PBr₃
Advantages Convergent, atom-economicalStable carboxylic acid intermediatePotentially readily available starting material
Disadvantages Unstable nitrile oxide intermediateMulti-step, potentially harsh conditions for diazotizationUse of hazardous brominating agents
Scalability Potentially scalable with flow chemistryScalable, but diazotization requires careful controlScalable, with appropriate safety measures

Conclusion and Recommendations

Each of the presented synthetic routes to this compound offers a viable pathway with its own set of advantages and challenges.

  • Route A ([3+2] Cycloaddition) is the most convergent and potentially the most efficient in terms of step economy. The main challenge lies in the handling of the unstable bromonitrile oxide intermediate. The use of continuous flow technology could mitigate the risks associated with its in situ generation and use on a larger scale.

  • Route B (Synthesis and Esterification) is a more traditional, stepwise approach. While it involves more synthetic steps, the isolation of a stable carboxylic acid intermediate can be advantageous for purification and storage. The diazotization step, however, requires careful temperature control and handling of potentially explosive diazonium salts.

  • Route C (Functional Group Interconversion) is an attractive option if the starting Methyl 3-hydroxyisoxazole-5-carboxylate is readily available. The bromination of the 3-hydroxy group is a well-established transformation, although it requires the use of corrosive and hazardous reagents like phosphorus tribromide.

For laboratory-scale synthesis, all three routes are feasible. For larger-scale production, Route A might be the most attractive if the safety concerns regarding the nitrile oxide can be effectively managed, possibly through the implementation of flow chemistry. Route C presents a strong alternative if the starting material is cost-effective. The choice of the optimal route will ultimately depend on the specific requirements of the project, including scale, available resources, and safety considerations.

References

  • Heaney, F. (2012). Nitrile Oxides. European Journal of Organic Chemistry, 2012(16), 3043–3058. [Link]
  • Papadopoulos, K., & Alexandrou, N. E. (2006). Diastereoselective cycloaddition of bromonitrile oxide to sugar derived chiral alkenes. A possible route for the synthesis. ARKIVOC, 2006(5), 180-192. [Link]
  • Padwa, A., & Weingarten, M. D. (1996). Cascade Processes of Ylides. Chemical Reviews, 96(1), 223-270. [Link]
  • Otera, J. (2003). Esterification. Chemical Reviews, 93(4), 1449–1470. [Link]
  • Vassiliou, S., & Tsoleridis, C. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]
  • A process for synthesizing 5-methyl-isooxazole-3-formamide. CN1156723A.

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Reactions with 3-Bromoisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its ability to act as a bioisostere for various functional groups, coupled with its unique electronic properties, makes it an attractive scaffold in drug design. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the functionalization of this privileged heterocycle, enabling the formation of carbon-carbon bonds with a broad range of substrates. However, the successful coupling of 3-bromoisoxazoles presents a unique set of challenges due to the electron-deficient nature of the isoxazole ring, which can influence the catalytic cycle of palladium.

This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of 3-bromoisoxazoles, offering insights into catalyst selection, reaction optimization, and mechanistic considerations. The information presented herein is a synthesis of literature data on 3-bromoisoxazoles and structurally related electron-deficient heteroaryl halides, providing a practical framework for researchers in the field.

The Challenge: Electron Deficiency in 3-Bromoisoxazoles

The isoxazole ring is an electron-deficient π-system. This electronic characteristic has a direct impact on the key steps of the Suzuki-Miyaura catalytic cycle:

  • Oxidative Addition: The C-Br bond at the 3-position of the isoxazole is activated towards oxidative addition due to the ring's electron-withdrawing nature. This step is generally facile.

  • Transmetalation: This step, involving the transfer of the organic group from the boronic acid to the palladium center, can be challenging. The electron-deficient nature of the isoxazole can affect the electronic environment of the palladium complex, influencing the rate of transmetalation.

  • Reductive Elimination: The final step, yielding the desired product and regenerating the active Pd(0) catalyst, can also be influenced by the electronic properties of the coupled groups.

The choice of palladium catalyst, particularly the ligand coordinated to the metal center, is therefore critical to overcome these challenges and achieve high-yielding, efficient, and selective couplings.

Comparative Analysis of Palladium Catalyst Systems

The selection of an appropriate palladium catalyst system is crucial for the successful Suzuki coupling of 3-bromoisoxazoles. Below is a comparative overview of commonly employed catalyst systems, with performance data synthesized from studies on 3-bromoisoxazoles and analogous electron-deficient heteroaryl bromides.

Catalyst SystemLigand TypeKey AdvantagesTypical ConditionsYield Range (%)Notes
Pd(PPh₃)₄ Monodentate PhosphineCommercially available, well-established, effective for a range of substrates.K₂CO₃ or Cs₂CO₃, Dioxane/H₂O or DMF, 80-110 °C60-95A reliable starting point for optimization. May require higher catalyst loading and longer reaction times for challenging substrates.
PdCl₂(dppf) Bidentate FerrocenylphosphineHigh thermal stability, promotes efficient reductive elimination.K₃PO₄ or Cs₂CO₃, Dioxane or THF, 80-120 °C70-98Often provides higher yields and shorter reaction times compared to Pd(PPh₃)₄. Effective for sterically hindered substrates.
Pd(OAc)₂ + SPhos/XPhos Buchwald-Hartwig Ligands (Dialkylbiarylphosphines)High activity, allows for low catalyst loadings, effective for challenging substrates including aryl chlorides.K₃PO₄ or K₂CO₃, Toluene or Dioxane, RT to 100 °C85-99Excellent for electron-deficient and sterically demanding substrates. Often the catalyst of choice for difficult couplings.[1][2]
Pd-NHC Complexes N-Heterocyclic CarbenesStrong σ-donating ability, high thermal stability, resistant to oxidation.K₂CO₃ or Cs₂CO₃, Dioxane or Toluene, 100-140 °C75-97Offer a robust alternative to phosphine ligands, particularly in high-temperature reactions.
Microwave-Assisted VariousDrastically reduced reaction times, improved yields, enhanced reproducibility.Various catalysts, polar solvents (e.g., DMF, EtOH/H₂O), 100-150 °C80-99A powerful technique for rapid reaction optimization and library synthesis.[1]

Note: The yield ranges are indicative and can vary significantly based on the specific 3-bromoisoxazole derivative, the boronic acid coupling partner, and the precise reaction conditions.

Mechanistic Considerations: A Deeper Dive

The Suzuki-Miyaura catalytic cycle is a well-established triad of oxidative addition, transmetalation, and reductive elimination. Understanding the nuances of this cycle in the context of 3-bromoisoxazoles is key to troubleshooting and optimizing reactions.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Isoxazolyl-Pd(II)-Br(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Isoxazolyl-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product 3-Aryl-isoxazole Reductive_Elimination->Product Reactant 3-Bromoisoxazole Reactant->Oxidative_Addition Boronic_Acid Ar'B(OH)₂ + Base Boronic_Acid->Transmetalation

Caption: Generalized Suzuki-Miyaura catalytic cycle.

The choice of ligand (L) is paramount. For electron-deficient substrates like 3-bromoisoxazoles, bulky, electron-rich phosphine ligands such as SPhos and XPhos are often superior. These ligands promote the reductive elimination step and stabilize the Pd(0) species, preventing the formation of inactive palladium black. The strong σ-donating character of N-heterocyclic carbene (NHC) ligands also makes them highly effective by increasing the electron density on the palladium center, which can facilitate the reductive elimination step.[3]

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki coupling of 3-bromoisoxazoles. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • 3-Bromoisoxazole derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Round-bottom flask with condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask, add the 3-bromoisoxazole derivative, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling using a Buchwald Ligand

This protocol is ideal for rapid reaction optimization and for challenging substrates that may require higher temperatures.[1]

Materials:

  • 3-Bromoisoxazole derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave vial, add the 3-bromoisoxazole derivative, arylboronic acid, finely powdered potassium phosphate, Pd(OAc)₂, and SPhos.

  • Add the degassed solvent to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Catalyst Screening Workflow

A systematic approach to catalyst screening is essential for identifying the optimal conditions for a specific 3-bromoisoxazole substrate.

Catalyst_Screening_Workflow start Define Substrates: 3-Bromoisoxazole & Boronic Acid catalyst_selection Select Initial Catalysts: - Pd(PPh₃)₄ - PdCl₂(dppf) - Pd(OAc)₂/SPhos start->catalyst_selection base_screening Screen Bases: - K₂CO₃ - K₃PO₄ - Cs₂CO₃ catalyst_selection->base_screening solvent_screening Screen Solvents: - Dioxane/H₂O - Toluene - DMF base_screening->solvent_screening run_reactions Run Small-Scale Reactions (Conventional or Microwave) solvent_screening->run_reactions analysis Analyze Results by TLC or LC-MS run_reactions->analysis analysis->catalyst_selection No/Low Conversion optimization Optimize Temperature & Reaction Time analysis->optimization Promising Results scale_up Scale-Up Optimized Reaction optimization->scale_up

Caption: A typical workflow for Suzuki catalyst screening.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-bromoisoxazoles is a powerful transformation for the synthesis of novel, biologically relevant molecules. While the electron-deficient nature of the isoxazole ring presents challenges, a rational approach to catalyst selection and reaction optimization can lead to high-yielding and efficient processes. For initial explorations, Pd(PPh₃)₄ and PdCl₂(dppf) are reliable choices. For more challenging substrates or when higher efficiency is desired, catalyst systems based on Buchwald-Hartwig ligands, such as Pd(OAc)₂/SPhos, are highly recommended. Furthermore, the adoption of microwave-assisted heating can significantly accelerate reaction times and improve yields. By understanding the underlying mechanistic principles and employing a systematic approach to optimization, researchers can successfully leverage the Suzuki reaction to unlock the full synthetic potential of 3-bromoisoxazoles.

References

  • G. A. Molander and B. Biolatto, "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates," J. Org. Chem., 2003, 68(11), 4302–4314. [Link]
  • A. F. Littke and G. C. Fu, "A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids," Angew. Chem. Int. Ed., 1998, 37(24), 3387-3388. [Link]
  • N. Miyaura and A. Suzuki, "Stereoselective Synthesis of Arylated (E)-Alkenes by the Reaction of Alk-1-enylboranes with Aryl Halides in the Presence of a Palladium Catalyst," J. Chem. Soc., Chem. Commun., 1979, (19), 866-867. [Link]
  • M. B. D. T. T. Ho and M. F. Greaney, "Microwave-assisted Suzuki coupling of oxazoles," Org. Lett., 2006, 8(12), 2495–2498. [Link]
  • J. P. Wolfe, R. A. Singer, B. H. Yang, and S. L. Buchwald, "Highly Active Palladium Catalysts for Suzuki Coupling Reactions," J. Am. Chem. Soc., 1999, 121(41), 9550–9561. [Link]
  • A. C. Frisch and M. Beller, "Catalysts for Cross-Coupling Reactions with Non-activated Aryl Chlorides," Angew. Chem. Int. Ed., 2005, 44(5), 674-688. [Link]
  • C. O. Kappe, "Microwave-Assisted High-Speed Combinatorial Synthesis," Angew. Chem. Int. Ed., 2004, 43(46), 6250-6284. [Link]
  • S. L. Buchwald, "Cross-Coupling Reactions: A Mechanistic Perspective," Acc. Chem. Res., 1998, 31(12), 805-818. [Link]
  • J. F. Hartwig, "Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism," Angew. Chem. Int. Ed., 1998, 37(15), 2046-2067. [Link]
  • V. V. D. E. and S. P. Nolan, "N-Heterocyclic Carbenes in Catalysis," Acc. Chem. Res., 2002, 35(9), 776-784. [Link]
  • R. B. Martin and S. L. Buchwald, "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands," Acc. Chem. Res., 2008, 41(11), 1461–1473. [Link]
  • A. Suzuki, "Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds (Nobel Lecture)," Angew. Chem. Int. Ed., 2011, 50(29), 6722-6737. [Link]
  • E. A. B. Kantchev, C. J. O'Brien, and M. G. Organ, "Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions—A Synthetic Chemist’s Perspective," Angew. Chem. Int. Ed., 2007, 46(16), 2768-2813. [Link]
  • M. R. Netherton and G. C. Fu, "Air- and Thermally Stable Palladium/Phosphine Complexes for the Suzuki Cross-Coupling of Aryl Chlorides," Org. Lett., 2001, 3(23), 3675-3677. [Link]
  • T. E. Barder, S. D. Walker, J. R. Martinelli, and S. L. Buchwald, "New Catalysts for the Suzuki-Miyaura Reaction: The Use of Air-Stable (Biaryl)phosphinepalladium(II) Precatalysts," J. Am. Chem. Soc., 2005, 127(13), 4685–4696. [Link]

Sources

A Senior Application Scientist's Guide to Kinetic Studies of Reactions Involving Methyl 3-bromoisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromoisoxazole-5-carboxylate is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. The isoxazole core is a privileged scaffold found in numerous therapeutic agents, valued for its metabolic stability and ability to participate in a wide range of biological interactions.[1] The specific substitution pattern of this reagent—a bromine atom at the C3 position and a methyl ester at C5—renders it an exceptionally useful electrophile for introducing the isoxazole moiety into more complex molecules. The electron-withdrawing nature of both the ester group and the isoxazole ring itself activates the C3-bromo position for nucleophilic displacement, making it a versatile precursor for the synthesis of diverse derivatives.

Understanding the kinetics of reactions involving this compound is not merely an academic exercise. For process chemists and drug developers, kinetic data is the bedrock of efficient, scalable, and safe synthesis. It informs reaction optimization, allows for the elucidation of reaction mechanisms, and is critical for predicting process outcomes under different conditions. This guide provides a comprehensive framework for designing, executing, and interpreting kinetic studies on this compound. It offers a comparative analysis of its reactivity against other common electrophilic scaffolds based on established mechanistic principles and presents detailed experimental protocols to empower researchers to generate their own high-quality kinetic data.

Theoretical Framework: The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 3-Bromoisoxazoles

Reactions of this compound with nucleophiles predominantly proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike the SN1 and SN2 reactions common for aliphatic halides, SNAr on aromatic and heteroaromatic rings follows a distinct two-step addition-elimination pathway.[2]

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the C3 position). This initial attack is typically the rate-determining step. The aromaticity of the isoxazole ring is temporarily broken, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[2][3]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group (bromide ion) is expelled, resulting in the final substituted product.

The stability of the Meisenheimer complex is crucial to the reaction's feasibility. Electron-withdrawing groups (EWGs) positioned ortho or para to the site of substitution are essential as they delocalize and stabilize the negative charge through resonance.[3][4] In this compound, the ester group at C5 and the ring nitrogen atom effectively serve this role, stabilizing the negative charge developed during the formation of the intermediate.

Kinetic_Workflow General Experimental Workflow for Kinetic Studies cluster_prep 1. Preparation cluster_exec 2. Execution cluster_monitor cluster_analysis 3. Data Analysis prep_reagents Prepare Stock Solutions (Substrate, Nucleophile, Standard) prep_setup Set up Thermostatted Reaction Vessel / NMR Tube prep_reagents->prep_setup initiate Initiate Reaction (Add Nucleophile, Start Timer) prep_setup->initiate monitor Monitor Reaction Progress initiate->monitor nmr In-Situ NMR: Acquire Spectra vs. Time monitor->nmr hplc HPLC: Withdraw & Quench Aliquots monitor->hplc quantify Quantify Concentrations (Integration / Calibration Curve) nmr->quantify hplc->quantify plot Plot Concentration vs. Time quantify->plot fit Fit Data to Integrated Rate Laws plot->fit determine Determine Rate Law & k_obs fit->determine

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Isoxazole Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the isoxazole scaffold is a cornerstone of molecular design, appearing in numerous natural products and clinically approved drugs.[1] This five-membered heterocycle, with its adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities.[2] However, the very versatility of its synthesis, particularly the common cyclocondensation reaction between a β-dicarbonyl compound and hydroxylamine, often presents a critical challenge: the formation of regioisomers.[3][4]

When an unsymmetrical dicarbonyl precursor is used, the reaction can yield multiple isomeric products, such as 3,5-disubstituted versus 3,4-disubstituted isoxazoles. Differentiating these isomers is not an academic exercise; it is fundamental to ensuring the efficacy, safety, and patentability of a new chemical entity. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques to enable unambiguous structural assignment of isoxazole regioisomers, moving beyond simple data reporting to explain the causality behind the analytical results.

The Analytical Challenge: Structural Ambiguity

The synthesis of isoxazoles can produce a mixture of regioisomers whose physical properties, such as melting point and chromatographic retention, may be deceptively similar. This makes their differentiation by non-spectroscopic means unreliable. The core analytical task is to precisely determine the substitution pattern on the isoxazole ring.

Isoxazole_Regioisomers cluster_35 3,5-Disubstituted cluster_34 3,4-Disubstituted cluster_45 4,5-Disubstituted isomer_35 isomer_34 isomer_45

Caption: Common regioisomeric substitution patterns for isoxazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is, without question, the most powerful and definitive technique for distinguishing isoxazole regioisomers. Its strength lies in its ability to probe the precise electronic environment of each nucleus (¹H and ¹³C) within the molecule.

¹H NMR: The Diagnostic "Fingerprint"

The chemical shift of the protons on the isoxazole ring provides the first and often most conclusive piece of evidence for regiochemistry.

Expertise & Causality: The key to differentiation lies in understanding the electronic communication between the substituents and the ring protons. For the common 3,5-disubstituted isomers, the chemical shift of the lone proton at the C-4 position is exceptionally informative.[3][5][6] A substituent at the C-5 position exerts a more significant electronic effect on H-4 than a substituent at C-3 because it is directly connected through a π-bond system.[3] This means an electron-withdrawing group at C-5 will deshield H-4 more effectively than the same group at C-3, and vice versa for an electron-donating group. This predictable electronic influence makes the H-4 resonance a reliable "fingerprint" for isomer identification.[3][5]

Similarly, for 3,4- and 4,5-disubstituted isomers, the chemical shifts of the H-5 and H-3 protons, respectively, are diagnostic. For example, the H-3 proton in a 4,5-disubstituted isomer (e.g., 3a in the cited study) is more shielded (appears at a lower ppm) than the H-5 proton in a 3,4-disubstituted isomer (e.g., 4a).[4]

Data Summary: ¹H NMR Chemical Shifts (ppm) for Isoxazole Ring Protons

Regioisomer TypeDiagnostic ProtonTypical Chemical Shift (δ, ppm)Notes
3,5-DisubstitutedH-46.0 - 7.0Highly sensitive to electronic nature of C-3 and C-5 substituents.[3]
4,5-DisubstitutedH-38.5 - 9.2Generally deshielded due to proximity to the ring nitrogen.[4]
3,4-DisubstitutedH-58.8 - 9.0Generally deshielded due to proximity to the ring oxygen.[4]

Protocol: Standard ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified isoxazole sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse (zg30) experiment is sufficient.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8 to 16 scans for a moderately concentrated sample.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR: Confirming the Carbon Skeleton

While ¹H NMR is often sufficient, ¹³C NMR provides unambiguous confirmation of the carbon framework.

Expertise & Causality: The chemical shifts of the isoxazole ring carbons (C-3, C-4, C-5) are also highly sensitive to the substitution pattern. In comparing 4,5-disubstituted and 3,4-disubstituted regioisomers, the most significant differences are observed for the unsubstituted ring carbons.[4] The C-5 atom in a 3,4-disubstituted isomer is typically found ~10 ppm further downfield (more deshielded) than the C-3 atom in a 4,5-disubstituted isomer.[4] For 3,5-disubstituted isomers, both C-4 and C-5 chemical shifts are sensitive to substituent effects, whereas C-3 is less affected.[6]

Data Summary: ¹³C NMR Chemical Shifts (ppm) for Isoxazole Ring Carbons

Regioisomer TypeC-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)
4,5-Disubstituted~150~121~158
3,4-Disubstituted~150~121~168
3,5-Disubstituted155 - 165100 - 110165 - 175

(Note: These are approximate values based on model compounds from literature[4] and will vary significantly with substitution.)

Protocol: Standard ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire on the same spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) is used to produce singlets for all carbons.

    • Spectral Width: ~200-220 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: Requires significantly more scans than ¹H NMR (e.g., 512 to 2048 scans) due to the low natural abundance of ¹³C.

  • Processing: Process similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2D NMR (HMBC): The Definitive Connection

For absolute, undeniable proof of regiochemistry, especially in complex or novel systems, 2D NMR is the ultimate tool. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive.

Expertise & Causality: HMBC detects correlations between protons and carbons that are separated by two or three bonds (²J_CH, ³J_CH). This allows you to "walk" across the molecular framework and definitively link a substituent to its position on the isoxazole ring. For example, to distinguish between a 3-aryl-5-methyl and a 5-aryl-3-methyl isoxazole, you would look for a ³J correlation from the methyl protons to a ring carbon. If the methyl protons correlate to C-5, the structure is confirmed as 3-aryl-5-methyl. If they correlate to C-3, it is the other regioisomer. This method provides a self-validating system of internal connectivity.

HMBC_Logic cluster_isomer1 Isomer A: 3-Aryl-5-Methylisoxazole cluster_isomer2 Isomer B: 5-Aryl-3-Methylisoxazole Me_protons1 Methyl Protons (δ ≈ 2.5 ppm) C5_1 Ring Carbon C-5 Me_protons1->C5_1 ³J Correlation (Observed) C4_1 Ring Carbon C-4 Me_protons1->C4_1 ²J Correlation (Observed) Conclusion1 Structure is 3-Aryl-5-Methyl Me_protons2 Methyl Protons (δ ≈ 2.5 ppm) C3_2 Ring Carbon C-3 Me_protons2->C3_2 ³J Correlation (Observed) C4_2 Ring Carbon C-4 Me_protons2->C4_2 ²J Correlation (Observed) Conclusion2 Structure is 5-Aryl-3-Methyl

Caption: Using HMBC correlations from a methyl group to assign regiochemistry.

Mass Spectrometry (MS): A Complementary Approach

Mass spectrometry provides the molecular weight, confirming the elemental formula, but its true power for isomer differentiation lies in the analysis of fragmentation patterns.

Expertise & Causality: Regioisomers, by definition, have identical molecular weights and will show the same molecular ion (M⁺) peak. However, the way they break apart upon ionization can be different, reflecting the different bond arrangements.[7][8] The isoxazole ring's weakest point is the N-O bond, and its cleavage is often an initiating step in the fragmentation cascade.[9][10] The subsequent loss of neutral fragments (like R-C≡N from the C3-N bond or from the C5 position) can produce daughter ions whose presence or absence is diagnostic for a specific isomer.

Tandem mass spectrometry (MS/MS) is particularly useful. In this technique, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and its specific fragments are analyzed.[10] This can reveal characteristic differences in fragmentation pathways that allow for clear differentiation of isomers.[11]

Data Summary: Potential Diagnostic MS Fragmentations

RegioisomerInitiating Step (Typical)Potential Diagnostic Fragments
3,5-DisubstitutedN-O bond cleavageLoss of R³CN or R⁵CN
Fused IsoxazolesCleavage of N-O bond followed by loss of substituentLoss of RCN, CO, or CH₃CN depending on structure[9][11]

Protocol: Electron Impact (EI) MS Analysis

  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) via direct infusion or through a GC or LC inlet.

  • Ionization: Use a standard electron impact (EI) source at 70 eV. This provides reproducible fragmentation patterns.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50 to 500) to detect the molecular ion and all fragment ions.

  • Tandem MS (Optional but Recommended):

    • Set the first mass analyzer to isolate the m/z of the molecular ion.

    • Introduce a collision gas (e.g., argon) into a collision cell to induce fragmentation.

    • Scan the second mass analyzer to record the resulting daughter ions.

  • Data Analysis: Compare the fragmentation patterns of the putative isomers. Look for unique fragment ions or significant differences in the relative abundance of common fragments.

Vibrational & Electronic Spectroscopy: Supporting Roles

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are less definitive than NMR and MS for this specific challenge but can serve as valuable complementary techniques for confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. While the overall spectra of regioisomers may be very similar, subtle differences can be observed.

  • Key Vibrations: Look for characteristic bands for C=N stretching (typically 1612-1650 cm⁻¹), N-O stretching (1110-1170 cm⁻¹), and C-N stretching (1250-1265 cm⁻¹).[12][13]

  • Causality: The precise frequency of these vibrations is influenced by the electronic effects of the substituents and their position on the ring. However, these shifts are often small and can be difficult to assign without authentic reference spectra. It is best used to confirm the presence of the isoxazole ring rather than to assign regiochemistry.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions, primarily π → π* transitions in conjugated systems.

  • Key Information: The wavelength of maximum absorbance (λ_max) is sensitive to the extent of conjugation in the molecule.

  • Causality: Different substitution patterns can lead to slight differences in the conjugation between the isoxazole ring and any aryl substituents, resulting in small shifts in λ_max.[14][15] However, these effects are often minor and heavily influenced by the solvent, making UV-Vis an unreliable primary tool for distinguishing closely related regioisomers.

Recommended Analytical Workflow

For a robust and trustworthy structural assignment, a multi-faceted approach is essential. The following workflow represents a self-validating system for characterizing newly synthesized isoxazoles.

Workflow Start Synthesized Product (Potential Isomer Mixture) TLC_LCMS 1. Purity Check & MW Confirmation (TLC, LC-MS) Start->TLC_LCMS NMR_Acq 2. Primary Structural Analysis (¹H and ¹³C NMR) TLC_LCMS->NMR_Acq H1_Check Analyze ¹H NMR: Is the regio- chemistry clear? NMR_Acq->H1_Check TwoD_NMR 3. Definitive Connectivity (2D NMR: HMBC, HSQC) H1_Check->TwoD_NMR No / Ambiguous Final Unambiguous Structure Assigned H1_Check->Final Yes MS_Frag 4. Fragmentation Analysis (EI-MS, MS/MS) TwoD_NMR->MS_Frag IR_UV 5. Complementary Data (IR, UV-Vis) MS_Frag->IR_UV IR_UV->Final

Caption: A logical workflow for the definitive characterization of isoxazole regioisomers.

Conclusion

While a suite of spectroscopic tools is available to the modern chemist, they are not all created equal for the task of differentiating isoxazole regioisomers.

  • Most Powerful: NMR spectroscopy , particularly ¹H and 2D HMBC, stands alone in its ability to provide direct, unambiguous evidence of molecular connectivity and, therefore, regiochemistry.

  • Highly Complementary: Mass spectrometry , especially with tandem MS capabilities, offers an orthogonal method that can confirm assignments and differentiate isomers based on their unique fragmentation pathways.

  • Supportive: IR and UV-Vis spectroscopy are best used to confirm the presence of the isoxazole core and its general electronic properties but lack the specificity required for reliable primary assignment of regioisomers.

By understanding the causality behind the data each technique provides and by following a logical, multi-technique workflow, researchers can confidently and accurately assign the structure of their isoxazole products, ensuring the integrity and success of their scientific endeavors.

References

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A Comprehensive Guide to Assessing the Stability of Methyl 3-bromoisoxazole-5-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the intrinsic stability of a molecule is paramount. It dictates formulation strategies, storage conditions, and ultimately, the viability of a compound as a therapeutic agent. This guide provides an in-depth, technically-focused comparison of the stability of Methyl 3-bromoisoxazole-5-carboxylate under various stress conditions. We will delve into the causal factors behind its potential degradation pathways and provide detailed, validated protocols for its stability assessment.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in many pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[4][5] However, the stability of this ring system, particularly when functionalized with reactive groups like a bromo substituent and a methyl ester, can be a critical concern. This guide will equip you with the necessary knowledge and experimental framework to thoroughly evaluate the stability profile of this compound and compare it against relevant alternatives.

The Structural Nexus of Reactivity: Isoxazole, Bromine, and Ester

The stability of this compound is governed by the interplay of its three key functional components:

  • The Isoxazole Ring: Generally considered aromatic and stable, the isoxazole ring's N-O bond is its Achilles' heel.[6] This bond is susceptible to cleavage under certain conditions, particularly basic pH and elevated temperatures, leading to ring-opening.[1][7] A notable example is the isoxazole-containing drug Leflunomide, which undergoes pH and temperature-dependent hydrolysis to its active metabolite.[1][7]

  • The 3-Bromo Substituent: The bromine atom at the 3-position is an electron-withdrawing group, which can influence the electron density of the isoxazole ring and potentially affect its stability. Furthermore, bromo-aromatic compounds can be susceptible to photolytic degradation.

  • The 5-Carboxylate Methyl Ester: The methyl ester group is prone to hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid.[8] The rate of hydrolysis can be influenced by the electronic nature of the isoxazole ring.

Comparative Stability Assessment: A Forced Degradation Approach

To comprehensively assess the stability of this compound, a "forced degradation" or "stress testing" study is the industry-standard approach.[9][10][11][12] This involves subjecting the compound to conditions more severe than its intended storage to accelerate degradation and identify potential degradation products and pathways.[9][10] For a meaningful comparison, it is recommended to test it alongside analogous compounds.

Suggested Comparison Compounds:

  • Methyl isoxazole-5-carboxylate: To assess the influence of the 3-bromo substituent.

  • Ethyl 3-bromoisoxazole-5-carboxylate: To evaluate the effect of the ester group.

  • Methyl 3-chloroisoxazole-5-carboxylate: To compare the effect of a different halogen substituent.

The following sections outline the detailed experimental protocols for conducting a comprehensive forced degradation study.

Experimental Protocols for Stability Assessment

The following protocols are designed as a self-validating system. Each experiment includes a control (the compound in a neutral, protected state) and stresses the molecule under specific conditions. Analysis is typically performed using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[13]

Hydrolytic Stability: Acidic and Basic Conditions

Rationale: This experiment probes the susceptibility of the ester linkage and the isoxazole ring to hydrolysis under pH stress. Acid-catalyzed hydrolysis of the ester is a common degradation pathway, while base-catalyzed hydrolysis can affect both the ester and the isoxazole ring.[7][8]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • To a vial, add 1 mL of the stock solution and 9 mL of 0.1 M hydrochloric acid.

    • Incubate the vial at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To a vial, add 1 mL of the stock solution and 9 mL of 0.1 M sodium hydroxide.

    • Incubate the vial at room temperature (25°C) for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with mobile phase for HPLC analysis.

  • Control: Prepare a control sample by adding 1 mL of the stock solution to 9 mL of purified water and incubate under the same conditions.

Hydrolytic_Stability_Workflow cluster_prep Preparation cluster_conditions Stress Conditions cluster_analysis Analysis Stock 1 mg/mL Stock Solution Acid 0.1 M HCl @ 60°C Stock->Acid Base 0.1 M NaOH @ 25°C Stock->Base Control Purified Water Stock->Control Neutralize_Dilute Neutralize & Dilute Acid->Neutralize_Dilute Time Points Base->Neutralize_Dilute Time Points Control->Neutralize_Dilute Time Points HPLC HPLC Analysis Neutralize_Dilute->HPLC

Thermal Stability (Dry Heat)

Rationale: This test evaluates the compound's stability at elevated temperatures in the solid state, which is crucial for determining appropriate drying and storage conditions. Thermal decomposition of isoxazolines has been observed at temperatures between 160-280°C.[14]

Methodology:

  • Sample Preparation: Place a known amount (e.g., 10 mg) of solid this compound in a clear glass vial.

  • Incubation: Place the vial in a calibrated oven at 80°C for 7 days.

  • Analysis: At specified time points (e.g., 0, 1, 3, 7 days), remove a sample, allow it to cool to room temperature, dissolve it in a suitable solvent, and analyze by HPLC.

  • Control: Store a control sample in a desiccator at room temperature, protected from light.

Thermal_Stability_Workflow cluster_prep Preparation cluster_conditions Stress Conditions cluster_analysis Analysis Solid_Sample Solid Compound Heat 80°C Oven Solid_Sample->Heat Control Room Temp, Desiccator Solid_Sample->Control Dissolve Dissolve in Solvent Heat->Dissolve Time Points Control->Dissolve Time Points HPLC HPLC Analysis Dissolve->HPLC

Photostability

Rationale: To determine the compound's sensitivity to light, which can inform packaging and handling requirements. The ICH Q1B guideline provides a standardized approach for photostability testing.[15][16] UV irradiation can promote the rearrangement of isoxazoles to oxazoles.[1][6]

Methodology:

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound on a petri dish.

    • Solution State: Prepare a 1 mg/mL solution in a suitable solvent (e.g., methanol/water) in a quartz cuvette.

  • Exposure: Place the samples in a photostability chamber and expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16][17]

  • Control: Prepare identical samples wrapped in aluminum foil to protect them from light and place them in the same chamber to serve as dark controls.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Photostability_Workflow cluster_prep Preparation cluster_conditions Exposure Conditions cluster_controls Controls cluster_analysis Analysis Solid Solid Sample Light_Chamber Photostability Chamber (ICH Q1B Conditions) Solid->Light_Chamber Dark_Control_Solid Solid (Dark Control) Solid->Dark_Control_Solid Solution Solution Sample Solution->Light_Chamber Dark_Control_Solution Solution (Dark Control) Solution->Dark_Control_Solution HPLC HPLC Analysis Light_Chamber->HPLC Post-Exposure Dark_Control_Solid->HPLC Post-Exposure Dark_Control_Solution->HPLC Post-Exposure

Oxidative Stability

Rationale: This test assesses the molecule's susceptibility to oxidation, a common degradation pathway for many organic molecules.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.

  • Oxidative Stress:

    • To a vial, add 1 mL of the stock solution and 9 mL of 3% hydrogen peroxide solution.

    • Incubate the vial at room temperature for 24 hours, protected from light.

  • Analysis: At specified time points, withdraw an aliquot and analyze directly by HPLC. It may be necessary to quench any remaining hydrogen peroxide before injection, for example, by adding a small amount of sodium bisulfite solution.

  • Control: Prepare a control sample by adding 1 mL of the stock solution to 9 mL of purified water and incubate under the same conditions.

Data Presentation and Interpretation

All quantitative data from the HPLC analysis should be summarized in tables. The primary metric for stability is the percentage of the parent compound remaining over time. The formation of any significant degradation products should also be quantified and reported.

Table 1: Example Data Summary for Hydrolytic Stability of this compound

Time (hours)% Remaining (0.1 M HCl, 60°C)% Remaining (0.1 M NaOH, 25°C)% Remaining (Water, 60°C)
0100.0100.0100.0
298.585.299.8
496.172.399.5
892.050.199.2
2485.315.698.7

Table 2: Comparative Stability Summary after 24 hours

Condition% Remaining (this compound)% Remaining (Methyl isoxazole-5-carboxylate)% Remaining (Ethyl 3-bromoisoxazole-5-carboxylate)
0.1 M HCl, 60°C85.3(Expected >85%)(Expected ~85%)
0.1 M NaOH, 25°C15.6(Expected >15%)(Expected >15%)
80°C Dry Heat(Data from experiment)(Data from experiment)(Data from experiment)
Photostability(Data from experiment)(Data from experiment)(Data from experiment)
3% H₂O₂(Data from experiment)(Data from experiment)(Data from experiment)

(Note: Expected values are hypothetical and serve to illustrate the comparative nature of the study. Actual experimental data should be used.)

Conclusion

This guide provides a robust framework for assessing the stability of this compound. By systematically evaluating its degradation under hydrolytic, thermal, photolytic, and oxidative stress, researchers can gain a comprehensive understanding of its stability profile. Comparing these results with those of carefully selected analogs will provide invaluable insights into the structure-stability relationships of this important class of compounds. The provided protocols, when coupled with a validated stability-indicating analytical method, will ensure the generation of high-quality, reliable data essential for advancing drug discovery and development programs.

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comparative study of isoxazole vs oxazole in drug design

The optimal choice is context-dependent and must be validated experimentally. By leveraging the distinct properties of each ring and applying robust analytical methods like the microsomal stability assay, drug discovery teams can rationally design molecules with superior efficacy, safety, and pharmacokinetic profiles. The continued exploration of these "privileged structures" will undoubtedly lead to the next generation of innovative therapeutics. [1]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-bromoisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these materials extends beyond their use in the laboratory. Proper disposal is a critical, and often complex, final step that ensures the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 3-bromoisoxazole-5-carboxylate, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety protocols and regulatory compliance, ensuring a trustworthy and self-validating system for your laboratory's waste management program.

Hazard Assessment and Chemical Profile

Key Hazard Considerations:

  • Halogenated Organic Compound: Brominated organic compounds can be toxic and environmentally persistent. Their combustion can produce hazardous byproducts like hydrogen bromide. For this reason, halogenated waste streams must be segregated from non-halogenated ones.[1][2][3][4]

  • Isoxazole Moiety: Isoxazole derivatives can exhibit a range of biological activities. While the specific toxicity of this compound is not documented, it is prudent to handle it with care, assuming it may be a skin and eye irritant.[5][6]

  • Reactivity: The compound's stability under normal conditions is expected, but it may decompose upon heating, releasing toxic fumes.[7] Incompatible materials to consider for segregation include strong oxidizing agents, acids, and bases.[1][8]

A summary of the inferred hazard profile is presented in the table below.

PropertyAnticipated HazardDisposal Implication
Chemical Class Halogenated Heterocyclic CompoundSegregate as halogenated organic waste.[1][2][3][4]
Physical State SolidHandle as a powder, minimizing dust generation.
Anticipated Toxicity Potential for skin and eye irritation; may be harmful if inhaled or ingested.[5][6]Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.
Environmental Hazards Halogenated organic compounds can be persistent in the environment. Should not be released into the environment.[7]Must be disposed of as hazardous waste; do not discard down the drain.[1][8]
Reactivity Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][8] Hazardous decomposition products may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[7]Store separately from incompatible materials.[8]

Step-by-Step Disposal Protocol

The following protocol provides a clear, sequential process for the safe disposal of this compound from the point of generation to its final removal by a licensed waste contractor.

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or neoprene gloves are recommended.[7]

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.

  • Body Protection: A lab coat should be worn at all times.

Waste Segregation and Collection

Proper segregation is the cornerstone of safe and compliant laboratory waste management.

  • Designate a Halogenated Waste Container: Use a clearly labeled, dedicated container for halogenated organic waste. The container must be made of a compatible material, such as high-density polyethylene (HDPE).[1]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of its contents.[8][9][10] All constituents of a waste mixture must be listed.[8]

  • Collection:

    • For solid waste, carefully transfer the this compound into the designated container using a spatula or scoop. Avoid creating dust.

    • For solutions, pour the liquid waste into the designated halogenated solvent waste container.

    • Do not mix halogenated waste with non-halogenated organic waste, as this will render the entire volume more expensive and difficult to dispose of.[4]

Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8][9]

  • Location: The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.[11]

  • Container Management: Waste containers in the SAA must be kept securely closed except when adding waste.[8]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[9]

Waste Neutralization (Optional Pre-treatment)

For small quantities of bromine-containing waste, a neutralization step can be considered to reduce its reactivity before collection. This should only be performed by trained personnel in a chemical fume hood.

Objective: To convert the reactive bromine to a less hazardous bromide salt.

Methodology:

  • Prepare a Reducing Solution: Make a 10% aqueous solution of a suitable reducing agent, such as sodium bisulfite or sodium thiosulfate.[12]

  • Neutralization: Slowly and with stirring, add the this compound waste to the reducing solution. Be mindful of any potential exothermic reaction.

  • Verification: Test the pH of the resulting solution to ensure it is within a neutral range (pH 5.5-9.5 is generally acceptable for aqueous waste streams).[4]

  • Collection: The neutralized aqueous solution should still be collected as hazardous waste, as it contains the organic isoxazole backbone.

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[11]

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the full waste container.

  • Incineration: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration at a facility equipped with appropriate scrubbers to neutralize acidic gases like hydrogen bromide.[12]

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe segregation Segregate as Halogenated Waste ppe->segregation container Collect in a Labeled, Compatible Container segregation->container saa Store in a Designated Satellite Accumulation Area (SAA) container->saa full Is the Container Full? saa->full contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes add_waste Continue to Add Waste full->add_waste No disposal Final Disposal by Licensed Contractor (Incineration) contact_ehs->disposal add_waste->saa

Caption: Decision workflow for the disposal of this compound.

Regulatory Compliance

All hazardous waste disposal activities are governed by strict regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[13] It is imperative that your laboratory complies with all local, state, and federal regulations regarding hazardous waste management.[14]

Conclusion

The responsible disposal of chemical waste is a non-negotiable aspect of scientific research. By following this comprehensive guide, you can ensure that your handling of this compound waste is safe, compliant, and environmentally sound. Always consult your institution's specific waste management protocols and your EHS department for any questions or clarification.

References

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Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 3-bromoisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the intricate pathways of pharmaceutical and agrochemical synthesis, the introduction of novel reagents is a constant dance between innovation and safety. Methyl 3-bromoisoxazole-5-carboxylate, a key intermediate in the development of a wide array of biologically active molecules, is one such compound that demands both respect and a thorough understanding of its handling requirements.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you, the researcher, to work safely and efficiently, making your laboratory a bastion of both discovery and well-being.

Hazard Assessment: An Analog-Based Approach

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a rigorous hazard assessment has been conducted based on structurally analogous compounds, such as methyl 5-methylisoxazole-3-carboxylate and ethyl 5-bromoisoxazole-3-carboxylate.[2][3][4] This approach, rooted in established chemical principles, allows us to anticipate the potential hazards and implement robust protective measures. The primary hazards associated with this class of halogenated isoxazoles are summarized below.

Potential HazardAnticipated EffectsRationale
Skin Irritation May cause redness, itching, and inflammation upon contact.The presence of the isoxazole ring and the bromine atom can lead to skin irritation, a common characteristic of many halogenated heterocyclic compounds.[2][3]
Serious Eye Irritation Can cause significant irritation, redness, and discomfort upon contact with the eyes.Chemical splashes are a primary concern, and the chemical nature of the compound suggests a strong irritant effect on sensitive ocular tissues.[2]
Respiratory Tract Irritation Inhalation of dust or aerosols may irritate the nose, throat, and lungs.Fine powders of organic compounds can easily become airborne, and their inhalation may lead to respiratory discomfort.[2]

It is imperative to handle this compound with the understanding that it is a potential irritant. The following procedural guidance is designed to mitigate these risks effectively.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory formality; it is a critical barrier between you and potential chemical exposure.[5] The following PPE is mandatory when handling this compound.

Essential PPE Protocol:
  • Hand Protection: Double-gloving with nitrile gloves is required. The outer glove provides the primary barrier, while the inner glove offers secondary protection in case of a breach of the outer glove.[6] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination is suspected.[7]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement for eye protection.[6][8] For operations with a higher risk of splashing, such as transferring large quantities or working under pressure, a full-face shield must be worn in addition to goggles.[6][7]

  • Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[5][9] For procedures with a higher potential for contamination, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of solid this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[9]

PPE_Workflow cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling Assess_Hazards Assess Hazards (Analog Data) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs Selection Don_PPE Don PPE: 1. Gown 2. Inner Gloves 3. Goggles/Face Shield 4. Outer Gloves Select_PPE->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Handle_Compound Handle Compound Work_in_Hood->Handle_Compound Doff_PPE Doff PPE (Contaminated First) Handle_Compound->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Disposal_Workflow Start Chemical Handling Complete Collect_Waste Collect Contaminated Materials (Gloves, Wipes, etc.) Start->Collect_Waste Segregate_Waste Segregate as Halogenated Organic Waste Collect_Waste->Segregate_Waste Label_Container Label Waste Container Clearly and Accurately Segregate_Waste->Label_Container Store_Waste Store in Designated Hazardous Waste Area Label_Container->Store_Waste Arrange_Disposal Arrange for Professional Disposal Service Store_Waste->Arrange_Disposal End Safe Disposal Arrange_Disposal->End

Figure 2: Disposal workflow for this compound and associated waste.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their synthetic endeavors. A commitment to a robust safety culture, grounded in a thorough understanding of the potential hazards and the rationale behind each safety protocol, is paramount to the success and well-being of the scientific community.

References

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Using PPE in the Laboratory (OHS101) Course Material. (2020, July 13).
  • Montgomery College. (2021, January). LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT.
  • University of Texas at Austin Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
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  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
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  • MySkinRecipes. METHYL 3-METHYLISOXAZOLE-5-CARBOXYLATE.
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  • Chem-Impex. Methyl 3-hydroxyisoxazole-5-carboxylate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.